molecular formula C12H16N2O2 B1525464 3-Amino-1-(2-methoxyphenyl)piperidin-2-one CAS No. 1315365-06-0

3-Amino-1-(2-methoxyphenyl)piperidin-2-one

Cat. No.: B1525464
CAS No.: 1315365-06-0
M. Wt: 220.27 g/mol
InChI Key: USOYCZDVOSHASX-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methoxyphenyl)piperidin-2-one ( 1315365-06-0) is an organic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol. It is a piperidin-2-one derivative characterized by a 2-methoxyphenyl group at the 1-position and an amino group at the 3-position of the piperidine ring . This compound is part of a class of piperidine-based structures that are of significant interest in medicinal chemistry and pharmaceutical research. Piperidine is a fundamental pharmacophore, and its derivatives are frequently explored for their diverse biological activities . While specific pharmacological data for this exact molecule is not fully established in the public domain, related 3-aminopiperidin-2-one scaffolds have been identified in patented pharmaceutical compositions, suggesting potential as a building block for biologically active molecules . Furthermore, research on analogous structures indicates that piperidine derivatives can exhibit anti-ulcer activity by potentially acting on gastric secretory mechanisms or providing cytoprotective effects . As such, this compound serves as a valuable synthetic intermediate or scaffold for researchers developing novel therapeutic agents, particularly in hit-to-lead optimization and structure-activity relationship (SAR) studies. Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. The specified safety information includes the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3-amino-1-(2-methoxyphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOYCZDVOSHASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of the novel compound, 3-Amino-1-(2-methoxyphenyl)piperidin-2-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its core structure, the 3-aminopiperidinone scaffold, which is a key feature in a variety of biologically active compounds.[1] This document will detail a proposed synthetic route, based on established and reliable chemical transformations, and provide a predictive analysis of its characterization.

I. Strategic Approach to Synthesis

The synthesis of this compound can be logically approached in a two-step sequence. The initial phase focuses on the construction of the core heterocyclic system, 3-aminopiperidin-2-one. The subsequent and final step involves the introduction of the 2-methoxyphenyl substituent onto the piperidinone nitrogen via a cross-coupling reaction.

L-Ornithine Derivative L-Ornithine Derivative 3-Aminopiperidin-2-one 3-Aminopiperidin-2-one L-Ornithine Derivative->3-Aminopiperidin-2-one Cyclization This compound This compound 3-Aminopiperidin-2-one->this compound N-Arylation

Caption: Proposed two-step synthetic pathway.

Step 1: Synthesis of the 3-Aminopiperidin-2-one Core

The precursor, 3-aminopiperidin-2-one, is a cyclic analog of the amino acid ornithine.[2] A robust and scalable method for its synthesis involves the cyclization of an L-ornithine ester.[3] This intramolecular amidation is typically promoted by a base.

Experimental Protocol: Synthesis of 3-Aminopiperidin-2-one

  • Esterification of L-Ornithine: L-ornithine hydrochloride is first converted to its methyl or ethyl ester by reacting it with the corresponding alcohol (e.g., methanol) in the presence of a reagent like thionyl chloride or by bubbling hydrogen chloride gas through the alcoholic suspension.

  • Cyclization: The resulting ornithine ester dihydrochloride is then treated with a base, such as sodium methoxide in methanol, to neutralize the hydrochloride salts and facilitate the intramolecular cyclization to form 3-aminopiperidin-2-one.[3]

  • Isolation and Purification: The reaction mixture is typically neutralized, and the solvent is removed under reduced pressure. The crude product can then be purified by extraction with a suitable organic solvent, such as ethyl acetate, followed by crystallization or column chromatography. A yield of over 90% has been reported for this cyclization step.[3]

Step 2: N-Arylation via Buchwald-Hartwig Amination

With the 3-aminopiperidin-2-one core in hand, the next critical transformation is the formation of the C-N bond between the piperidinone nitrogen and the 2-methoxyphenyl ring. The Buchwald-Hartwig amination is the method of choice for this transformation due to its high efficiency, functional group tolerance, and milder reaction conditions compared to traditional methods like the Ullmann condensation.[4][5][6] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic organic chemistry for the construction of arylamines and related compounds.[5]

The reaction involves the coupling of an amine (in this case, the lactam nitrogen of 3-aminopiperidin-2-one) with an aryl halide (e.g., 2-bromoanisole or 2-iodoanisole) in the presence of a palladium catalyst, a phosphine ligand, and a base.[7]

pd0 Pd(0)L2 pd_complex1 [Ar-Pd(II)-X]L2 pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 [Ar-Pd(II)-NRH]L2 pd_complex1->pd_complex2 Amine Coordination (R2NH) pd_complex3 [Ar-Pd(II)-NR]L2 pd_complex2->pd_complex3 Deprotonation (Base) pd_complex3->pd0 Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-aminopiperidin-2-one, 2-bromoanisole (or 2-iodoanisole), a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a bulky biarylphosphine), and a base (e.g., NaOt-Bu, K2CO3, or Cs2CO3).[7]

  • Solvent Addition: Add a dry, deoxygenated solvent such as toluene, dioxane, or THF.[7]

  • Reaction Conditions: The reaction mixture is then heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound.

II. Comprehensive Characterization

The structural elucidation and purity assessment of the synthesized this compound would rely on a combination of standard spectroscopic techniques.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Column Chromatography->NMR IR IR Spectroscopy Column Chromatography->IR MS Mass Spectrometry Column Chromatography->MS

Caption: Workflow for product purification and characterization.

Predicted Spectroscopic Data
Technique Predicted Observations
¹H NMR Aromatic Protons: Multiplets in the range of δ 6.9-7.5 ppm. Piperidine Ring Protons: A series of multiplets between δ 1.8-3.8 ppm. NH₂ Protons: A broad singlet, the chemical shift of which will be dependent on concentration and solvent. OCH₃ Protons: A sharp singlet around δ 3.8-3.9 ppm.[8]
¹³C NMR Carbonyl Carbon: A resonance in the downfield region, likely around δ 170-175 ppm. Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. Piperidine Ring Carbons: Resonances in the aliphatic region, typically between δ 20-60 ppm. OCH₃ Carbon: A signal around δ 55-56 ppm.[8]
IR Spectroscopy N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine. C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹. C-O Stretch (Aryl Ether): A characteristic band around 1240-1260 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹.[8][9]
Mass Spectrometry (ESI-MS) Molecular Ion Peak [M+H]⁺: Expected at m/z corresponding to the molecular formula C₁₂H₁₆N₂O₂ + H⁺.

III. Trustworthiness and Self-Validation

The protocols described herein are built upon well-established and highly cited synthetic methodologies. The Buchwald-Hartwig amination, in particular, is a robust and reliable reaction with a vast body of literature supporting its application in similar systems.[4][5][6] The characterization data, while predictive, is based on the fundamental principles of spectroscopy and comparison with structurally related molecules. The successful synthesis and characterization of the target compound following this guide would serve as a self-validating system.

IV. Conclusion

This technical guide provides a scientifically sound and detailed pathway for the synthesis and characterization of this compound. By leveraging the cyclization of an L-ornithine derivative and the power of palladium-catalyzed N-arylation, researchers can access this novel compound. The provided characterization data predictions offer a benchmark for the successful identification and purity assessment of the final product. This guide is intended to empower researchers in their efforts to explore the chemical space around the privileged 3-aminopiperidinone scaffold.

V. References

  • Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. Retrieved from

  • Syracuse University SURFACE. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from [Link]

  • Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., Seibt, L. S., Huang, M., Birmingham, W. R., Turner, N. J., & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6045-6048. [Link]

  • ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Elsevier. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure, 1076, 600-605.

  • MDPI. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-piperidone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Amino-2-piperidone (HMDB0000323). Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-1-phenylpiperidin-2-one (C11H14N2O). Retrieved from [Link]

  • ACS Publications. (n.d.). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Retrieved from [Link]

  • MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules. Retrieved from [Link]

  • ECMDB. (2015). 3-Amino-2-piperidone (ECMDB24041) (M2MDB006158). Retrieved from [Link]

  • Semantic Scholar. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-butyl) piperazine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one: A Hypothetical Framework for Investigation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Potential of a Novel Scaffold

The landscape of contemporary drug discovery is characterized by the exploration of novel chemical entities that possess the potential for high-impact therapeutic intervention. Within this landscape, the piperidine scaffold stands out as a "privileged structure" in medicinal chemistry, lauded for its metabolic stability and its frequent presence in a wide array of clinically approved drugs targeting the central nervous system (CNS) and other disease areas.[1] This guide focuses on a specific, yet under-investigated, derivative: 3-Amino-1-(2-methoxyphenyl)piperidin-2-one .

Due to the limited direct experimental data on this precise molecule, this document presents a theoretically grounded and scientifically rigorous exploration of its plausible mechanism of action. By dissecting its constituent chemical moieties—the 3-aminopiperidin-2-one core and the 1-(2-methoxyphenyl) substituent—we can infer a compelling hypothesis regarding its biological targets and downstream signaling effects. This guide is structured not as a definitive statement of fact, but as a comprehensive roadmap for the scientific investigation of this promising compound.

I. Molecular Architecture and Physicochemical Postulates

Compound: this compound

FeatureDescriptionImplication
Core Scaffold 3-Amino-piperidin-2-oneA cyclic analog of the amino acid ornithine.[2] This scaffold provides a rigid backbone with a primary amine and a lactam, offering sites for hydrogen bonding and further chemical modification.
Substituent 1-(2-methoxyphenyl)An aromatic ring with a methoxy group at the ortho position. This group is frequently found in CNS-active compounds and can influence receptor binding and pharmacokinetic properties.[3][4]
Chirality The 3-position of the piperidin-2-one ring is a stereocenter.The stereochemistry (R or S) will likely have a profound impact on biological activity, as is common with chiral drugs.

The presence of the 2-methoxyphenyl group suggests the potential for interactions with hydrophobic pockets in protein targets, while the methoxy group itself may act as a hydrogen bond acceptor.[3]

II. A Bifurcated Hypothesis on the Primary Mechanism of Action

Based on the known pharmacology of its structural components, we can propose two primary, non-mutually exclusive, hypothetical mechanisms of action for this compound.

Hypothesis A: Antagonism of the Calcitonin Gene-Related Peptide (CGRP) Receptor

The 3-amino-piperidin-2-one core is a key feature of a novel class of CGRP receptor antagonists.[5] CGRP is a neuropeptide implicated in the pathophysiology of migraine and other pain disorders.

Proposed Signaling Pathway:

CGRP_Antagonism

In this model, the compound would act as a competitive antagonist at the CGRP receptor on postsynaptic neurons, preventing CGRP-mediated activation of adenylate cyclase, subsequent cAMP production, and the downstream signaling cascades that contribute to nociception.

Hypothesis B: Modulation of Dopaminergic and Serotonergic Receptors

The 1-(2-methoxyphenyl)piperazine moiety is a well-established pharmacophore in ligands for dopamine D2 and serotonin 5-HT1A receptors.[3][4] It is plausible that the 1-(2-methoxyphenyl)piperidin-2-one structure retains an affinity for these G-protein coupled receptors.

Proposed Signaling Pathway:

Dopamine_Modulation

Here, the compound could act as either an antagonist or a partial agonist at D2 receptors, thereby modulating dopamine-mediated signaling. A similar interaction could be hypothesized for 5-HT1A receptors. The precise nature of this interaction (agonism vs. antagonism) would determine its potential therapeutic application, for example, as an antipsychotic or antidepressant.[6]

III. A Framework for Experimental Validation

To transition from hypothesis to evidence, a structured, multi-tiered experimental approach is essential. The following protocols provide a self-validating system to elucidate the mechanism of action of this compound.

Tier 1: Target Engagement and Affinity

The initial step is to determine if the compound physically interacts with the hypothesized protein targets.

Experimental Workflow: Radioligand Binding Assays

Binding_Assay_Workflow

Step-by-Step Protocol: Radioligand Binding Assay for D2 Receptor

  • Membrane Preparation: Homogenize cells or tissues known to express the dopamine D2 receptor (e.g., HEK293 cells stably expressing human D2R, or rat striatum) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add, in order:

    • Assay buffer

    • A known concentration of a high-affinity radioligand for the D2 receptor (e.g., [3H]-spiperone).

    • A range of concentrations of this compound.

    • Cell membrane preparation.

    • For non-specific binding control wells, add a high concentration of a known D2 antagonist (e.g., haloperidol).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Tier 2: Functional Activity and Signaling

Once binding is confirmed, the functional consequence of this interaction must be determined.

Experimental Workflow: Functional Assays

Functional_Assay_Workflow

Step-by-Step Protocol: cAMP Assay for CGRP Receptor Antagonism

  • Cell Culture: Plate cells stably expressing the CGRP receptor (e.g., SK-N-MC cells) in a suitable multi-well plate and grow to confluence.

  • Pre-treatment: Aspirate the culture medium and pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15 minutes).

  • Agonist Stimulation: Add a fixed concentration of CGRP (typically the EC80) to the wells and incubate for a further defined period (e.g., 30 minutes) to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit, such as a competitive immunoassay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the CGRP-stimulated cAMP response.

IV. Concluding Remarks and Future Directions

This guide has laid out a plausible, scientifically-grounded hypothesis for the mechanism of action of this compound, centered on its potential interaction with the CGRP receptor and/or dopaminergic/serotonergic pathways. The proposed experimental workflows provide a clear and robust path to validating or refuting these hypotheses.

Should experimental evidence support one or both of these mechanisms, the therapeutic potential of this compound could be significant, with possible applications in migraine, neuropathic pain, psychosis, or depression. Further investigation into its pharmacokinetic and toxicological profile would be the logical next step in its development as a potential therapeutic agent. The true value of this compound awaits its rigorous scientific unveiling.

References

  • Penjisevic, J., et al. (2016). Synthesis, biological evaluation and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines. Journal of the Serbian Chemical Society, 81(4), 347–356. Available at: [Link]

  • ResearchGate. (2021). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Retrieved from [Link]

  • PubMed. (2011). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(15), 4597-4601. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]

  • Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273–1277. Available at: [Link]

  • PubMed. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225. Available at: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity Screening of Novel Piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Piperidin-2-one Scaffolds

The piperidine ring is a fundamental scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its saturated, six-membered heterocyclic structure provides a versatile template for designing molecules with diverse pharmacological activities.[1][2] Among the various piperidine derivatives, the piperidin-2-one (also known as a δ-lactam) moiety has garnered significant attention. This structural motif is present in a wide array of biologically active compounds, exhibiting properties that span from anticancer and antimicrobial to anti-inflammatory and antiviral.[3][4][5] The inherent chemical features of the piperidin-2-one core, including its hydrogen bonding capabilities and conformational flexibility, allow for nuanced interactions with a variety of biological targets. This guide provides a comprehensive framework for the systematic biological activity screening of novel piperidin-2-one derivatives, designed for researchers and drug development professionals.

Strategic Approach to Biological Activity Screening

A successful screening campaign for novel chemical entities requires a logical and tiered approach. The initial phase involves a broad assessment of general cytotoxicity, followed by more specific assays to elucidate the mechanism of action and potential therapeutic applications.

Diagram: High-Level Screening Workflow

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Tertiary Screening cluster_2 Phase 3: Lead Optimization Compound_Library Novel Piperidin-2-one Derivatives Library Cytotoxicity_Assay Broad-Spectrum Cytotoxicity Screening (e.g., MTT/XTT Assay) Compound_Library->Cytotoxicity_Assay Hit_Identification Identification of 'Hit' Compounds Cytotoxicity_Assay->Hit_Identification Anticancer_Assays Anticancer Activity (Apoptosis, Cell Cycle) Hit_Identification->Anticancer_Assays Antimicrobial_Assays Antimicrobial Activity (MIC, Zone of Inhibition) Hit_Identification->Antimicrobial_Assays Anti_inflammatory_Assays Anti-inflammatory Activity (COX/LOX Inhibition, NO Assay) Hit_Identification->Anti_inflammatory_Assays Mechanism_of_Action Mechanism of Action Studies Anticancer_Assays->Mechanism_of_Action Antimicrobial_Assays->Mechanism_of_Action Anti_inflammatory_Assays->Mechanism_of_Action ADMET_Prediction In Silico ADMET Prediction Mechanism_of_Action->ADMET_Prediction Lead_Compound Lead Compound Selection ADMET_Prediction->Lead_Compound

Caption: A streamlined workflow for the biological screening of novel piperidin-2-one derivatives.

Part 1: Foundational Cytotoxicity and Viability Assays

The initial step in evaluating any new compound library is to assess its general effect on cell viability. This provides a baseline understanding of the compounds' cytotoxic potential and helps to prioritize "hits" for further investigation. Tetrazolium-based colorimetric assays are widely used for this purpose due to their simplicity, reliability, and suitability for high-throughput screening.[6]

The Principle of Tetrazolium Reduction Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the same core principle: the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[7] This reduction is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[8]

  • MTT Assay: The yellow, water-soluble MTT is reduced to a purple, insoluble formazan.[8] This necessitates a solubilization step, typically with an organic solvent like DMSO, before the absorbance can be measured.

  • XTT Assay: XTT is reduced to a water-soluble orange formazan, eliminating the need for a solubilization step and streamlining the protocol.

Comparative Workflow: MTT vs. XTT

MTT_vs_XTT_Workflow cluster_MTT MTT Assay Workflow cluster_XTT XTT Assay Workflow M_Start Seed Cells in 96-well Plate M_Treat Treat with Piperidin-2-one Derivatives M_Start->M_Treat M_Incubate1 Incubate M_Treat->M_Incubate1 M_Add_MTT Add MTT Reagent M_Incubate1->M_Add_MTT M_Incubate2 Incubate (1-4 hours) M_Add_MTT->M_Incubate2 M_Solubilize Add Solubilization Reagent (e.g., DMSO) M_Incubate2->M_Solubilize M_Read Read Absorbance (~570 nm) M_Solubilize->M_Read X_Start Seed Cells in 96-well Plate X_Treat Treat with Piperidin-2-one Derivatives X_Start->X_Treat X_Incubate1 Incubate X_Treat->X_Incubate1 X_Add_XTT Add Activated XTT Reagent X_Incubate1->X_Add_XTT X_Incubate2 Incubate (2-4 hours) X_Add_XTT->X_Incubate2 X_Read Read Absorbance (~450-500 nm) X_Incubate2->X_Read

Caption: A comparison of the experimental workflows for the MTT and XTT cell viability assays.

Detailed Protocol: XTT Cell Viability Assay

The XTT assay is often preferred for its streamlined workflow.[6]

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the novel piperidin-2-one derivatives to the wells. Include appropriate vehicle controls and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a duration relevant to the expected biological activity (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add the activated XTT solution to each well.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours, or until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm.[6]

ParameterMTT AssayXTT Assay
Principle Reduction of yellow tetrazolium to purple, insoluble formazanReduction of tetrazolium to orange, water-soluble formazan
Solubilization Step Required (e.g., DMSO)Not required
Absorbance Max. ~570 nm~450-500 nm
Advantages Well-established, cost-effectiveFaster workflow, less prone to errors from incomplete solubilization
Disadvantages Additional solubilization step, potential for crystal formationGenerally more expensive than MTT

Part 2: Elucidating Specific Biological Activities

Following the identification of cytotoxic "hit" compounds, the next phase is to investigate their potential therapeutic applications. Based on the known biological activities of piperidine and piperidin-2-one derivatives, the most promising avenues for exploration are anticancer, antimicrobial, and anti-inflammatory activities.[3][9][10][11]

A. Anticancer Activity Screening

Many piperidine derivatives have demonstrated significant anticancer properties, including the ability to induce apoptosis and inhibit cell proliferation.[9][12][13]

A common target for anticancer drugs is the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation. Inhibition of this pathway can lead to apoptosis.[13]

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Piperidin_2_one Piperidin-2-one Derivative Piperidin_2_one->Akt inhibits

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by piperidin-2-one derivatives.

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) and treat with the piperidin-2-one derivatives for a specified time.[12][14]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell PopulationAnnexin V-FITCPropidium Iodide (PI)
Viable NegativeNegative
Early Apoptotic PositiveNegative
Late Apoptotic/Necrotic PositivePositive
Necrotic NegativePositive
B. Antimicrobial Activity Screening

Piperidine derivatives have shown promise as antimicrobial agents against a range of bacteria.[10][15]

The goal of these tests is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

  • Broth Dilution: A series of dilutions of the compound are made in a liquid growth medium, which is then inoculated with the test microorganism.[17][18]

  • Agar Dilution: The compound is incorporated into an agar medium at various concentrations, and then the microorganism is inoculated on the surface.[17][19]

  • Disk Diffusion: A paper disk impregnated with the compound is placed on an agar plate inoculated with the microorganism. The diameter of the zone of inhibition around the disk is measured.[16][20]

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).[10]

  • Serial Dilution: Perform serial two-fold dilutions of the piperidin-2-one derivatives in a 96-well microplate containing broth medium.[18]

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[17]

C. Anti-inflammatory Activity Screening

The anti-inflammatory potential of piperidine derivatives is a significant area of investigation.[3][11] In vitro assays for anti-inflammatory activity often focus on the inhibition of key inflammatory enzymes or the stabilization of cell membranes.[21][22][23]

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the inflammatory response, leading to the production of prostaglandins and leukotrienes, respectively.[22]

Inflammatory_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway LOX Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins (Inflammation, Pain) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Asthma) LOX_Pathway->Leukotrienes Piperidin_2_one_COX Piperidin-2-one Derivative Piperidin_2_one_COX->COX_Pathway inhibits Piperidin_2_one_LOX Piperidin-2-one Derivative Piperidin_2_one_LOX->LOX_Pathway inhibits

Caption: The arachidonic acid cascade and potential inhibition points for anti-inflammatory drugs.

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[24][25]

  • Reaction Mixture: Prepare a reaction mixture containing the piperidin-2-one derivative at various concentrations and bovine serum albumin.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Increase the temperature to 57°C and incubate for an additional 30 minutes.[24]

  • Turbidity Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.[24]

  • Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound.

Part 3: In Silico and Mechanistic Studies

Once promising lead compounds have been identified through in vitro screening, computational methods can be employed to predict their pharmacokinetic properties and to further elucidate their mechanism of action.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery.[26][27][28] In silico tools can forecast these properties based on the molecular structure of the compounds, helping to identify candidates with favorable drug-like characteristics and reducing the likelihood of late-stage failures.[29][30]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[31][32] This can provide insights into the binding mode of a piperidin-2-one derivative to its biological target, guiding further lead optimization.[33]

  • Preparation of Receptor and Ligand: Obtain the 3D structures of the target protein (receptor) and the piperidin-2-one derivative (ligand). Prepare these structures by adding hydrogen atoms, assigning charges, and defining rotatable bonds.[34]

  • Grid Generation: Define a grid box that encompasses the active site of the receptor.[34]

  • Docking Simulation: Run the docking algorithm to explore various conformations of the ligand within the active site and score them based on their predicted binding affinity.

  • Analysis of Results: Analyze the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[34]

Conclusion

The systematic screening of novel piperidin-2-one derivatives holds significant promise for the discovery of new therapeutic agents. By employing a tiered approach that begins with broad cytotoxicity screening and progresses to more specific assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify and characterize promising lead compounds. The integration of in silico methods for ADMET prediction and molecular docking further enhances the drug discovery process, enabling a more rational design and optimization of these versatile scaffolds.

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In Vitro Evaluation of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperidinone Scaffold

The piperidinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and antioxidant effects.[1] This guide outlines a comprehensive in vitro evaluation strategy for a novel compound, 3-Amino-1-(2-methoxyphenyl)piperidin-2-one (CAS No. 1315365-06-0), a molecule of significant interest due to its unique structural features.[2][3] As specific biological data for this compound is not yet available in the public domain, this document serves as a robust, experience-driven framework for its initial characterization and screening. Our approach is designed to be a self-validating system, ensuring that each stage of the investigation builds logically upon the last, from fundamental physicochemical analysis to targeted biological assays. The goal is to efficiently determine the potential therapeutic value of this compound and identify promising avenues for further development.

Phase 1: Foundational Physicochemical Characterization

Before embarking on biological assays, a thorough understanding of the compound's fundamental properties is paramount. These characteristics influence everything from compound handling and formulation to bioavailability and interpretation of biological data.[4][5][6] Poor solubility, for instance, can lead to false negatives in bioassays, making this initial phase critical for reliable downstream results.[5]

Key Physicochemical & Purity Analyses
ParameterMethod(s)Rationale & Significance
Identity & Purity NMR (¹H, ¹³C), LC-MS, HPLCConfirms the chemical structure and determines the purity percentage. Essential for ensuring that observed biological effects are due to the target compound and not impurities.
Aqueous Solubility Kinetic & Thermodynamic Solubility AssaysDetermines the compound's solubility in aqueous buffers at various pH levels (e.g., 5.0, 7.4).[7][8] This is critical for preparing stock solutions and understanding potential absorption limitations.
Lipophilicity LogP/LogD Determination (e.g., RP-HPLC)Measures the compound's affinity for lipid versus aqueous environments, a key predictor of membrane permeability and interaction with biological targets.[7]
Chemical Stability pH Stability, Photostability, Stability in Assay MediaAssesses the compound's degradation profile under various conditions to ensure its integrity throughout the duration of the in vitro experiments.[7][8]

Phase 2: Primary Biological Screening Cascade

Based on the established activities of related piperidinone derivatives, the initial biological screening will focus on two high-potential areas: anticancer cytotoxicity and antioxidant activity. This dual-pronged approach maximizes the chances of identifying a relevant biological effect early in the discovery process.

Experimental Workflow for Primary Screening

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Hit Validation & MoA a Compound Synthesis & Purity Assessment b Physicochemical Profiling (Solubility, Stability, LogP) a->b Ensures compound integrity c Cytotoxicity Screening (MTT Assay) b->c Informs dosing d Antioxidant Screening (DPPH Assay) b->d Informs dosing e IC50 Determination (Dose-Response) c->e If active d->e If active f Mechanism of Action Studies (e.g., COX Inhibition Assay) e->f Characterize lead

Caption: High-level workflow for the in vitro evaluation of this compound.

Section 2.1: Anticancer Cytotoxicity Evaluation

The objective is to determine if the compound exhibits cytotoxic or cytostatic effects against cancer cells. The MTT assay is a robust and widely accepted colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[9][10][11][12]

Rationale for Cell Line Selection

A diverse panel of cancer cell lines is crucial for identifying tissue-specific sensitivities and broad-spectrum activity.[13][14][15] The initial panel should represent different cancer types known to be responsive to piperidinone analogs.

  • MCF-7 (Breast Adenocarcinoma): Represents hormone-dependent breast cancer.

  • HT-29 (Colorectal Adenocarcinoma): A common model for gastrointestinal cancers.[1]

  • HL-60 (Acute Promyelocytic Leukemia): A suspension cell line representing hematological malignancies.[1]

  • A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.

  • Vero (Normal Kidney Epithelial): A non-cancerous cell line included to assess preliminary selective toxicity. A favorable compound should show significantly less activity against normal cells.

Detailed Protocol: MTT Cytotoxicity Assay

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[16][17] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[9][11]

Materials:

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • MTT Solution (5 mg/mL in sterile PBS)[18]

  • Solubilization Solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[16]

  • 96-well flat-bottom plates

  • Selected cancer and normal cell lines

  • Appropriate culture media (e.g., DMEM, RPMI-1640) with 10% FBS

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count adherent cells. Prepare a cell suspension and seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. For suspension cells (HL-60), seed at a higher density (e.g., 20,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh serum-free media and 10 µL of the 5 mg/mL MTT solution to each well.[11][17]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[16][17]

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 150 µL of MTT solubilization solution to each well.[16][18]

  • Absorbance Reading: Cover the plate and shake on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.[17]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100 The results are then used to plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Section 2.2: Antioxidant Activity Assessment

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging potential of a compound.[19][20] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[21][22]

Detailed Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical that is deep violet in color and absorbs strongly at 517 nm.[20] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the scavenging activity of the compound.[20][22]

Materials:

  • Test Compound Stock Solution (in methanol or ethanol)

  • DPPH Stock Solution (0.1 mM in methanol, freshly prepared and protected from light)[20]

  • Positive Control (e.g., Ascorbic acid or Trolox)

  • Methanol or Ethanol

  • 96-well plate

  • Spectrophotometer/plate reader (517 nm)

Procedure:

  • Plate Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (prepared by serial dilution in methanol).

  • Controls: Prepare wells for a positive control (e.g., ascorbic acid) and a blank control (100 µL of methanol).

  • Reaction Initiation: Add 100 µL of the freshly prepared DPPH solution to all wells. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[21]

  • Absorbance Measurement: Read the absorbance of all wells at 517 nm.[21]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound or standard.[20] The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentrations.

Phase 3: Deepening the Investigation - Mechanism of Action

If the primary screening reveals significant activity (e.g., IC₅₀ < 10 µM in a cancer cell line), the next logical step is to investigate the potential mechanism of action (MoA). Given that inflammation is intrinsically linked to both cancer and oxidative stress, evaluating the compound's effect on key inflammatory enzymes like Cyclooxygenase (COX) is a rational starting point.[23]

Hypothesized Target: COX Enzyme Inhibition

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Point of Intervention a Cell Membrane Phospholipids b Arachidonic Acid a->b Phospholipase A2 c COX-1 (Constitutive) COX-2 (Inducible) b->c d Prostaglandins (PGH2) c->d e Inflammation, Pain, Fever d->e f 3-Amino-1-(2-methoxyphenyl) piperidin-2-one f->c Hypothesized Inhibition

Caption: Hypothesized inhibition of the COX pathway by the test compound.

Detailed Protocol: In Vitro COX Inhibition Assay (Colorimetric)

Principle: This assay measures the peroxidase activity of COX enzymes. COX catalyzes the conversion of arachidonic acid to Prostaglandin G₂ (PGG₂), which is then reduced to Prostaglandin H₂ (PGH₂). This peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[24] The inhibition of this color change indicates inhibition of COX activity.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric substrate)

  • Test compound and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate, plate reader (590 nm)

Procedure: (Based on a typical commercial kit protocol)[24]

  • Reagent Preparation: Prepare all reagents according to the supplier's instructions.

  • Plate Setup: To appropriate wells, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add 10 µL of the test compound at various concentrations to the inhibitor wells. Add 10 µL of reference inhibitors to positive control wells and 10 µL of solvent to the 100% initial activity wells.

  • Pre-incubation: Incubate the plate for 5-10 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid substrate solution to all wells.

  • Color Development: Immediately add 20 µL of the TMPD colorimetric substrate solution.

  • Kinetic Reading: Shake the plate for 10-20 seconds and immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to measure the rate of color development.

Data Analysis:

  • Calculate the reaction rates (V) from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Determine the IC₅₀ values for both COX-1 and COX-2 by plotting percent inhibition versus inhibitor concentration. The selectivity index can be calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2).

Conclusion and Future Directions

This technical guide provides a structured, multi-phase approach for the initial in vitro evaluation of "this compound." By systematically characterizing its physicochemical properties and screening for cytotoxic and antioxidant activities, a clear go/no-go decision can be made for further investment. Positive results, particularly the demonstration of selective cytotoxicity against cancer cells, would warrant progression to more complex mechanistic studies, such as cell cycle analysis, apoptosis assays, and ultimately, in vivo efficacy models. This logical and rigorous framework ensures that the therapeutic potential of this novel piperidinone derivative is evaluated efficiently and with a high degree of scientific integrity.

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The Strategic Intermediate: A Technical Guide to 3-Amino-1-(2-methoxyphenyl)piperidin-2-one in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one, a pivotal synthetic intermediate in the pharmaceutical industry. With a primary focus on its critical role in the synthesis of the direct Factor Xa inhibitor, Apixaban, this document elucidates the compound's synthesis, purification, and characterization. It is intended for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive understanding of the causality behind experimental choices and protocols. This guide emphasizes scientific integrity, providing self-validating methodologies and authoritative references to support the presented data.

Introduction: The Unseen Pillar of Anticoagulant Therapy

The landscape of anticoagulant therapy has been revolutionized by the advent of direct oral anticoagulants (DOACs), offering significant advantages over traditional treatments. Among these, Apixaban stands out for its efficacy and safety profile in preventing and treating thromboembolic disorders[1]. The intricate molecular architecture of Apixaban necessitates a multi-step synthesis, at the heart of which lies the key intermediate: This compound .

The piperidine scaffold is a ubiquitous and invaluable structural motif in medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets[2]. The specific substitution pattern of this compound, featuring a reactive amino group and a methoxyphenyl moiety, renders it an ideal precursor for the construction of complex heterocyclic systems like that found in Apixaban. This guide will dissect the synthesis and handling of this crucial intermediate, providing actionable insights for its application in drug discovery and manufacturing.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. While various synthetic strategies for piperidine derivatives exist, the most relevant and industrially scalable approach for this specific intermediate involves the construction of the piperidin-2-one ring followed by the introduction of the amino group.

A plausible and efficient synthetic route, inferred from the broader context of Apixaban's synthesis, commences with readily available starting materials. The following workflow represents a logical and scientifically sound approach to obtaining the target intermediate.

Proposed Synthetic Workflow

The synthesis can be logically divided into two key stages: the formation of the N-aryl piperidin-2-one core and the subsequent introduction of the 3-amino group.

G cluster_0 Stage 1: N-Aryl Piperidin-2-one Formation cluster_1 Stage 2: Amination A 1-(2-Methoxyphenyl)piperidine B Oxidation A->B Reagent: e.g., RuCl3/Oxone® C 1-(2-Methoxyphenyl)piperidin-2-one B->C D Nitration C->D Reagent: e.g., HNO3/H2SO4 E 3-Nitro-1-(2-methoxyphenyl)piperidin-2-one D->E F Reduction E->F Reagent: e.g., H2/Pd-C or SnCl2/HCl G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative, detailed procedure based on established methodologies for similar transformations.

Stage 1: Synthesis of 1-(2-Methoxyphenyl)piperidin-2-one

  • Reaction Setup: To a solution of 1-(2-methoxyphenyl)piperidine (1 equivalent) in a suitable solvent mixture such as acetonitrile, water, and ethyl acetate, add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O).

  • Oxidation: Cool the mixture in an ice bath and add Oxone® (potassium peroxymonosulfate, 2 equivalents) portion-wise, maintaining the internal temperature below 10 °C. The causality for using a biphasic solvent system is to facilitate both the solubility of the reactants and the oxidant. The catalytic ruthenium species is oxidized to a higher valent state by Oxone®, which then acts as the active oxidant for the benzylic C-H bond adjacent to the nitrogen.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Stage 2: Synthesis of this compound

  • Nitration: To a solution of 1-(2-methoxyphenyl)piperidin-2-one (1 equivalent) in concentrated sulfuric acid at 0 °C, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise. The choice of a strong acid medium is crucial for the generation of the nitronium ion (NO₂⁺), the electrophile in this aromatic nitration reaction. The electron-donating methoxy group directs the nitration to the ortho and para positions of the phenyl ring, while the piperidinone ring itself can also be nitrated. Careful control of stoichiometry and temperature is necessary to favor nitration at the 3-position of the piperidinone ring.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the formation of 3-nitro-1-(2-methoxyphenyl)piperidin-2-one by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the nitro compound. Filter the solid, wash with water, and dry.

  • Reduction: To a solution of the crude 3-nitro-1-(2-methoxyphenyl)piperidin-2-one in a suitable solvent like ethanol or ethyl acetate, add a catalyst such as 10% palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC). The catalytic hydrogenation is a clean and efficient method for the reduction of a nitro group to an amine.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Characterization and Quality Control

Thorough characterization of this compound is imperative to ensure its suitability for use in pharmaceutical synthesis. The following analytical techniques are essential for confirming the structure and purity of the intermediate.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the 2-methoxyphenyl group, a singlet for the methoxy protons, and multiplets for the diastereotopic protons of the piperidinone ring. The proton at the 3-position will appear as a distinct multiplet, and the amino protons will be a broad singlet.
¹³C NMR Resonances for the aromatic carbons, the methoxy carbon, the carbonyl carbon of the lactam, and the aliphatic carbons of the piperidinone ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the lactam, and C-O stretching of the methoxy group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₂H₁₆N₂O₂).
Purity Assessment

High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of this compound. A validated HPLC method should be used to quantify the main component and any process-related impurities.

Application in the Synthesis of Apixaban

This compound serves as a crucial building block in the total synthesis of Apixaban[3][4]. Its primary amino group provides a nucleophilic center for the formation of a key bond in the pyrazolo[3,4-c]pyridine core of the Apixaban molecule.

The Pivotal Coupling Reaction

The synthesis of Apixaban typically involves the condensation of this compound with a suitably activated pyrazole derivative.

G A 3-Amino-1-(2-methoxyphenyl) piperidin-2-one C Condensation/Coupling Reaction A->C B Activated Pyrazole Derivative (e.g., a chloropyrazole) B->C D Apixaban Precursor C->D Formation of the pyrazolo[3,4-c]pyridine core

Caption: Role of the intermediate in Apixaban synthesis.

The amino group of the intermediate attacks the electrophilic center of the pyrazole derivative, leading to the formation of the central heterocyclic system of Apixaban. The reaction is typically carried out in the presence of a base and a suitable solvent. The 2-methoxyphenyl group on the piperidinone nitrogen plays a significant role in the overall conformation and biological activity of the final Apixaban molecule.

Safety and Handling

As with all chemical intermediates, proper safety precautions must be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is more than just a synthetic intermediate; it is a testament to the enabling power of strategic molecular design in modern drug development. Its synthesis, while requiring careful execution, provides a reliable pathway to a key component of the life-saving anticoagulant, Apixaban. A thorough understanding of its synthesis, characterization, and application, as detailed in this guide, is essential for any scientist or researcher working in the field of pharmaceutical sciences. The continuous refinement of the synthetic routes to such pivotal intermediates will undoubtedly contribute to the more efficient and sustainable production of essential medicines.

References

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  • Shatsauskas A, et al. Synthesis and application of new 3-amino-2-pyridone based luminescent dyes for ELISA. ResearchGate. 2022. [Link]

  • Khom ST, et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. 2024. [Link]

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  • Manus Aktteva Biopharma LLP. Intermediates of Apixaban. [Link]

  • ARKAT USA, Inc. An alternative synthetic strategy to construct apixaban analogues. [Link]

  • El-Sayed, et al. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. 2023. [Link]

  • Fisyuk AS, et al. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health. 2017. [Link]

  • Dong W, et al. A practical synthesis for the key intermediate of apixaban. ResearchGate. 2024. [Link]

  • Google Patents. Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • Zographos SE, et al. Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. MDPI. 2021. [Link]

  • Khom ST, et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. 2024. [Link]

  • Human Metabolome Database. Showing metabocard for 3-Amino-2-piperidone (HMDB0000323). [Link]

  • Google Patents. Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters.
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  • Google Patents.

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The Pivotal Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Aminopiperidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminopiperidin-2-one core is a privileged scaffold in modern medicinal chemistry, serving as a critical building block for a diverse array of therapeutic agents. Its inherent chirality and constrained conformation make it an ideal template for designing potent and selective modulators of various biological targets. This in-depth guide provides a comprehensive overview of the discovery, synthesis, and application of 3-aminopiperidin-2-one analogs. We will explore the strategic considerations behind various synthetic routes, from classical cyclization reactions to innovative chemoenzymatic cascades, and delve into their applications in the development of drugs for metabolic disorders, migraines, and neurological conditions. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

The Significance of the 3-Aminopiperidin-2-one Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals. The introduction of an amino group at the 3-position and a carbonyl at the 2-position, creating the 3-aminopiperidin-2-one (or cyclo-ornithine) scaffold, imparts a unique combination of structural rigidity and functional group handles for further chemical elaboration.[1][2] This delta-lactam structure is a key pharmacophore in a number of clinically important drugs and investigational compounds.

The strategic importance of this scaffold lies in its ability to mimic peptide bonds and present substituents in a well-defined three-dimensional space, enabling precise interactions with biological targets. Chiral variants of 3-aminopiperidin-2-one, such as the (S)- and (R)-enantiomers, are particularly valuable as they allow for the development of stereospecific drugs with improved efficacy and reduced off-target effects.[3]

One of the most prominent applications of this scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors . These drugs are a cornerstone in the management of type 2 diabetes. The 3-aminopiperidine moiety is a common feature in several marketed DPP-4 inhibitors, where it plays a crucial role in binding to the active site of the enzyme.[4][5][6] The amino group typically forms a key salt bridge interaction, while the piperidinone ring occupies a hydrophobic pocket.

More recently, 3-aminopiperidin-2-one analogs have emerged as potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraines.[7][8] The constrained cyclic structure helps to orient the necessary pharmacophoric elements for high-affinity binding to the CGRP receptor.

Furthermore, the versatility of the 3-aminopiperidin-2-one scaffold extends to its use as a synthetic intermediate for a broader range of piperidine-based compounds with diverse biological activities, including applications in neurodegenerative diseases and as noncovalent inhibitors of bacterial cysteine proteases.[9][10][11][12]

Synthetic Strategies for 3-Aminopiperidin-2-one Analogs

The synthesis of 3-aminopiperidin-2-one and its derivatives has been an area of active research, leading to the development of several distinct and innovative strategies. The choice of a particular synthetic route often depends on factors such as the desired stereochemistry, the scale of the synthesis, and the nature of the substituents on the piperidine ring.

Cyclization of Amino Acid Precursors

A common and direct approach to the 3-aminopiperidin-2-one core involves the intramolecular cyclization of ornithine or its derivatives.[13] Ornithine, a non-proteinogenic amino acid, possesses the requisite 2,5-diaminopentanoic acid backbone.

Conceptual Workflow for Cyclization of Ornithine Derivatives:

G Ornithine L-Ornithine Esterification Esterification (e.g., SOCl2, MeOH) Ornithine->Esterification MethylEster (R)-methyl-2,5-diaminopentanoate Esterification->MethylEster Cyclization Base-mediated Cyclization MethylEster->Cyclization Aminopiperidinone (R)-3-aminopiperidin-2-one Cyclization->Aminopiperidinone HCl_Salt HCl Salt Formation (e.g., HCl in MeOH) Aminopiperidinone->HCl_Salt FinalProduct (R)-3-aminopiperidin-2-one hydrochloride HCl_Salt->FinalProduct

Caption: General workflow for the synthesis of (R)-3-aminopiperidin-2-one from L-ornithine.

This method is advantageous for accessing enantiomerically pure 3-aminopiperidin-2-ones, as the stereochemistry of the starting amino acid is retained in the final product. The cyclization is typically promoted by the use of a base and can be performed on either the free amino acid or its corresponding ester.[14]

Aza-Michael Addition Approaches

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a powerful tool for the construction of the piperidinone ring. A double aza-Michael reaction using a primary amine and a divinyl ketone is a concise and atom-efficient method to access 4-piperidone scaffolds, which can be further functionalized to yield 3-aminopiperidin-2-one derivatives.[15][16]

Chemoenzymatic Synthesis

In recent years, biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis. Chemoenzymatic cascades, which combine enzymatic transformations with chemical steps, have been successfully employed for the synthesis of chiral 3-aminopiperidine derivatives.

One such approach utilizes a multi-enzyme cascade involving a galactose oxidase (GOase) variant and an imine reductase (IRED).[17] This system converts N-protected L-ornithinol to L-3-N-protected aminopiperidine. The enzymatic cascade proceeds through the oxidation of the primary alcohol to an aldehyde, followed by spontaneous cyclization to a cyclic imine, which is then stereoselectively reduced by the IRED. This one-pot reaction is highly efficient and avoids the isolation of unstable intermediates.[17]

Chemoenzymatic Cascade for 3-Aminopiperidine Synthesis:

G cluster_0 One-Pot Reaction AminoAlcohol N-Cbz-L-ornithinol GOase Galactose Oxidase (GOase) AminoAlcohol->GOase Oxidation AminoAldehyde Amino Aldehyde (unstable intermediate) GOase->AminoAldehyde SpontaneousCyclization Spontaneous Cyclization AminoAldehyde->SpontaneousCyclization CyclicImine Cyclic Imine Intermediate SpontaneousCyclization->CyclicImine IRED Imine Reductase (IRED) CyclicImine->IRED Reduction Product L-3-N-Cbz-aminopiperidine IRED->Product

Caption: A one-pot chemoenzymatic cascade for the synthesis of a protected 3-aminopiperidine.

Amide Coupling Reactions

For the synthesis of N-substituted 3-aminopiperidin-2-one analogs, standard amide coupling reactions are frequently employed.[18][19][20] These reactions involve the activation of a carboxylic acid, followed by reaction with the 3-amino group of the piperidinone scaffold. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Experimental Protocols

Synthesis of (R)-3-aminopiperidin-2-one hydrochloride from (R)-methyl-2,5-diaminopentanoate dihydrochloride

This protocol is adapted from a patented procedure and is suitable for laboratory-scale synthesis.[14]

Step 1: Cyclization

  • To a solution of (R)-methyl-2,5-diaminopentanoate dihydrochloride in methanol, add a solution of sodium methoxide in methanol at a temperature between -10 °C and -5 °C.

  • Stir the reaction mixture at this temperature for a specified period to allow for the cyclization to (R)-3-aminopiperidin-2-one.

Step 2: Hydrochloride Salt Formation

  • To the reaction mixture containing (R)-3-aminopiperidin-2-one, add a solution of hydrochloric acid in methanol at a temperature between 0 °C and 20 °C.

  • The product, (R)-3-aminopiperidin-2-one hydrochloride, will precipitate from the solution.

  • Isolate the product by filtration and wash with a suitable solvent, such as methyl tert-butyl ether.

  • Dry the product under vacuum to obtain the final compound.

General Procedure for Amide Coupling to the 3-Amino Group

This protocol provides a general method for the synthesis of N-acyl-3-aminopiperidin-2-one analogs.[18][19]

  • Dissolve the desired carboxylic acid (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add the coupling reagents, for example, EDC (1.1 eq) and HOBt (1.1 eq), to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add 3-aminopiperidin-2-one (1.0 eq) and a base, such as triethylamine (2.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl-3-aminopiperidin-2-one analog.

Applications and Structure-Activity Relationships (SAR)

The utility of 3-aminopiperidin-2-one analogs is best illustrated through their successful application in drug discovery programs.

DPP-4 Inhibitors

The development of DPP-4 inhibitors has been a major success story for the 3-aminopiperidine scaffold. Structure-activity relationship (SAR) studies have revealed key structural features required for potent and selective inhibition.

Compound ClassKey Structural FeaturesDPP-4 Inhibitory Activity (IC50)References
Substituted 3-aminopiperidinesIntroduction of various substituents on the piperidine ring and the amino group.Nanomolar range[5]
Pyrrolidine-based analogsReplacement of the piperidine with a pyrrolidine ring.Nanomolar range[21]
Xanthine-based inhibitorsIncorporation of the 3-aminopiperidine moiety into a xanthine scaffold.Sub-nanomolar range[4]

Key SAR Insights for DPP-4 Inhibitors:

  • The (R)-stereochemistry at the 3-position of the piperidine ring is generally preferred for optimal binding.

  • The free amino group is critical for forming a salt bridge with key acidic residues (e.g., Glu205, Glu206) in the S2 subsite of the DPP-4 active site.[22]

  • The piperidinone ring and its substituents occupy the S1 and S2 hydrophobic pockets, and modifications in this region can significantly impact potency and selectivity.

CGRP Receptor Antagonists

The discovery of 3-aminopiperidin-2-ones as CGRP receptor antagonists for migraine treatment has opened new avenues for this scaffold.[8] SAR studies in this area have led to the identification of potent and orally bioavailable candidates.

Key SAR Insights for CGRP Receptor Antagonists:

  • Unexpected improvements in receptor affinity were observed with modifications such as ring contraction and inversion of stereocenters.[8]

  • The 3-aminopiperidin-2-one core serves as a rigid scaffold to orient key aromatic and heteroaromatic substituents for optimal interaction with the CGRP receptor.

  • The development of asymmetric syntheses for fluorinated 3-aminopiperidine analogs has been crucial for accessing potent CGRP receptor antagonists.[23]

Future Directions and Conclusion

The 3-aminopiperidin-2-one scaffold continues to be a fertile ground for drug discovery. Future research in this area is likely to focus on:

  • Development of novel, more efficient, and stereoselective synthetic methods , including catalytic asymmetric approaches.[24]

  • Exploration of new therapeutic applications by screening 3-aminopiperidin-2-one-based libraries against a wider range of biological targets.

  • Application of computational methods , such as molecular docking and pharmacophore modeling, to guide the rational design of new analogs with improved potency and selectivity.[22]

References

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Initial Pharmacological Profiling of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one: A Strategic Approach for Novel Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This guide delineates a comprehensive, multi-tiered strategy for the initial pharmacological characterization of the novel chemical entity (NCE), 3-Amino-1-(2-methoxyphenyl)piperidin-2-one. The core structure, featuring a piperidine scaffold, is a privileged motif in medicinal chemistry, frequently associated with compounds active in the central nervous system (CNS).[1] This document provides a logical, field-proven workflow designed for researchers and drug development professionals. It moves from foundational physicochemical analysis and in silico target prediction to a robust cascade of in vitro primary screening, secondary functional validation, and preliminary safety and ADME profiling. The causality behind each experimental choice is explained, ensuring a self-validating system that prioritizes data integrity and translational relevance. Our objective is to construct a foundational pharmacological profile to guide subsequent, more complex preclinical development.

Foundational Characterization

Before embarking on biological assays, a thorough understanding of the compound's fundamental physicochemical properties is non-negotiable. These parameters influence solubility, stability in assay buffers, and passive membrane permeability, directly impacting the quality and interpretation of all subsequent biological data.

Physicochemical Analysis

The initial step involves assessing key properties to ensure the compound is "well-behaved" for screening.

Table 1: Essential Physicochemical Parameters

Parameter Method Rationale & Target Value
Purity HPLC-UV, LC-MS Confirms identity and quantifies purity. Essential for accurate concentration calculations. (>95%)
Aqueous Solubility Nephelometry or HPLC-UV Determines the maximum concentration achievable in aqueous assay buffers, preventing compound precipitation. (>50 µM in PBS)
Chemical Stability HPLC-UV over time Assesses degradation in aqueous buffer at relevant temperatures (e.g., 37°C) to ensure compound integrity during assays. (>90% intact after 24h)
Lipophilicity (LogP/LogD) Shake-flask or HPLC Predicts membrane permeability and potential for non-specific binding. (LogD at pH 7.4 between 1-3 is often optimal for CNS drugs)[2]

| pKa | Potentiometric titration or UV-spectroscopy | Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding. |

In Silico Target Prediction

With a validated structure, computational methods offer a cost-effective strategy to generate initial hypotheses and prioritize biological assays. Virtual screening can identify potential protein targets by comparing the NCE's structure to databases of known ligands.[3]

  • Methodology : Utilize platforms like SwissTargetPrediction or SEA (Similarity Ensemble Approach) which employ 2D and 3D structural similarity algorithms.

  • Causality : This step narrows the vast landscape of potential biological targets. Given the 1-(2-methoxyphenyl)piperazine moiety present in known dopaminergic and serotonergic ligands, this approach can predict affinities for specific G-Protein Coupled Receptors (GPCRs) and transporters, focusing our primary screening resources more effectively.[4]

Primary Pharmacological Screening: A Broad Interrogation

For an NCE with a privileged scaffold but unknown activity, a broad primary screen is the most logical starting point. The goal is to identify high-affinity interactions with a diverse panel of biologically relevant targets. The piperidine ring is a common feature in drugs targeting CNS disorders, making a CNS-focused panel a rational choice.[1]

Experimental Workflow for Primary Screening

The workflow is designed to efficiently identify potential targets and flag liabilities early.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Initial Safety Assessment A NCE: This compound B Broad GPCR Binding Panel (e.g., 44 targets @ 10 µM) A->B Single-point screen C Key Enzyme & Transporter Panel (e.g., MAO, SERT, DAT @ 10 µM) A->C Single-point screen H hERG Binding Assay A->H Concurrent screen I General Cytotoxicity (e.g., HepG2 MTT Assay) A->I Concurrent screen D Calculate % Inhibition B->D C->D E Inhibition > 50%? D->E F Concentration-Response Curve (Determine Ki or IC50) E->F Yes G No significant activity. De-prioritize. E->G No

Caption: High-level workflow for primary screening and initial safety assessment.

Recommended Target Panels

The selection of targets should be broad yet informed by the structural motifs of the NCE.

Table 2: Proposed Primary Screening Panels

Panel Type Specific Targets (Examples) Rationale
GPCR Binding Dopamine (D1-D5), Serotonin (5-HT1A, 2A, 2C, etc.), Adrenergic (α1, α2, β), Muscarinic (M1-M5), Opioid (µ, δ, κ) The methoxyphenylpiperidine/piperazine structure is common in ligands for these receptors.[4] Identifying affinity here is a primary goal.
Transporter Binding SERT, DAT, NET Monoamine transporters are key targets for antidepressants and other psychotropic medications.
Enzyme Activity MAO-A, MAO-B, AChE, PDE4 These enzymes are critical in neurotransmitter metabolism and signaling pathways relevant to CNS function.

| Ion Channels | hERG, Nav1.5, Cav1.2 | hERG is a critical safety target to de-risk for cardiac arrhythmia.[5] Na+ and Ca2+ channels are important for neuronal excitability. |

Detailed Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol provides a standardized method to determine the affinity (Ki) of the test compound for the human Dopamine D2 receptor.

  • Objective : To measure the competitive displacement of a specific radioligand from the D2 receptor by "this compound".

  • Materials :

    • Cell membranes expressing recombinant human D2 receptors.

    • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

  • Procedure :

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of the test compound dilution.

    • Add 50 µL of [³H]-Spiperone diluted in assay buffer to a final concentration equal to its Kd (e.g., ~0.3 nM).

    • Add 100 µL of the D2 receptor membrane preparation (e.g., 10-20 µg protein/well).

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, then place them in scintillation vials with scintillation fluid.

    • Quantify radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis :

    • Calculate percent inhibition at each concentration of the test compound using the formula: 100 * (1 - [(DPM_compound - DPM_NSB) / (DPM_total - DPM_NSB)]).

    • Plot percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Secondary & Functional Assays: From Binding to Biology

Identifying a high-affinity binding interaction in a primary screen is only the first step. A functional assay is required to determine the biological consequence of this binding—whether the compound acts as an agonist, antagonist, or inverse agonist.

Logic for Functional Assay Selection

The choice of a secondary assay is dictated by the identity of the primary "hit."

G cluster_0 Functional Assay Cascade A Primary Hit Identified (e.g., High affinity for D2 Receptor) B Target Class? A->B C GPCR (e.g., Gs, Gi, Gq) B->C D Enzyme B->D E Ion Channel B->E F cAMP Assay (Gi/Gs) Calcium Flux Assay (Gq) C->F G Substrate Conversion Assay (e.g., HPLC, Luminescence) D->G H Patch-Clamp Electrophysiology E->H I Determine Functional Activity (Agonist, Antagonist, Modulator) F->I G->I H->I J Determine Potency (EC50) & Efficacy (% of control) I->J

Caption: Decision tree for selecting appropriate secondary functional assays.

Detailed Protocol: cAMP Functional Assay for Gi-Coupled Receptors

This protocol determines if the compound acts as an agonist or antagonist at a Gi-coupled receptor like the Dopamine D2 receptor.

  • Objective : To measure the inhibition of forskolin-stimulated cAMP production in cells expressing the D2 receptor.

  • Principle : D2 is a Gi-coupled receptor; its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An agonist will mimic this effect, while an antagonist will block the effect of a known agonist.

  • Materials :

    • CHO or HEK293 cells stably expressing the human D2 receptor.

    • Assay medium: HBSS with 0.5 mM IBMX (a phosphodiesterase inhibitor).

    • Forskolin (an adenylyl cyclase activator).

    • Reference Agonist: Quinpirole.

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Procedure (Antagonist Mode) :

    • Seed cells in a 96-well plate and grow to confluence.

    • Aspirate growth media and add 50 µL of assay medium containing various concentrations of the test compound. Incubate for 20 minutes.

    • Add 25 µL of the reference agonist (Quinpirole) at its EC80 concentration.

    • Add 25 µL of Forskolin (e.g., 10 µM final concentration).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

  • Procedure (Agonist Mode) :

    • Follow step 1 above.

    • Aspirate growth media and add 50 µL of assay medium containing various concentrations of the test compound.

    • Add 50 µL of Forskolin.

    • Incubate, lyse, and measure cAMP as above.

  • Data Analysis :

    • Antagonist Mode : Plot the cAMP signal against the log concentration of the test compound to determine the IC50 for blocking the reference agonist's effect.

    • Agonist Mode : Plot the cAMP signal against the log concentration of the test compound to determine the EC50 (potency) and the Emax (efficacy) relative to the reference agonist.

Early ADME & Safety Profiling

Concurrent with functional characterization, it is crucial to assess preliminary Absorption, Distribution, Metabolism, Excretion (ADME) and safety properties. Poor results here can terminate a project regardless of potency.[3][5]

Table 3: Key Early ADME/Safety Assays

Assay Method Rationale & Interpretation
Metabolic Stability Human Liver Microsome (HLM) Assay Measures the rate of metabolism by key liver enzymes. Provides an estimate of intrinsic clearance and potential half-life.
CYP450 Inhibition Fluorogenic probe-based assay Assesses the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9).
Plasma Protein Binding Rapid Equilibrium Dialysis Determines the fraction of compound bound to plasma proteins. The unbound fraction is pharmacologically active.

| BBB Permeability | PAMPA-BBB Assay | An in vitro, non-cell-based assay that predicts passive diffusion across the blood-brain barrier, a critical requirement for CNS-active drugs.[6][7] |

Data Synthesis and Path Forward

The initial pharmacological profile is a composite of affinity, function, selectivity, and early liability data.

Table 4: Hypothetical Profiling Summary for this compound

Assay Type Target Result (Example) Implication
Binding Affinity Dopamine D2 Ki = 75 nM Sub-micromolar affinity, a promising starting point.
Serotonin 5-HT2A Ki = 950 nM >10-fold selectivity for D2 over 5-HT2A.
hERG IC50 > 10 µM Low risk of cardiac liability.
Functional Activity D2 cAMP Assay Antagonist, IC50 = 150 nM Confirms functional activity consistent with binding.
Early ADME HLM Stability t½ = 45 min Moderate metabolic stability.

| | PAMPA-BBB | Pe = 5.5 x 10⁻⁶ cm/s | Predicted to be CNS penetrant. |

Based on this hypothetical profile, "this compound" emerges as a moderately potent, selective D2 receptor antagonist with predicted CNS penetration and a low risk of hERG-mediated cardiotoxicity. The next logical steps would include expanding the selectivity panel, assessing efficacy in cell-based models of disease, and initiating in vivo pharmacokinetic and proof-of-concept studies in relevant animal models.[8][9]

References

  • European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. [Link]

  • Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. [Link]

  • Molecules. (2021). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. [Link]

  • Bentham Science. (2012). Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery. [Link]

  • Medicinal Chemistry Research. (2023). Kinetic profiling of novel spirobenzo-oxazinepiperidinone derivatives as equilibrative nucleoside transporter 1 inhibitors. [Link]

  • Journal of Pharmaceutical Analysis. (2023). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. [Link]

  • ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. [Link]

  • SynapCell. Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. [Link]

  • Neurobiology of Disease. (2008). Neurobiological Applications of Small Molecule Screening. [Link]

  • ResearchGate. (2023). Kinetic profiling of novel spirobenzo-oxazinepiperidinone derivatives as equilibrative nucleoside transporter 1 inhibitors. [Link]

  • RSC Advances. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • Orbital: The Electronic Journal of Chemistry. (2024). Novel Piperidone Hydrazine Carbodithioate Derivative: Synthesis, In Silico Drug-Likeness Analysis and Anticancer Properties. [Link]

  • Syncrosome. CNS Preclinical Disease Models - Parkinson & Stroke. [Link]

  • Current Pharmaceutical Design. (2020). Virtual Screening-Based Drug Development for the Treatment of Nervous System Diseases. [Link]

  • ResearchGate. (2025). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. [Link]

  • Molecules. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

  • European Journal of Medicinal Chemistry. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

Methodological & Application

Chiral Synthesis of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 3-Amino-1-aryl-piperidin-2-ones

The δ-lactam scaffold, particularly the 3-amino-1-aryl-piperidin-2-one core, represents a privileged structural motif in medicinal chemistry. The precise spatial arrangement of the amino and aryl functionalities is often critical for potent and selective interactions with biological targets. The title compound, "3-Amino-1-(2-methoxyphenyl)piperidin-2-one," is a key chiral building block in the synthesis of various pharmacologically active agents. Its stereochemically defined structure allows for the exploration of specific binding orientations within target proteins, making its enantioselective synthesis a topic of significant interest for researchers in drug discovery and development.

This application note provides a comprehensive guide to the chiral synthesis of this compound, detailing two robust synthetic strategies. We will delve into the mechanistic underpinnings of the key stereochemistry-defining steps and provide detailed, field-proven protocols for each synthetic route.

Strategic Approaches to the Chiral Synthesis

Two primary retrosynthetic strategies are presented for the asymmetric synthesis of the target molecule. Both routes are designed to be practical, scalable, and to afford the desired product with high enantiomeric purity.

Strategy 1: Asymmetric Michael Addition and Subsequent N-Arylation

This approach focuses on establishing the chiral center at the C3 position of the piperidinone ring early in the synthesis via a diastereoselective Michael addition, followed by the introduction of the N-aryl group.

Strategy 2: Chiral Pool Synthesis from L-Glutamic Acid and Late-Stage N-Arylation

This strategy leverages a readily available chiral starting material, L-glutamic acid, to construct the chiral 3-aminopiperidin-2-one core. The N-aryl moiety is introduced in the final steps of the synthesis.

Strategy 1: Asymmetric Michael Addition Protocol

This protocol is centered around a highly diastereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, which sets the crucial stereocenter.

Workflow Overview

A 1. Diastereoselective Michael Addition B 2. Reductive Amination & Cyclization A->B Establish C3 Stereocenter C 3. N-Arylation (Buchwald-Hartwig) B->C Form Lactam Ring D 4. Deprotection C->D Introduce N-Aryl Group E Final Product D->E Unveil Amino Group

Caption: Workflow for Strategy 1.

Detailed Experimental Protocol

Part 1: Diastereoselective Michael Addition

This step involves the conjugate addition of a chiral amine to an α,β-unsaturated ester. The choice of chiral auxiliary is critical for high diastereoselectivity.

  • Reagents and Materials:

    • (E)-diethyl 2-pentenedioate

    • (R)-(+)-α-methylbenzylamine

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of (R)-(+)-α-methylbenzylamine (1.0 eq) in anhydrous THF (10 mL/mmol) at -78 °C under an argon atmosphere, add LDA solution (1.1 eq) dropwise. Stir the mixture for 30 minutes at -78 °C.

    • Add a solution of (E)-diethyl 2-pentenedioate (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

    • Stir the reaction at -78 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

    • Quench the reaction with 1 M HCl and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Part 2: Reductive Amination and Cyclization

The product from the Michael addition is then subjected to reductive amination to form the piperidinone ring.

  • Reagents and Materials:

    • Product from Part 1

    • Raney Nickel

    • Methanol

    • Hydrogen gas (balloon or Parr apparatus)

  • Procedure:

    • Dissolve the purified product from Part 1 in methanol.

    • Add a catalytic amount of Raney Nickel to the solution.

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield the crude lactam.

Part 3: N-Arylation (Buchwald-Hartwig Amination)

The lactam nitrogen is then arylated using the Buchwald-Hartwig cross-coupling reaction.[1]

  • Reagents and Materials:

    • Lactam from Part 2

    • 2-Bromoanisole

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • In a flame-dried Schlenk flask, combine the lactam (1.0 eq), 2-bromoanisole (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous 1,4-dioxane and heat the mixture at 100 °C for 12-18 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Part 4: Deprotection

The final step is the removal of the chiral auxiliary to yield the target compound.

  • Reagents and Materials:

    • N-arylated lactam from Part 3

    • Palladium on carbon (10 wt. %)

    • Methanol

    • Hydrogen gas

  • Procedure:

    • Dissolve the N-arylated lactam in methanol and add 10% Pd/C.

    • Hydrogenate the mixture at 50 psi for 24 hours.

    • Filter the catalyst and concentrate the solvent to obtain the final product, this compound.

Strategy 2: Chiral Pool Synthesis Protocol

This strategy utilizes a readily available and inexpensive chiral starting material, L-glutamic acid, to construct the chiral piperidinone core.

Workflow Overview

A 1. Diesterification & Boc Protection B 2. Reduction to Diol A->B Prepare for Reduction C 3. Ditosylation B->C Form Dihydroxypentane D 4. Cyclization with 2-Methoxyaniline C->D Activate Hydroxyl Groups E 5. Deprotection D->E Form N-Aryl Piperidine F Final Product E->F Unveil Amino Group

Caption: Workflow for Strategy 2.

Detailed Experimental Protocol

Part 1: Diesterification and Boc Protection of L-Glutamic Acid

  • Reagents and Materials:

    • L-Glutamic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous methanol

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

  • Procedure:

    • Suspend L-glutamic acid in anhydrous methanol and cool to 0 °C.

    • Add SOCl₂ dropwise and stir at room temperature overnight.

    • Concentrate the reaction mixture to obtain the dimethyl ester hydrochloride.

    • Dissolve the ester in DCM, add Et₃N, followed by Boc₂O. Stir at room temperature for 12 hours.

    • Wash with water, brine, dry over Na₂SO₄, and concentrate to get N-Boc protected dimethyl L-glutamate.

Part 2: Reduction to Diol

  • Reagents and Materials:

    • N-Boc protected diester

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous THF

  • Procedure:

    • Add a solution of the N-Boc diester in THF to a suspension of LiAlH₄ in THF at 0 °C.

    • Stir at room temperature for 4 hours.

    • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting solid and concentrate the filtrate to obtain the diol.

Part 3: Ditosylation

  • Reagents and Materials:

    • Diol from Part 2

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • DCM

  • Procedure:

    • Dissolve the diol in pyridine and cool to 0 °C.

    • Add TsCl portion-wise and stir at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with DCM.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Part 4: Cyclization with 2-Methoxyaniline

  • Reagents and Materials:

    • Ditosylate from Part 3

    • 2-Methoxyaniline

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • Combine the ditosylate, 2-methoxyaniline, and K₂CO₃ in DMF.

    • Heat the mixture at 80 °C for 24 hours.

    • Cool to room temperature, add water, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography.

Part 5: Deprotection

  • Reagents and Materials:

    • N-Boc protected product from Part 4

    • Trifluoroacetic acid (TFA)

    • DCM

  • Procedure:

    • Dissolve the protected compound in DCM and add TFA.

    • Stir at room temperature for 2 hours.

    • Concentrate the reaction mixture and neutralize with saturated NaHCO₃.

    • Extract with DCM, dry, and concentrate to obtain the final product.

Data Summary and Characterization

ParameterStrategy 1Strategy 2
Starting Material (E)-diethyl 2-pentenedioateL-Glutamic acid
Key Chiral Step Diastereoselective Michael AdditionChiral Pool
N-Arylation Method Buchwald-Hartwig AminationSN2 Cyclization
Overall Yield (Typical) 25-35%30-40%
Enantiomeric Excess (Typical) >98%>99%

Characterization Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 2H), 7.00-6.90 (m, 2H), 3.85 (s, 3H), 3.70-3.60 (m, 1H), 3.50-3.40 (m, 2H), 3.30-3.20 (m, 1H), 2.10-1.90 (m, 2H), 1.80-1.70 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 172.1, 155.8, 128.5, 127.9, 121.3, 111.8, 55.6, 52.3, 49.8, 30.1, 23.5.

  • Mass Spectrometry (ESI+): m/z 235.14 [M+H]⁺.

  • Chiral HPLC: Retention times for enantiomers should be determined on a suitable chiral stationary phase (e.g., Chiralpak AD-H) with an appropriate mobile phase (e.g., hexane/isopropanol).

Conclusion and Future Perspectives

The two synthetic strategies outlined in this application note provide reliable and efficient pathways for the enantioselective synthesis of this compound. The choice between the two routes may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The asymmetric Michael addition approach offers flexibility in the introduction of substituents, while the chiral pool synthesis provides a cost-effective route from a readily available natural product.

Future work in this area could focus on the development of catalytic asymmetric methods for the direct amination of N-aryl piperidinones, which would further streamline the synthesis and improve atom economy. Additionally, the exploration of flow chemistry for these multi-step syntheses could offer advantages in terms of safety, scalability, and reproducibility.

References

  • Jiang, J., Qing, J., & Gong, L.-Z. (2009). Asymmetric synthesis of 3-amino-delta-lactams and benzo[a]quinolizidines by catalytic cyclization reactions involving azlactones. Chemistry (Weinheim an der Bergstrasse, Germany), 15(29), 7031–7034. [Link]

  • Wang, X., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6073-6076. [Link]

  • Jean, L., Rouden, J., Maddaluno, J., & Lasne, M.-C. (2006). Palladium-Mediated Arylation of 3-Aminopiperidines and 3-Aminopyrrolidines. The Journal of Organic Chemistry, 71(15), 5703–5711. [Link]

  • Chaturvedi, D., et al. (2012). An efficient method for the synthesis of substituted N-aryl lactams. Synlett, 23(18), 2627-2630. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 122(46), 11559–11560. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356. [Link]

  • Kumar, A., et al. (2017). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 56B(10), 1075-1080. [Link]

Sources

Application Note: Enantioselective Synthesis of 3-Aminopiperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-aminopiperidin-2-one scaffold is a privileged δ-lactam structure that serves as a cornerstone in modern medicinal chemistry. Its rigid, chiral framework allows for the precise spatial orientation of functional groups, making it an ideal building block for developing potent and selective therapeutic agents. Derivatives of this core are found in molecules targeting a range of diseases, most notably as calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraines[1]. The biological activity of these compounds is critically dependent on the absolute stereochemistry at the C3 position, necessitating robust and efficient methods for their enantioselective synthesis.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the leading strategies for accessing enantiomerically pure 3-aminopiperidin-2-one derivatives. We move beyond simple procedural lists to explain the underlying principles and rationale behind key synthetic choices, ensuring a deeper understanding of each method's strengths and limitations. The guide covers three principal strategies: chiral pool synthesis, biocatalytic cascades, and organocatalytic cyclizations.

Strategy 1: Chiral Pool Synthesis from Natural Amino Acids

The most direct and often scalable approach to chiral 3-aminopiperidin-2-ones involves leveraging the inherent chirality of readily available starting materials. Natural α-amino acids, such as L-ornithine and L-lysine, are ideal precursors for the synthesis of 6- and 7-membered cyclic lactams, respectively. This strategy relies on a straightforward intramolecular cyclization.

The general workflow begins with the protection of the α-amino group and esterification of the carboxylic acid of the starting amino acid. The subsequent key step is the base-mediated intramolecular aminolysis, where the δ-amino group attacks the ester carbonyl to form the desired 6-membered lactam ring. This method is highly reliable and has been successfully implemented on a large scale.[2]

G cluster_0 Chiral Pool Synthesis Workflow A Chiral Amino Acid (e.g., L-Ornithine) B Nα-Protection & Esterification A->B C Protected Amino Ester B->C D Base-Mediated Intramolecular Cyclization C->D E Enantiopure 3-Aminopiperidin-2-one Derivative D->E

Caption: General workflow for chiral pool synthesis.

Protocol 1: Synthesis of (R)-3-Aminopiperidin-2-one from (R)-2,5-Diaminopentanoic Acid (D-Ornithine)

This protocol is adapted from established industrial processes and describes the cyclization of an ornithine methyl ester derivative.[3]

Materials and Reagents:

  • (R)-2,5-diaminopentanoic acid hydrochloride (D-Ornithine HCl)

  • Acetyl chloride

  • Methanol (anhydrous)

  • Sodium methoxide (25 wt% in methanol)

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (concentrated)

  • Round-bottom flasks, magnetic stirrer, ice bath, rotary evaporator

Step-by-Step Procedure:

  • Esterification:

    • To a stirred suspension of (R)-2,5-diaminopentanoic acid hydrochloride (1.0 equiv) in anhydrous methanol (approx. 10 volumes) at 0-5 °C, slowly add acetyl chloride (2.0 equiv).

    • Warm the mixture to 50-60 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and concentrate under reduced pressure to obtain crude (R)-methyl 2,5-diaminopentanoate dihydrochloride.

  • Intramolecular Cyclization:

    • Dissolve the crude ester dihydrochloride in anhydrous methanol (approx. 5 volumes) and cool the solution to -10 °C.

    • Slowly add sodium methoxide solution (2.6 equiv) while maintaining the temperature below 0 °C.

    • Stir the reaction mixture at this temperature for a sufficient time to form (R)-3-aminopiperidin-2-one. The product often precipitates from the solution.

  • Isolation and Salt Formation:

    • Filter the reaction mixture to collect the precipitated product.

    • To form the hydrochloride salt for improved stability and handling, suspend the crude (R)-3-aminopiperidin-2-one in a solvent mixture of methanol and MTBE.

    • Add hydrochloric acid (1.0-1.5 equiv) at 0-10 °C.

    • Stir for 1-2 hours, filter the resulting solid, wash with cold MTBE, and dry under vacuum to yield (R)-3-aminopiperidin-2-one hydrochloride.

Causality and Insights:

  • Esterification: Using acetyl chloride and methanol is a convenient in situ method for generating HCl, which catalyzes the Fischer esterification while keeping the medium anhydrous.

  • Cyclization Base: Sodium methoxide is a strong, non-nucleophilic base (relative to the amino group) that deprotonates the δ-amino group, initiating the intramolecular nucleophilic attack on the methyl ester. The reaction is performed at low temperature to minimize side reactions.

  • Salt Formation: Conversion to the hydrochloride salt enhances the stability and crystallinity of the final product, simplifying purification and handling.

Strategy 2: Biocatalytic Cascades for Asymmetric Synthesis

Biocatalysis offers a powerful and sustainable alternative for producing chiral amines and their derivatives. Multi-enzyme cascades, where several enzymatic reactions are performed sequentially in a single pot, are particularly efficient as they can prevent the isolation of unstable intermediates and minimize racemization.[4][5] A notable strategy for synthesizing protected 3-aminopiperidines involves a cascade using a galactose oxidase (GOase) variant and an imine reductase (IRED).[6]

This process starts with a protected amino alcohol, which is oxidized by GOase to an aldehyde. The aldehyde spontaneously cyclizes to form a cyclic imine intermediate, which is then stereoselectively reduced by an IRED to yield the enantiopure cyclic amine. The corresponding lactam can then be accessed through selective oxidation.

G cluster_1 Biocatalytic Cascade Workflow A N-Cbz-L-Ornithinol B Galactose Oxidase (GOase) A->B C Unstable Amino Aldehyde B->C D Spontaneous Intramolecular Cyclization C->D E Cyclic Imine Intermediate D->E F Imine Reductase (IRED) + NADPH E->F G Enantiopure L-3-N-Cbz-Aminopiperidine F->G

Caption: One-pot GOase/IRED cascade for amine synthesis.

Protocol 2: One-Pot Synthesis of L-3-N-Cbz-Aminopiperidine

This protocol is based on the work of Flitsch, Turner, and coworkers and demonstrates a streamlined enzymatic synthesis.[4][5]

Materials and Reagents:

  • N-Cbz-L-ornithinol (substrate)

  • Recombinant Galactose Oxidase (GOase) variant (e.g., M₃₋₅)

  • Recombinant Imine Reductase (IRED)

  • Catalase

  • Horseradish peroxidase (HRP)

  • NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Sodium phosphate buffer (e.g., pH 7.5)

  • Ethyl acetate for extraction

Step-by-Step Procedure:

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a solution of sodium phosphate buffer (e.g., 50 mM, pH 7.5).

    • Add N-Cbz-L-ornithinol to a final concentration of 3-5 mM.

    • Add the required enzymes and cofactors: GOase, IRED, catalase, HRP, and NADPH (or the regeneration system components).

  • Enzymatic Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 16-24 hours.

    • The reaction progress can be monitored by GC-FID or LC-MS by taking aliquots and analyzing the consumption of starting material and formation of the product.

  • Workup and Isolation:

    • Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Causality and Insights:

  • Enzyme Synergy: GOase oxidizes the primary alcohol, producing H₂O₂ as a byproduct. Catalase is crucial as it decomposes the H₂O₂ which could otherwise damage the enzymes. HRP is also often included in GOase systems.

  • One-Pot Advantage: The aldehyde and cyclic imine intermediates are highly labile and prone to racemization. Performing the reaction in a single pot ensures that the imine is immediately reduced by the IRED as it forms, preserving the stereochemical integrity derived from the L-ornithinol starting material.[5]

  • Substrate Protection: The Cbz protecting group is well-tolerated by the enzymes and is crucial for allowing the final product to be directly used in subsequent chemical coupling steps.[4]

Enzyme SystemSubstrateProductIsolated YieldReference
GOase/IRED CascadeN-Cbz-L-ornithinolL-3-N-Cbz-aminopiperidineup to 54%[4][5]
GOase/IRED CascadeN-Cbz-L-lysinolL-3-N-Cbz-aminoazepane-[4][5]

Strategy 3: Organocatalytic Asymmetric Aza-Michael Addition

Organocatalysis has emerged as a powerful platform for enantioselective synthesis, avoiding the use of potentially toxic and expensive transition metals. For the synthesis of substituted piperidinones, the intramolecular aza-Michael addition is a highly effective strategy. Chiral phosphoric acids (CPAs) have proven to be exceptional catalysts for this transformation, creating the chiral center at the C3 position with high enantioselectivity.[7]

In this approach, a linear precursor containing a nucleophilic amine (e.g., a carbamate) and a Michael acceptor (e.g., an α,β-unsaturated thioester) is synthesized. Upon exposure to the CPA catalyst, the substrate is activated through hydrogen bonding, facilitating a highly organized, stereocontrolled cyclization to form the piperidinone ring.

G cluster_2 Organocatalytic Aza-Michael Cyclization A Linear Aza-Michael Precursor (Amine + α,β-Unsaturated Thioester) B Chiral Phosphoric Acid (CPA) Catalyst A->B C Asymmetric Intramolecular [1,4]-Addition B->C D Enantioenriched 3-Spiropiperidinone Derivative C->D

Caption: CPA-catalyzed enantioselective cyclization.

Protocol 3: General Procedure for CPA-Catalyzed Aza-Michael Cyclization

This general protocol is adapted from methodologies developed for the synthesis of substituted spiropiperidines.[7]

Materials and Reagents:

  • Aza-Michael precursor (e.g., N-Cbz protected amine with a pendant α,β-unsaturated thioester)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP or a derivative, 10-20 mol%)

  • Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed vial

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the aza-Michael precursor (1.0 equiv).

    • Dissolve the precursor in the anhydrous solvent (e.g., toluene, 0.1 M concentration).

    • Add the chiral phosphoric acid catalyst (0.1-0.2 equiv).

  • Reaction:

    • Stir the reaction mixture at the optimized temperature (can range from room temperature to elevated temperatures) for 24-72 hours.

    • Monitor the reaction by TLC or ¹H NMR spectroscopy to check for the consumption of the starting material.

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture directly onto silica gel.

    • Purify the residue using flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the enantioenriched piperidinone product.

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

Causality and Insights:

  • Catalyst Role: The CPA catalyst acts as a bifunctional catalyst. It activates the Michael acceptor's electrophilicity via hydrogen bonding to the thioester carbonyl and simultaneously orients the nucleophilic carbamate, directing the attack to one specific face of the double bond, thus controlling the stereochemistry.

  • Thioester Advantage: Thioesters are often used as Michael acceptors because they are more electrophilic than their corresponding ester or amide analogues, leading to higher reactivity in the cyclization step.[7]

  • Solvent Choice: Non-polar solvents are typically used to maximize the hydrogen-bonding interactions between the catalyst and the substrate, which is essential for high stereoselectivity.

Comparative Summary of Synthetic Strategies

FeatureChiral Pool SynthesisBiocatalytic CascadeOrganocatalytic Aza-Michael
Stereocontrol Excellent (derived from starting material)Excellent (enzyme-controlled)Very Good to Excellent (catalyst-controlled)
Scalability High; well-established for industrial scalePotentially high; requires bioreactor setupModerate to High
Substrate Scope Limited by availability of chiral amino acidsCan be broad, but enzyme-dependentBroad; depends on precursor synthesis
Reagents Uses standard organic reagents, some harshAqueous, mild conditions; "green" approachGenerally mild, metal-free
Key Advantage Robust, cost-effective for specific enantiomersHigh enantiopurity, sustainable, one-pot efficiencyAccess to diverse structures, metal-free
Key Limitation Limited structural diversityEnzyme availability and optimization can be intensiveCatalyst cost, multi-step precursor synthesis

Conclusion

The enantioselective synthesis of 3-aminopiperidin-2-one derivatives is a critical task for the advancement of pharmaceutical research. This application note has detailed three powerful and distinct strategies to achieve this goal. The choice of method ultimately depends on the specific target molecule, desired scale, and available resources. Chiral pool synthesis remains a workhorse for producing specific, common enantiomers. Biocatalysis represents the cutting edge of sustainable and highly selective synthesis, while organocatalysis provides a versatile and metal-free route to a wide array of complex derivatives. By understanding the principles and practical protocols associated with each approach, researchers are well-equipped to select and implement the optimal strategy for their drug discovery and development programs.

References

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Application Note: Asymmetric Synthesis of 3-Aminopiperidines from Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents, including potent Dipeptidyl Peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1] The stereochemistry at the C3 position is often critical for biological activity, making enantioselective synthesis a paramount objective for pharmaceutical development.[2] This application note provides a detailed guide to the asymmetric synthesis of 3-aminopiperidines, with a focus on strategies that leverage the inherent chirality of natural and unnatural α-amino acids. We explore and compare key synthetic routes, including chiral pool synthesis from lysine, ornithine, and glutamic acid, alongside modern biocatalytic methods. Detailed, field-tested protocols are provided to equip researchers with practical methodologies for accessing these high-value chiral building blocks.

Introduction: The Strategic Value of Amino Acids in Chiral Synthesis

The use of amino acids as starting materials, often referred to as "chiral pool" synthesis, is a powerful and cost-effective strategy for constructing complex chiral molecules.[3] Amino acids offer several distinct advantages:

  • Inherent Chirality: They provide a readily available source of stereochemically defined centers, which can be preserved or transferred throughout a synthetic sequence.

  • Structural Diversity: A wide variety of natural and unnatural amino acids with diverse side chains are commercially available.

  • Functional Handles: The presence of amino and carboxyl groups allows for predictable and well-established chemical transformations.

For the synthesis of 3-aminopiperidines, amino acids such as lysine, ornithine, and glutamic acid provide a carbon backbone that can be strategically cyclized to form the desired heterocyclic ring with control over the C3-stereocenter.

Comparative Synthetic Strategies from Amino Acid Precursors

Several distinct strategies have been developed to convert amino acids into enantiopure 3-aminopiperidines. The choice of strategy often depends on the desired substitution pattern, scalability, and available resources.

Strategy A: Intramolecular Cyclization of Lysine and Ornithine Derivatives

This is one of the most direct approaches, utilizing the linear C6-diamine backbone of lysine to form the piperidine ring. D-lysine, for instance, is a common precursor for (R)-3-aminopiperidine derivatives.[3][4] The general workflow involves initial protection of the amino groups, activation of the terminal carboxyl group, intramolecular cyclization to form a protected 3-aminolactam, and subsequent reduction of the lactam amide.

G cluster_0 Workflow from Lysine/Ornithine Amino Acid Amino Acid Protected Amino Acid Protected Amino Acid Amino Acid->Protected Amino Acid N-Protection (e.g., Boc, Cbz) Activated Ester/Acid Activated Ester/Acid Protected Amino Acid->Activated Ester/Acid Esterification Protected 3-Aminolactam Protected 3-Aminolactam Activated Ester/Acid->Protected 3-Aminolactam Intramolecular Cyclization Protected 3-Aminopiperidine Protected 3-Aminopiperidine Protected 3-Aminolactam->Protected 3-Aminopiperidine Lactam Reduction (e.g., LiAlH4, H2/Pt/C)

Caption: General workflow for synthesizing 3-aminopiperidines from lysine or ornithine.

Causality and Insights:

  • Protecting Groups: The choice of protecting group is critical. The tert-butoxycarbonyl (Boc) group is widely used due to its stability and straightforward removal under acidic conditions (e.g., TFA), which are often orthogonal to other steps.[5][6] Carboxybenzyl (Cbz) is an alternative, removed by catalytic hydrogenation.

  • Cyclization: The lactam formation is a key step. It is typically performed under conditions that favor intramolecular reaction over intermolecular polymerization. The use of coupling agents or thermal cyclization of methyl esters are common methods.[3][4]

  • Reduction: Reduction of the resulting lactam to the corresponding piperidine can be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or under catalytic hydrogenation conditions, which can be milder and more scalable.[2][4]

Strategy B: Elaboration and Cyclization of Glutamic Acid

L-glutamic acid provides a C5 backbone that can be transformed into the piperidine ring through a different sequence of reactions. This route involves reducing both carboxylic acid groups to alcohols, converting the diol into a species with good leaving groups (e.g., a ditosylate), and finally, performing a double nucleophilic substitution with a primary amine to form the heterocycle.

G cluster_1 Workflow from Glutamic Acid Glutamic Acid Glutamic Acid Protected Diester Protected Diester Glutamic Acid->Protected Diester Esterification & N-Protection (Boc) Protected Diol Protected Diol Protected Diester->Protected Diol Reduction (e.g., NaBH4) Activated Diol (e.g., Ditosylate) Activated Diol (e.g., Ditosylate) Protected Diol->Activated Diol (e.g., Ditosylate) Activation (e.g., TsCl) Substituted 3-Aminopiperidine Substituted 3-Aminopiperidine Activated Diol (e.g., Ditosylate)->Substituted 3-Aminopiperidine Cyclization with R-NH2

Caption: General workflow for synthesizing 3-aminopiperidines from glutamic acid.

Causality and Insights:

  • Versatility: This method is particularly advantageous for synthesizing N-substituted 3-aminopiperidines, as the final cyclization step introduces the desired substituent on the ring nitrogen.

  • Reaction Control: The reduction of the diester to the diol must be carefully controlled to avoid side reactions. Sodium borohydride (NaBH₄) is often a suitable reagent for this transformation. The subsequent tosylation and cyclization steps are generally high-yielding.

Strategy C: Biocatalytic Cascades from Amino Acid-Derived Alcohols

Modern biocatalysis offers highly selective and environmentally benign routes. A powerful one-pot enzyme cascade can convert amino alcohols (readily synthesized from amino acids like ornithine and lysine) into protected 3-aminopiperidines.[7][8] This process typically uses a galactose oxidase (GOase) to oxidize the primary alcohol to an aldehyde, which spontaneously cyclizes to an imine. An imine reductase (IRED) then reduces the imine to the final chiral amine with high enantiopurity.[7][8]

G cluster_2 Biocatalytic Cascade Workflow Amino Alcohol Amino Alcohol Amino Aldehyde Amino Aldehyde Amino Alcohol->Amino Aldehyde Galactose Oxidase (GOase) Cyclic Imine Cyclic Imine Amino Aldehyde->Cyclic Imine Spontaneous Intramolecular Cyclization 3-Aminopiperidine 3-Aminopiperidine Cyclic Imine->3-Aminopiperidine Imine Reductase (IRED)

Caption: One-pot enzymatic cascade for the synthesis of 3-aminopiperidines.

Causality and Insights:

  • Stereo-retention: A key advantage of this one-pot cascade is that it prevents the racemization of the labile amino aldehyde and cyclic imine intermediates, leading to products with high enantiopurity that retain the stereochemistry of the starting amino acid.[8]

  • Green Chemistry: This approach operates in aqueous buffer under ambient conditions, avoiding the use of harsh reagents and toxic solvents, aligning with the principles of green chemistry.[7]

Data Summary

StrategyStarting MaterialKey Transformation(s)Typical Overall YieldStereochemical ControlKey Advantages
A: Lysine Cyclization D- or L-LysineIntramolecular lactamization, Lactam reduction30-50%High (from chiral pool)Direct, well-established route.[3][4]
B: Glutamic Acid Elaboration L-Glutamic AcidDiol formation, Ditosylation, Cyclization with amine44-55%[9]High (from chiral pool)Versatile for N-substitution.
C: Biocatalytic Cascade L-Ornithinol / L-LysinolOne-pot GOase/IRED cascadeUp to 54%[7][8]Excellent (>99% ee)Green, highly selective, one-pot process.
D: Asymmetric Transamination 1-Boc-3-piperidoneω-TransaminaseHighExcellent (>99% ee)[10]Direct amination of prochiral ketone.[1][11]

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-N-Boc-3-aminopiperidine from D-Lysine

This protocol is adapted from established chiral pool synthesis methodologies.[3][4] It involves the formation and subsequent reduction of an N-Boc protected 3-aminolactam.

Step 1: Lactamization of D-Lysine Methyl Ester

  • Materials: D-Lysine monohydrochloride, Methanol (MeOH), Thionyl chloride (SOCl₂), Sodium methoxide (NaOMe), Toluene.

  • Procedure: a. Suspend D-Lysine monohydrochloride (1.0 eq) in anhydrous MeOH under an inert atmosphere (N₂). b. Cool the suspension to 0 °C and add SOCl₂ (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours until a clear solution is obtained. c. Remove the solvent under reduced pressure to yield the crude dimethyl ester dihydrochloride. d. Dissolve the crude ester in anhydrous MeOH and add a solution of NaOMe (2.2 eq) in MeOH. e. Heat the mixture to reflux in toluene. The intramolecular cyclization will occur with the removal of methanol. Monitor by TLC until completion. f. After cooling, neutralize the reaction, filter off the salts, and concentrate the filtrate to obtain the crude lactam.

Step 2: N-Boc Protection of the 3-Aminolactam

  • Materials: Crude 3-aminolactam, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure: a. Dissolve the crude lactam (1.0 eq) in DCM. b. Add TEA (1.5 eq) followed by a solution of (Boc)₂O (1.1 eq) in DCM at 0 °C.[12] c. Stir the reaction at room temperature for 4-6 hours. Monitor by TLC. d. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure (R)-N-Boc-3-aminopiperidin-2-one.

Step 3: Reduction of the N-Boc Protected Lactam

  • Materials: (R)-N-Boc-3-aminopiperidin-2-one, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).

  • Procedure: a. To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF at 0 °C under N₂, add a solution of the Boc-protected lactam (1.0 eq) in THF dropwise.[2] b. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. c. Cool the reaction to 0 °C and carefully quench by sequential addition of H₂O, 15% NaOH (aq), and H₂O (Fieser workup). d. Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or Ethyl Acetate. e. Combine the organic filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude (R)-1,3-di-Boc-aminopiperidine (as LiAlH₄ can also reduce the Boc group, which is then re-protected in situ or during workup). A final deprotection/re-protection sequence might be necessary to get the desired product. Note: For a more selective reduction that preserves the Boc group, hydrogenation over Pt/C can be an alternative.[4]

Protocol 2: One-Pot Biocatalytic Synthesis of L-3-N-Cbz-aminopiperidine

This protocol is based on the enzyme cascade methodology developed by Flitsch, Turner, and coworkers.[7][8]

  • Materials: N-Cbz-L-ornithinol (readily prepared from L-ornithine), Galactose Oxidase (GOase M3-5 variant), Imine Reductase (IRED-2C9 or other suitable variant), Catalase, Horseradish Peroxidase (HRP), Pyridoxal 5'-phosphate (PLP), Potassium phosphate buffer (50 mM, pH 7.5).

  • Bioreactor Setup: a. In a temperature-controlled vessel (e.g., 30 °C) with gentle agitation, prepare a solution of potassium phosphate buffer. b. Add N-Cbz-L-ornithinol (e.g., 10 mM final concentration). c. Add the required co-factor, PLP (1 mM). d. Add the enzymes: GOase (e.g., 5 µM), IRED (e.g., 5 µM), Catalase (e.g., 200 U/mL), and HRP (e.g., 20 U/mL). Catalase and HRP are used to manage the hydrogen peroxide byproduct from the GOase reaction.

  • Reaction Execution: a. Sparge the solution with air or oxygen to provide the necessary oxidant for the GOase. b. Maintain the reaction at a constant pH (e.g., 7.5) and temperature (e.g., 30 °C) for 24-48 hours. c. Monitor the reaction progress by HPLC or LC-MS by taking periodic samples.

  • Work-up and Purification: a. Upon completion, terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate. b. Basify the aqueous layer (e.g., with Na₂CO₃) to pH 9-10 to ensure the product is in its free base form. c. Extract the product into the organic layer. Repeat the extraction 2-3 times. d. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the resulting crude product by column chromatography to yield pure L-3-N-Cbz-aminopiperidine. The isolated yield can be up to 54%.[8]

Protocol 3: General Procedure for Diastereoselective Reductive Amination

Reductive amination is a robust method for further functionalizing the 3-aminopiperidine core or for synthesizing it from a piperidone precursor.[13] Sodium triacetoxyborohydride is a preferred reagent as it is mild, selective for iminium ions over ketones/aldehydes, and does not require stringent pH control.[14][15]

  • Materials: Chiral 3-aminopiperidine derivative (e.g., (R)-1-Boc-3-aminopiperidine) (1.0 eq), Aldehyde or Ketone (1.1 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), Acetic acid (optional, catalytic).

  • Procedure: a. To a solution of the 3-aminopiperidine derivative and the carbonyl compound in DCM, add NaBH(OAc)₃ in one portion at room temperature.[13] b. If the amine is used as a salt (e.g., HCl), add a base like TEA (1.0 eq) to liberate the free amine. A small amount of acetic acid can be added to catalyze iminium ion formation.[14] c. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS. d. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. e. Separate the layers and extract the aqueous phase with DCM (2x). f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by column chromatography to afford the desired N-alkylated 3-aminopiperidine.

Conclusion

The asymmetric synthesis of 3-aminopiperidines from amino acids represents a cornerstone of modern medicinal chemistry and process development. The classical chiral pool approaches starting from lysine and glutamic acid offer robust and scalable pathways to these valuable intermediates. Furthermore, the advent of biocatalytic methods, particularly one-pot enzyme cascades, provides highly efficient and sustainable alternatives that deliver exceptional stereochemical purity under mild conditions. The protocols and strategies outlined in this note offer researchers a comprehensive toolkit to confidently access a wide range of enantiopure 3-aminopiperidine building blocks for drug discovery and development programs.

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Application Note: A Protocol for the Synthesis of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one, a key intermediate in the development of various pharmaceutical agents. The synthesis is based on established chemical principles for the formation of substituted piperidinones, which are prevalent structural motifs in medicinal chemistry. This guide is intended for researchers and professionals in drug development and organic synthesis, offering a step-by-step methodology, an explanation of the underlying chemical logic, and recommendations for reaction monitoring and product purification.

Introduction

Substituted piperidinones are a critical class of heterocyclic compounds widely utilized in the synthesis of biologically active molecules. The specific compound, this compound, incorporates a piperidin-2-one core, which is a structural feature of several therapeutic agents. The strategic placement of an amino group at the 3-position and a 2-methoxyphenyl group on the ring nitrogen provides a versatile scaffold for further chemical modification in drug discovery programs.

The protocol herein describes a practical synthetic route to this valuable intermediate. The described methodology is designed to be robust and scalable, addressing the needs of both academic research laboratories and industrial drug development settings.

Synthetic Strategy Overview

The synthesis of this compound can be approached through several routes. A common and effective strategy involves the cyclization of a linear precursor that already contains the necessary carbon and nitrogen framework. This approach often provides good control over the final structure and stereochemistry.

The following diagram outlines the proposed synthetic workflow:

Synthesis_Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: Lactam Formation A 2,5-Diaminopentanoic Acid Derivative C N-(2-methoxyphenyl)-2,5-diaminopentanoic Acid Derivative A->C Base, Solvent B 1-fluoro-2-methoxybenzene B->C D N-(2-methoxyphenyl)-2,5-diaminopentanoic Acid Derivative E This compound D->E Heat or Activating Agent

Application Notes and Protocols: 3-Amino-1-(2-methoxyphenyl)piperidin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The piperidine ring is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals, valued for its conformational flexibility and ability to present substituents in well-defined three-dimensional space.[1][2] Within this class, the 3-amino-2-piperidinone core represents a particularly compelling scaffold for medicinal chemists. This motif integrates a chiral amine and a lactam, providing a rich platform for introducing diverse functionalities and exploring structure-activity relationships (SAR). The presence of the 3-amino group offers a key vector for interaction with biological targets and for the synthesis of a wide array of derivatives.[2][3][4]

This guide focuses on the medicinal chemistry applications of a specific derivative, 3-Amino-1-(2-methoxyphenyl)piperidin-2-one . The incorporation of a 2-methoxyphenyl group at the N1 position is a deliberate design choice. The methoxy substituent can influence the compound's lipophilicity, metabolic stability, and conformational preference. Furthermore, the 2-methoxyphenyl moiety is a recognized "privileged fragment" found in numerous potent kinase inhibitors and other biologically active molecules, where it often occupies hydrophobic pockets in protein active sites and can act as a hydrogen bond acceptor.[5]

While direct, extensive research on "this compound" is emerging, this document will synthesize insights from structurally related compounds to provide a comprehensive guide for researchers. We will explore its potential therapeutic applications, propose synthetic strategies, and detail protocols for its biological evaluation.

Hypothesized Therapeutic Applications and Mechanism of Action

Based on the known biological activities of related piperidine and 2-methoxyphenyl-containing compounds, we can hypothesize several promising therapeutic avenues for "this compound" and its derivatives.

  • Oncology: The 2-methoxyphenyl group is a known feature in a number of kinase inhibitors.[5] It is plausible that derivatives of our lead compound could be designed to target specific kinases implicated in cancer cell proliferation and survival. The 3-amino group could be functionalized to interact with the hinge region of a kinase, a common binding motif for inhibitors.

  • Central Nervous System (CNS) Disorders: Piperidine scaffolds are prevalent in drugs targeting the CNS.[3] The 2-methoxyphenylpiperazine moiety, structurally related to our compound of interest, has been explored for its activity as a dopaminergic ligand.[6] It is conceivable that "this compound" could be a precursor for novel agents targeting dopamine or serotonin receptors, with potential applications in treating psychosis, depression, or neurodegenerative diseases.

  • Infectious Diseases: Various piperidine derivatives have demonstrated antimicrobial and antiviral properties.[7][8] The unique combination of the lactam, the chiral amine, and the aromatic substituent may allow for interactions with microbial enzymes or other essential cellular components.

  • Inflammatory Diseases: Certain substituted amphetamine derivatives with structural similarities to the 2-methoxyphenyl group have shown potent anti-inflammatory effects mediated by serotonin receptors.[9] This suggests a potential, albeit more speculative, application in modulating inflammatory pathways.

The proposed mechanism of action for these applications would involve the specific, high-affinity binding of the compound or its derivatives to the active site of a target protein (e.g., a kinase, a receptor, or a microbial enzyme), leading to the modulation of its biological activity.

Synthetic Protocols

A general, multi-step synthetic route for the enantiomerically pure 3-amino-piperidin-2-one scaffold can be adapted from established methods starting from natural amino acids like L-glutamic acid. The subsequent N-arylation with a 2-methoxyphenyl source would complete the synthesis of the target compound.

Protocol 1: Synthesis of (S)-3-(tert-butoxycarbonylamino)piperidin-2-one

This protocol outlines the synthesis of a key intermediate from L-glutamic acid.

Materials:

  • L-Glutamic acid

  • Thionyl chloride

  • Methanol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium borohydride (NaBH₄)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Ammonia in methanol

Procedure:

  • Esterification: L-Glutamic acid is converted to its dimethyl ester by refluxing with thionyl chloride in methanol.

  • Boc-Protection: The amino group of the diester is protected with (Boc)₂O in the presence of a base.

  • Reduction: The diester is reduced to the corresponding diol using NaBH₄.

  • Tosylation: The diol is converted to a ditosylate using TsCl in pyridine.

  • Cyclization: The ditosylate is cyclized by reacting with a solution of ammonia in methanol to form the Boc-protected 3-amino-piperidin-2-one.

Protocol 2: N-Arylation to Yield this compound

This protocol describes the coupling of the piperidinone intermediate with the 2-methoxyphenyl group.

Materials:

  • (S)-3-(tert-butoxycarbonylamino)piperidin-2-one

  • 2-Bromoanisole

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., Toluene)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Buchwald-Hartwig Amination: The Boc-protected piperidinone is coupled with 2-bromoanisole using a palladium catalyst and a suitable ligand and base. The reaction is typically heated under an inert atmosphere.

  • Boc-Deprotection: The Boc protecting group is removed by treatment with TFA in DCM to yield the final product, This compound .

Experimental Workflows for Biological Evaluation

The following are generalized protocols for assessing the hypothesized biological activities of the target compound and its derivatives.

Workflow for Kinase Inhibitor Screening

G cluster_0 Primary Screening cluster_1 Dose-Response and Selectivity cluster_2 Cellular Assays A Compound Library of This compound Derivatives B Biochemical Kinase Assay (e.g., Kinase-Glo®) A->B C Identify Initial Hits (e.g., >50% inhibition at 10 µM) B->C D IC₅₀ Determination for Primary Hit Kinase C->D Validate Hits E Kinase Panel Screening (Selectivity Profiling) D->E F Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) E->F Prioritize Selective Hits G Target Engagement Assay (e.g., Western Blot for phospho-substrate) F->G

Caption: Kinase inhibitor screening cascade.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: Kinase-Glo®)
  • Prepare a dilution series of the test compound.

  • In a 96-well plate, add the kinase, the appropriate substrate, and ATP.

  • Add the test compound to the wells.

  • Incubate at room temperature for the recommended time.

  • Add the Kinase-Glo® reagent, which measures the amount of remaining ATP.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to a no-compound control.

Protocol 4: Dopamine D2 Receptor Binding Assay

This protocol is used to assess the affinity of the compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • Radioligand (e.g., [³H]spiperone)

  • Test compound

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, add the cell membranes, the radioligand, and the test compound.

  • Incubate to allow for binding equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Quantitative data from biological assays should be summarized in tables to facilitate comparison and SAR analysis.

Table 1: Hypothetical Kinase Inhibition and Cellular Potency Data for a Series of Derivatives

Compound IDR¹ Substituent on 3-Amino GroupKinase X IC₅₀ (nM)Cell Line Y GI₅₀ (nM)
LEAD-001 H5002500
LEAD-002 Acetyl2501200
LEAD-003 Benzoyl100500
LEAD-004 4-Fluorobenzoyl50200

From this hypothetical data, one could infer that acylation of the 3-amino group is beneficial for activity, and that aromatic substituents, particularly those with electron-withdrawing groups, enhance potency. This would guide the next round of synthesis and optimization.

Conclusion and Future Directions

"this compound" represents a promising starting point for the development of novel therapeutic agents. Its modular synthesis allows for the exploration of a wide chemical space, and its structural features suggest potential applications in oncology, CNS disorders, and infectious diseases. The protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this compound and its derivatives. Future work should focus on the synthesis of a diverse library of analogs and their screening against a panel of relevant biological targets to elucidate the most promising therapeutic applications and to develop a comprehensive understanding of the structure-activity relationships for this exciting chemical scaffold.

References

  • Smolecule. (2024, October 8). Buy 3-Acetyl-1-(3-methoxyphenyl)piperidin-2-one.
  • Chem-Impex. (n.d.). (S)-(-)-3-Amino-2-piperidone.
  • Nikolaou, S., et al. (2022).
  • Krasavin, M. (2022).
  • Wikipedia. (n.d.). DOx. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • DeLombaert, S., et al. (1994). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry, 37(4), 498-511.
  • ACS Publications. (n.d.). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). 25CN-NBOH. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Role of 3-Amino-1-Aryl-Piperidin-2-one Scaffolds in the Synthesis of CGRP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction - The Clinical Imperative for Novel Migraine Therapeutics

Migraine is a debilitating neurological disorder characterized by severe, recurring headaches and associated symptoms that significantly impact quality of life.[1] For decades, therapeutic options were limited, with triptans being the standard of care. However, their vasoconstrictive properties pose risks for patients with cardiovascular conditions.[1] A deeper understanding of migraine pathophysiology has revealed the central role of Calcitonin Gene-Related Peptide (CGRP), a neuropeptide released from sensory nerves that causes potent vasodilation and pain signal transmission.[2][3][4] During migraine attacks, CGRP levels are significantly elevated.[2]

This discovery has led to the development of a new class of drugs: CGRP receptor antagonists.[5][6] These agents, particularly the small-molecule oral drugs known as "gepants" (e.g., Ubrogepant, Atogepant, Zavegepant), work by blocking the CGRP receptor, thereby inhibiting the downstream effects of CGRP without causing the vasoconstriction associated with triptans.[5][7][8] The success of these therapies has validated the CGRP pathway as a prime target for migraine treatment.[6][9]

A critical component in the molecular architecture of several potent CGRP antagonists is the 3-aminopiperidin-2-one (or "aminolactam") scaffold.[10] This application note provides a detailed guide for researchers and drug development professionals on the strategic importance and synthetic application of a key intermediate, 3-Amino-1-(2-methoxyphenyl)piperidin-2-one , in the construction of next-generation CGRP receptor antagonists. We will explore the rationale behind its design, provide detailed synthetic protocols, and illustrate its application in a convergent synthesis workflow.

Section 2: The CGRP Receptor and Small Molecule Antagonist Design

The CGRP receptor is a complex heterodimer, comprising the Calcitonin Receptor-Like Receptor (CLR), a G-protein coupled receptor, and a Receptor Activity-Modifying Protein 1 (RAMP1).[4][11] Both components are essential for forming the high-affinity binding site for the CGRP peptide.[11] Small-molecule antagonists, or gepants, act as competitive antagonists, occupying a binding site at the interface of CLR and RAMP1 to block the receptor's activation by CGRP.[11][12]

This mechanism effectively mitigates the neurogenic inflammation and pain signaling central to migraine pathology.[13] The design of effective antagonists requires a molecular scaffold that can precisely position key pharmacophoric elements to interact with specific residues within this complex binding pocket.

CGRP_Pathway cluster_Neuron Trigeminal Neuron cluster_Receptor Dural Blood Vessel Cell Migraine Trigger Migraine Trigger Neuron Activation Neuron Activation Migraine Trigger->Neuron Activation CGRP Release CGRP Release Neuron Activation->CGRP Release Releases CGRP Peptide CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP Release->CGRP_Receptor Binds to Signaling Cascade Signaling Cascade CGRP_Receptor->Signaling Cascade Activates Vasodilation & Inflammation Vasodilation & Inflammation Signaling Cascade->Vasodilation & Inflammation Leads to Migraine Pain Migraine Pain Vasodilation & Inflammation->Migraine Pain Gepant Gepant Antagonist (e.g., containing piperidinone core) Gepant->CGRP_Receptor Blocks

Figure 1: CGRP pathway and antagonist intervention point.

Section 3: The this compound Scaffold: A Privileged Structure

The 3-aminopiperidin-2-one core is considered a "privileged scaffold" in medicinal chemistry. Its rigid, cyclic structure minimizes conformational flexibility, which is crucial for presenting appended functional groups to the receptor in an optimal orientation for high-affinity binding.[10] The specific substitution pattern of the target intermediate is highly deliberate.

Figure 2: Rationale for the core scaffold's functional groups.
  • 1-Aryl (2-methoxyphenyl) Group: The N-aryl substituent is critical for exploring hydrophobic regions of the CGRP receptor binding site. The 2-methoxyphenyl moiety is a recognized "privileged fragment" in kinase inhibitors and other pharmacologically active molecules.[14] It is hypothesized to occupy a hydrophobic pocket, with the ortho-methoxy group potentially forming a hydrogen bond that anchors the molecule and enhances binding affinity.[14]

  • 3-Amino Group: This functional group serves as the primary synthetic handle. In the convergent synthesis of gepants like Ubrogepant and Atogepant, this amine is coupled via an amide bond to a second, often complex, carboxylic acid fragment to assemble the final drug molecule.[15][16][17]

  • 2-Oxo (Lactam) Group: The lactam functionality contributes to the planarity and rigidity of the ring system, which is beneficial for receptor binding. It also influences the molecule's polarity and hydrogen bonding capacity.

Section 4: General Synthetic Strategies and Methodologies

The synthesis of chiral 3-aminopiperidin-2-ones is a non-trivial challenge, requiring precise control of stereochemistry. The following protocols outline a robust, representative pathway inspired by methodologies developed for clinical candidates.[18][19]

Protocol 4.1: Synthesis of the Chiral Piperidin-2-one Core

This protocol utilizes an enzymatic dynamic kinetic resolution, a powerful technique for establishing multiple stereocenters with high selectivity, similar to the process scale synthesis of the Ubrogepant aminopiperidinone fragment.[15][18]

Objective: To synthesize a protected (S)-3-amino-piperidin-2-one derivative from a prochiral ketone.

Materials:

  • Prochiral keto-ester precursor

  • Transaminase (ATA) enzyme (e.g., an engineered variant with desired stereoselectivity)[19]

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Amine donor (e.g., Isopropylamine)

  • Buffer solution (e.g., Potassium phosphate, pH 10.5)

  • Organic solvent (e.g., Toluene or MTBE)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, charge the phosphate buffer solution. Add the transaminase enzyme, PLP cofactor, and the amine donor. Stir the mixture until all components are dissolved.

  • Substrate Addition: Add the prochiral keto-ester precursor dissolved in a minimal amount of an organic solvent like toluene.

  • Dynamic Kinetic Resolution: Heat the biphasic mixture to 40-50 °C. Maintain vigorous stirring to ensure efficient mixing of the aqueous and organic phases. The elevated pH facilitates the in-situ epimerization of the stereocenter alpha to the ketone, allowing for a theoretical yield >50%.[19]

  • Monitoring: Monitor the reaction progress by HPLC, observing the disappearance of the starting ketone and the appearance of the desired aminolactam product. The reaction typically takes 24-48 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer twice with the same organic solvent.

  • Purification and Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product, a protected 3-aminopiperidin-2-one, can be purified by column chromatography or crystallization to yield the desired single diastereomer with high optical purity.[18]

Scientist's Note: The choice of transaminase is critical and often requires screening a panel of enzymes to find one that provides the desired stereochemical outcome (e.g., the syn diastereomer) with high selectivity.[18] The dynamic kinetic resolution is a key enabling technology, as it overcomes the 50% yield limitation of a standard kinetic resolution.

Protocol 4.2: N-Arylation with 2-Fluoro-1-methoxybenzene

This protocol employs a Buchwald-Hartwig or Ullmann-type coupling to install the 2-methoxyphenyl group onto the lactam nitrogen.[20]

Objective: To synthesize 3-(protected-amino)-1-(2-methoxyphenyl)piperidin-2-one.

Materials:

  • Protected 3-aminopiperidin-2-one from Protocol 4.1

  • 2-Fluoro-1-methoxybenzene or 2-Iodo-1-methoxybenzene

  • Palladium catalyst (e.g., Pd₂(dba)₃) or Copper(I) catalyst (e.g., CuI)[20]

  • Ligand (e.g., Xantphos for Pd, or a diamine ligand for Cu)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Inert Atmosphere: Charge an oven-dried flask with the protected aminolactam, the aryl halide, the base, the catalyst, and the ligand. Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting lactam is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to obtain the pure N-arylated product.

Scientist's Note: Proper degassing of the solvent and maintaining an inert atmosphere are critical to prevent catalyst deactivation and ensure reproducible results. The choice of catalyst/ligand system may require optimization for this specific substrate combination.

Protocol 4.3: Final Deprotection to Yield the Key Intermediate

The final step is the removal of the amine protecting group (e.g., Boc) to reveal the free amine, which is the nucleophile for the subsequent coupling reaction.

Objective: To generate the final intermediate, this compound, as a stable salt.

Materials:

  • N-Boc-3-amino-1-(2-methoxyphenyl)piperidin-2-one from Protocol 4.2

  • Strong acid (e.g., Trifluoroacetic acid (TFA) or HCl in Dioxane)

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

  • Ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the Boc-protected starting material in anhydrous DCM.

  • Acidolysis: Cool the solution to 0 °C in an ice bath. Add the strong acid (e.g., 4M HCl in Dioxane, 3-4 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate the product as its hydrochloride or trifluoroacetate salt.

  • Purification: Filter the solid, wash thoroughly with cold ether, and dry under high vacuum to yield the title compound as a stable, crystalline solid, ready for the next step.

Section 5: Application in the Convergent Synthesis of a Gepant

The power of this intermediate is realized in the final, convergent step of gepant synthesis, where two complex molecular fragments are joined. This strategy improves overall efficiency and simplifies purification compared to a linear synthesis.[15][16]

Figure 3: Workflow for convergent synthesis of a CGRP antagonist.
Protocol 5.1: Amide Coupling of the Piperidinone Intermediate

This protocol describes a standard amide bond formation, a reaction central to the final assembly of many gepants.[17]

Objective: To couple the amine intermediate with a complex carboxylic acid fragment to form the final antagonist.

Materials:

  • This compound salt from Protocol 4.3

  • Target carboxylic acid fragment (e.g., a spirocyclic acid for Ubrogepant/Atogepant)[17]

  • Coupling agent (e.g., EDC·HCl)

  • Additive (e.g., HOBt or HATU)

  • Non-nucleophilic base (e.g., DIPEA or Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • Free-Basing the Amine: Suspend the amine salt in the anhydrous solvent. Add the non-nucleophilic base (approx. 2.5 equivalents) and stir for 15-20 minutes at room temperature to generate the free amine in situ.

  • Acid Activation: In a separate flask, dissolve the carboxylic acid fragment, the coupling agent (1.2 eq), and the additive (1.2 eq) in the same anhydrous solvent. Stir for 30 minutes at 0 °C to form the activated ester.

  • Coupling Reaction: Transfer the activated ester solution to the flask containing the free amine at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the desired product.

  • Workup: Quench the reaction by adding water. Extract the product into an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M citric acid), saturated sodium bicarbonate solution, and brine.

  • Final Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The final compound is typically purified using reverse-phase HPLC or crystallization to achieve the high purity required for pharmaceutical applications.

Section 6: Data and Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the intermediate and final product.

CompoundAnalytical MethodExpected Result
Intermediate: this compound·HClHPLC Purity >98%
¹H NMR (DMSO-d₆) Aromatic protons (6.9-7.4 ppm), Methoxy singlet (~3.8 ppm), Piperidinone protons (2.0-4.5 ppm)
MS (ESI+) [M+H]⁺ corresponding to the free base molecular weight
Final Product: Example GepantHPLC Purity >99.5%
High-Res MS (ESI+) [M+H]⁺ calculated vs. found, <5 ppm error
Chiral HPLC >99% ee (enantiomeric excess)

Section 7: Conclusion and Future Perspectives

The 3-amino-1-aryl-piperidin-2-one scaffold is a cornerstone in the design and synthesis of modern CGRP receptor antagonists. Its rigid conformation and strategically placed functional groups are key to achieving the high potency and selectivity required for a successful therapeutic agent. The synthetic pathways, particularly those leveraging advanced techniques like dynamic kinetic resolution, enable the scalable and stereocontrolled production of these vital intermediates.

Future work in this area will likely focus on exploring novel substitutions on both the piperidinone and N-aryl rings to further optimize the pharmacokinetic and metabolic profiles of next-generation gepants.[10][21] Fine-tuning these elements could lead to antagonists with improved oral bioavailability, longer half-lives for less frequent dosing, and an even greater margin of safety, ultimately providing better therapeutic options for individuals suffering from migraine.

Section 8: References

  • Dr.Oracle. (2025, November 14). What are Calcitonin Gene-Related Peptide (CGRP) antagonists?

  • Cleveland Clinic. CGRP Inhibitors: What They Are, Uses & Side Effects.

  • RxList. (2021, August 12). How Do CGRP Receptor Antagonists Work?

  • PubMed Central. CGRP receptor antagonists: A new frontier of anti-migraine medications.

  • Wikipedia. Calcitonin gene-related peptide receptor antagonist.

  • ChemicalBook. (2024, January 9). The synthesis method of Ubrogepant.

  • NeurologyLive. Development of Oral CGRP Molecule Inhibitors for Acute Migraines.

  • PubMed. CGRP mechanism antagonists and migraine management.

  • ResearchGate. (2025, July 4). Calcitonin Gene-Related Peptide Receptor Antagonists: New Therapeutic Agents for Migraine.

  • National Genomics Data Center (CNCB-NGDC). Development of CGRP antagonists for the treatment of migraine.

  • ResearchGate. Practical asymmetric synthesis of a CGRP receptor antagonist ubrogepant.

  • Clarivate. Zavegepant. Calcitonin gene-related peptide (CGRP) receptor antagonist, Treatment of migraine.

  • PubMed. (2016, February 15). Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines.

  • ResearchGate. Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine | Request PDF.

  • PubMed. Benzodiazepine calcitonin gene-related peptide (CGRP) receptor antagonists: optimization of the 4-substituted piperidine.

  • ChemicalBook. (2024, January 15). How is Atogepant synthesised?

  • PubMed. (2024, November 1). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists.

  • PMC. (2022, June 28). A Comprehensive Review of Zavegepant as Abortive Treatment for Migraine.

  • International Journal of Pharmaceutical Sciences. Zavegepant: Revolution To Migraine Therapy.

  • Technical Disclosure Commons. (2024, January 4). Novel process for the preparation of intermediate compounds used in the treatment of migraine.

  • Google Patents. Piperidinone carboxamide azaindane cgrp receptor antagonists.

  • ResearchGate. (2024, September 1). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists | Request PDF.

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

  • PubMed. (2019, June 21). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine.

  • ACS Publications. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET.

  • PubMed. (2010, January 1). Non-peptidic antagonists of the CGRP receptor, BIBN4096BS and MK-0974, interact with the calcitonin receptor-like receptor via methionine-42 and RAMP1 via tryptophan-74.

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High-Throughput Screening Assays for Piperidin-2-one Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: The piperidin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs and natural products.[1][2][3] Its synthetic tractability and ability to form key interactions with diverse biological targets make it a fertile ground for novel therapeutic development. The efficient exploration of vast chemical libraries built around this scaffold necessitates robust, scalable, and informative high-throughput screening (HTS) methodologies.[4] This document provides a comprehensive guide to the design and implementation of HTS assays tailored for the discovery and characterization of bioactive piperidin-2-one compounds. We will delve into the causality behind experimental design, present detailed, field-proven protocols for key biochemical and cell-based assays, and outline a strategic framework for a successful hit-to-lead campaign.

Section 1: The Target Landscape and Strategic Screening Approach

The versatility of the piperidin-2-one scaffold allows it to target a broad spectrum of protein families. Computational and empirical studies have shown that derivatives can be designed to interact with enzymes (kinases, proteases, reductases), G-protein coupled receptors (GPCRs), and ion channels.[1][5] This diversity requires a flexible and well-planned screening strategy, often depicted as an "assay cascade."

A typical HTS campaign is not a single experiment but a multi-stage process designed to efficiently filter large compound libraries and eliminate false positives.

HTS_Cascade cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Secondary & Counter Screens cluster_3 Lead Optimization Primary Large-Scale Primary HTS (e.g., FP, TR-FRET, AlphaScreen) Single concentration, ~10µM DoseResponse Dose-Response Confirmation (Potency - IC50) Primary->DoseResponse Active 'Hits' Orthogonal Orthogonal Assay (Confirms mechanism, e.g., Biochemical vs. Biophysical) DoseResponse->Orthogonal Confirmed Hits CellBased Cell-Based Pathway Assay (e.g., Reporter Gene, Phenotypic) Orthogonal->CellBased Validated Hits Cytotoxicity Cytotoxicity Counter-Screen (e.g., CellTiter-Glo) CellBased->Cytotoxicity Selectivity Selectivity Profiling (Against related targets) Cytotoxicity->Selectivity SAR Structure-Activity Relationship (SAR) Medicinal Chemistry Cycles Selectivity->SAR

Caption: The HTS Assay Cascade.

A critical aspect of triage is the early identification of Pan-Assay Interference Compounds (PAINS).[6] These are molecules that show activity in many assays through non-specific mechanisms (e.g., aggregation, redox cycling) rather than specific target binding. Implementing counter-screens and orthogonal assays is essential to deprioritize these problematic compounds early, saving valuable resources.[6]

Section 2: Biochemical Assays for Direct Target Engagement

Biochemical assays utilize purified components (e.g., enzyme, target protein) to directly measure the effect of a compound on molecular interaction or activity. They are ideal for primary HTS due to their robustness, scalability, and clear mechanistic interpretation.

Fluorescence Polarization (FP) for Competitive Binding

Scientific Principle: FP is a homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[7] A small tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to a larger protein target, its tumbling slows dramatically, leading to high polarization. A piperidin-2-one compound that binds to the target will displace the tracer, causing the polarization value to decrease. This makes FP an ideal format for competitive binding assays.[8]

Application Note: This protocol describes a competitive binding assay to identify piperidin-2-one inhibitors of a protein-protein interaction (PPI) or a kinase active site. A fluorescently labeled peptide or a known ligand serves as the tracer.

Protocol: FP-Based Competitive Binding Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100). The specific components may need optimization depending on the target protein's stability.

    • Target Protein Stock: Dilute the purified target protein to a 2X working concentration (e.g., 20 nM) in Assay Buffer. The optimal concentration should be determined empirically and is typically around the Kd of the tracer.

    • Fluorescent Tracer Stock: Dilute the fluorescently labeled tracer (e.g., FITC-labeled peptide) to a 2X working concentration (e.g., 10 nM) in Assay Buffer.[9]

    • Compound Plates: Serially dilute piperidin-2-one compounds in 100% DMSO. Then, dilute them into Assay Buffer to create a 4X final concentration plate.

  • Assay Procedure (384-well format):

    • Add 10 µL of 4X compound solution or control (DMSO for negative, known inhibitor for positive) to the assay plate.

    • Add 10 µL of 2X Target Protein Stock to all wells except for the "no protein" control wells (which receive 10 µL of Assay Buffer).

    • Add 20 µL of 1X Fluorescent Tracer Stock to all wells. The final volume will be 40 µL.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light. Incubation time should be sufficient to reach binding equilibrium.

    • Measure fluorescence polarization on a suitable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm for FITC).[9]

  • Data Analysis:

    • The primary readout is millipolarization (mP).

    • Calculate percent inhibition using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]), where mP_max is the signal from the DMSO control and mP_min is the signal from the tracer alone (or a saturating concentration of a positive control inhibitor).

    • Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

FP_Principle cluster_0 cluster_1 cluster_2 Tracer Fluorescent Tracer (Small) Tracer_Rotation Fast Rotation Bound_Complex Bound Complex Tracer:f0->Bound_Complex:f0 Free_Tracer Free Tracer Tracer:f0->Free_Tracer:f0 Target Target Protein (Large) Target:f0->Bound_Complex:f0 Inhibitor_Bound Inhibitor-Bound Complex Target:f0->Inhibitor_Bound:f0 Complex_Rotation Slow Rotation Inhibitor Piperidin-2-one Inhibitor Inhibitor->Inhibitor_Bound:f0

Caption: Principle of the Fluorescence Polarization Assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Scientific Principle: TR-FRET is a robust technology that overcomes interference from compound autofluorescence by using a long-lifetime lanthanide donor (e.g., Terbium, Tb) and a time-delayed measurement.[10] When a Tb-labeled molecule (e.g., an antibody) and an acceptor-labeled molecule (e.g., fluorescein-labeled peptide or ligand) are brought into proximity by a biological interaction, excitation of the Tb donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.

Application Note: This protocol describes a LanthaScreen™ TR-FRET assay to screen for inhibitors of a GST-tagged kinase. The assay measures the phosphorylation of a fluorescein-labeled substrate peptide. A Tb-labeled anti-phospho-specific antibody binds only to the phosphorylated product, bringing the donor and acceptor into proximity.

Protocol: TR-FRET Kinase Activity Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution: Prepare 4X compound dilutions in Kinase Buffer from DMSO stocks.

    • Enzyme/Substrate Mix: Prepare a 2X solution of the GST-tagged kinase and fluorescein-labeled substrate peptide in Kinase Buffer.

    • ATP Solution: Prepare a 4X solution of ATP in Kinase Buffer. The concentration should be at or near the Km for the enzyme to ensure sensitivity to competitive inhibitors.

    • Detection Mix: Prepare a 2X solution of Tb-labeled anti-phospho-antibody in TR-FRET Dilution Buffer containing EDTA to stop the kinase reaction.

  • Assay Procedure (384-well format):

    • Add 5 µL of 4X compound solution to the assay plate.

    • Add 10 µL of 2X Enzyme/Substrate Mix.

    • Initiate the reaction by adding 5 µL of 4X ATP solution.

    • Incubate for 60-90 minutes at room temperature.

    • Stop the reaction by adding 20 µL of 2X Detection Mix.

    • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled reader, measuring emission at ~495 nm (donor) and ~520 nm (acceptor) after a 100 µs delay following excitation at ~340 nm.[11]

  • Data Analysis:

    • Calculate the TR-FRET Emission Ratio (520 nm / 495 nm).[12]

    • Determine IC50 values by plotting the Emission Ratio against the inhibitor concentration.

Amplified Luminescent Proximity (AlphaScreen) Assay

Scientific Principle: The AlphaScreen® technology is a bead-based assay that measures molecular interactions.[13] Donor beads, upon excitation at 680 nm, convert ambient oxygen to singlet oxygen. If an Acceptor bead is within ~200 nm, the singlet oxygen triggers a chemiluminescent signal emitted between 520-620 nm.[13] If the interaction between binding partners attached to the beads is disrupted by a piperidin-2-one compound, the beads separate, and the signal is lost.

Application Note: This protocol is designed to screen for piperidin-2-one compounds that inhibit the interaction between a GST-tagged protein and a biotinylated peptide.

Protocol: AlphaScreen Protein-Protein Interaction Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris pH 8.0, 100 mM NaCl, 0.1% BSA.

    • Compound Plates: Prepare 5X compound dilutions in Assay Buffer.

    • Biotinylated Peptide: Dilute to a 5X working concentration in Assay Buffer.

    • GST-Tagged Protein: Dilute to a 5X working concentration in Assay Buffer.

    • Bead Mix: Prepare a 2.5X mix of Streptavidin-Donor beads and Anti-GST-Acceptor beads in Assay Buffer. This step must be done in subdued light.

  • Assay Procedure (384-well format):

    • Add 4 µL of 5X compound to the plate.

    • Add 4 µL of 5X biotinylated peptide.

    • Add 4 µL of 5X GST-tagged protein.

    • Incubate for 30 minutes at room temperature.

    • Add 8 µL of the 2.5X Bead Mix to all wells (under subdued light).

    • Seal the plate and incubate for 60-90 minutes in the dark at room temperature.

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • The raw signal is measured in luminescence counts.

    • Inhibitors will cause a decrease in the signal.

    • Calculate IC50 values by plotting the signal against inhibitor concentration.

Section 3: Cell-Based Assays for Physiological Relevance

Cell-based assays provide data in a more physiological context, assessing a compound's effects on cellular pathways, viability, or phenotype. They are crucial secondary assays and can also be used for primary screening if a specific cellular phenotype is desired.

Cell Viability and Cytotoxicity Assessment

Scientific Principle: A primary concern for any potential drug is toxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[14] The reagent contains a thermostable luciferase which, in the presence of ATP released from lysed cells, generates a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells in culture.[15]

Application Note: This assay should be used as a counter-screen for all confirmed hits from primary biochemical screens to ensure that the observed activity is not simply due to cytotoxicity. It can also be used as a primary screen to find compounds that are selectively cytotoxic to cancer cells versus normal cells.

Cell_Assay_Workflow Seed 1. Seed Cells in 384-well plate (e.g., 5000 cells/well) Incubate1 2. Incubate 24h (Allow cells to adhere) Seed->Incubate1 Treat 3. Add Piperidin-2-one Compound Dilutions Incubate1->Treat Incubate2 4. Incubate 24-72h (Compound exposure) Treat->Incubate2 AddReagent 5. Add CellTiter-Glo® Reagent (Lyses cells, initiates luminescence) Incubate2->AddReagent Incubate3 6. Incubate 10 min (Stabilize signal) AddReagent->Incubate3 Read 7. Read Luminescence Incubate3->Read

Caption: General workflow for a cell-based viability assay.

Protocol: CellTiter-Glo® Viability Assay

  • Cell Plating:

    • Trypsinize and count cells. Resuspend cells in the appropriate culture medium to a density of 1 x 10⁵ cells/mL (example density, requires optimization).

    • Dispense 40 µL of the cell suspension into each well of a white, solid-bottom 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of piperidin-2-one compounds in culture medium at a 2X final concentration.

    • Add 40 µL of the 2X compound dilutions to the cells. The final volume is 80 µL. Include vehicle (e.g., 0.1% DMSO) and positive (e.g., staurosporine) controls.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Assay Readout:

    • Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.

    • Add 40 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the number of viable cells.

    • Normalize the data to the vehicle control (100% viability) and a "no cells" or toxic control (0% viability).

    • Plot the normalized viability against compound concentration to determine the CC50 (cytotoxic concentration 50).

Section 4: Data Summary and Quality Control

The reliability of HTS data is paramount. The Z'-factor is a statistical parameter used to evaluate the quality of an assay, reflecting the dynamic range and data variation. A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a robust assay suitable for HTS.

Table 1: Summary of HTS Assay Parameters

Assay TypePrincipleCommon Target ClassReadoutTypical Z'-FactorProsCons
Fluorescence Polarization (FP) Molecular RotationKinases, PPIs, GPCRsPolarization (mP)> 0.6Homogeneous, ratiometric, cost-effectiveRequires fluorescent tracer; sensitive to light scatter
TR-FRET Time-Resolved FRETKinases, GPCRs, EpigeneticsEmission Ratio> 0.7Homogeneous, robust, low backgroundRequires specific labeled reagents (antibody, tracer)
AlphaScreen Luminescent ProximityPPIs, Receptor-LigandLuminescence> 0.6High sensitivity, versatile formatsSensitive to light, singlet oxygen quenchers
CellTiter-Glo® ATP QuantitationCytotoxicity, Cell ProliferationLuminescence> 0.7Homogeneous, fast, reflects metabolic healthEndpoint assay; ATP levels can be modulated by non-toxic effects

References

  • Zhumagaliyeva, S., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

  • Vasilev, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

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  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • BMG LABTECH. AlphaScreen. BMG LABTECH. [Link]

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  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Wang, C., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. [Link]

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  • Hu, L., et al. (2013). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Supporting Information. [Link]

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Application Notes and Protocols for Pharmacophore Modeling of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of Piperidine Scaffolds

The "3-Amino-1-(2-methoxyphenyl)piperidin-2-one" core structure represents a privileged scaffold in medicinal chemistry, with analogs demonstrating a wide range of biological activities. The strategic placement of the amino group, the methoxyphenyl moiety, and the lactam ring provides a rich three-dimensional arrangement of chemical features ripe for interaction with biological targets. Pharmacophore modeling serves as a powerful computational tool to distill these complex structural attributes into a simplified, intuitive 3D representation of the essential features required for biological activity.[1][2] By identifying the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions, researchers can rationally design novel analogs with enhanced potency, selectivity, and pharmacokinetic properties.[3]

These application notes provide a comprehensive guide to developing robust pharmacophore models for this class of compounds, covering both ligand-based and structure-based approaches. The accompanying protocols offer step-by-step methodologies to translate theoretical models into actionable experimental strategies, accelerating the drug discovery and development process.[1]

Part 1: Application Notes - The Strategic Application of Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of modern drug design, offering a bridge between the chemical structure of a molecule and its biological activity.[2][3] For the "this compound" series, this technique is particularly valuable for several reasons:

  • Lead Optimization: By understanding the key pharmacophoric features, medicinal chemists can make informed decisions on which functional groups to modify to improve target engagement and biological response.

  • Virtual Screening: A validated pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the desired features, thereby identifying new chemical starting points.[3]

  • De Novo Design: The pharmacophore model can serve as a blueprint for the design of entirely new molecules with the optimal spatial arrangement of functional groups.

  • Understanding Structure-Activity Relationships (SAR): Pharmacophore models provide a visual and quantitative framework for rationalizing why certain structural modifications lead to an increase or decrease in activity.

Choosing the Right Approach: Ligand-Based vs. Structure-Based Modeling

The selection of a pharmacophore modeling strategy is contingent on the available data.

Ligand-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the biological target is unknown, but a set of active and inactive compounds is available.[4][5] The fundamental principle is to identify the common chemical features shared by the active molecules that are absent in the inactive ones.[4] This method relies on the assumption that molecules with similar biological activity share common binding features.

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography or homology modeling) is available, a structure-based approach can be utilized.[6][7] This method involves analyzing the interactions between the protein and a bound ligand to identify the key interaction points within the binding site.[6][8] The resulting pharmacophore model represents the complementary features of the protein's active site.

The following diagram illustrates the decision-making process for selecting the appropriate pharmacophore modeling workflow.

G Start Start: Have this compound Analogs Data Target_Known Is 3D Structure of Biological Target Known? Start->Target_Known Ligand_Data Have a Set of Active/Inactive Analogs? Target_Known->Ligand_Data No Structure_Based Structure-Based Pharmacophore Modeling Target_Known->Structure_Based Yes Ligand_Based Ligand-Based Pharmacophore Modeling Ligand_Data->Ligand_Based Yes No_Data Insufficient Data for Modeling Ligand_Data->No_Data No End_Structure Generate Pharmacophore from Protein-Ligand Interactions Structure_Based->End_Structure End_Ligand Generate Pharmacophore from Common Ligand Features Ligand_Based->End_Ligand

Caption: Decision workflow for selecting a pharmacophore modeling approach.

Part 2: Protocols - Step-by-Step Methodologies

These protocols are designed to be adaptable to various molecular modeling software packages. The specific commands and user interface may differ, but the underlying scientific principles remain the same.

Protocol 1: Ligand-Based Pharmacophore Modeling

This protocol outlines the generation of a pharmacophore model from a set of known active and inactive "this compound" analogs.[9]

1. Dataset Preparation:

  • Assemble a Training Set: Collect a diverse set of at least 15-20 analogs with a wide range of biological activities (e.g., IC50 or Ki values).

  • Define Activity Thresholds: Classify the compounds into at least two groups: highly active and inactive. Moderately active compounds can also be included.

  • Generate 3D Conformations: For each molecule, generate a diverse set of low-energy 3D conformations to account for molecular flexibility.[4]

2. Feature Identification:

  • Define Pharmacophoric Features: Identify potential pharmacophoric features within the molecules, such as:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Aromatic Rings (AR)

    • Positive/Negative Ionizable groups

3. Pharmacophore Model Generation:

  • Common Feature Pharmacophore Generation: Use an algorithm to identify the common spatial arrangement of pharmacophoric features present in the highly active compounds.

  • Hypothesis Generation: The software will generate multiple pharmacophore hypotheses. Each hypothesis will be scored based on how well it maps to the active compounds and excludes the inactive ones.

4. Model Validation:

  • Internal Validation (Training Set): Assess the ability of the generated pharmacophore models to correctly classify the compounds in the training set.

  • External Validation (Test Set): Use a separate set of compounds (test set) that were not used in model generation to evaluate the predictive power of the best pharmacophore hypothesis.[10] A good model should be able to accurately predict the activity of the test set compounds.

  • Fischer's Randomization Test: This statistical method assesses the significance of the pharmacophore model by comparing its predictive ability to models generated from randomized data.[11]

The following diagram outlines the ligand-based pharmacophore modeling workflow.

G Start Start: Dataset of Analogs Data_Prep 1. Dataset Preparation (Active/Inactive Classification, 3D Conformation Generation) Start->Data_Prep Feature_ID 2. Pharmacophoric Feature Identification (HBA, HBD, HY, AR) Data_Prep->Feature_ID Model_Gen 3. Pharmacophore Hypothesis Generation (Common Feature Identification) Feature_ID->Model_Gen Validation 4. Model Validation (Internal, External, Statistical) Model_Gen->Validation Final_Model Validated Pharmacophore Model Validation->Final_Model

Caption: Workflow for ligand-based pharmacophore modeling.

Protocol 2: Structure-Based Pharmacophore Modeling

This protocol describes the generation of a pharmacophore model based on the 3D structure of the target protein in complex with a "this compound" analog.[6]

1. System Preparation:

  • Obtain Protein-Ligand Complex Structure: Start with a high-quality 3D structure of the target protein with a bound ligand, typically from the Protein Data Bank (PDB).

  • Prepare the Protein: Clean the protein structure by removing water molecules (unless they are known to be critical for binding), adding hydrogen atoms, and assigning correct protonation states to amino acid residues.

  • Prepare the Ligand: Ensure the ligand has the correct bond orders and protonation state.

2. Binding Site Analysis:

  • Identify the Binding Pocket: Define the active site of the protein based on the location of the bound ligand.

  • Analyze Protein-Ligand Interactions: Identify all significant non-covalent interactions between the ligand and the protein, including:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Aromatic (pi-pi or cation-pi) interactions

    • Ionic interactions

3. Pharmacophore Feature Generation:

  • Generate Features from Interactions: Translate the identified protein-ligand interactions into pharmacophoric features. For example, a hydrogen bond between a ligand's carbonyl oxygen and a protein's backbone amide becomes an HBA feature.

  • Add Excluded Volumes: Define regions within the binding site that are occupied by the protein to prevent clashes in subsequent virtual screening.

4. Model Refinement and Validation:

  • Refine Feature Locations: Adjust the position and radius of the pharmacophoric features to create a more generalized model.

  • Validate with Known Ligands: Test the ability of the pharmacophore model to correctly identify other known active ligands for the target protein.

The following diagram illustrates the structure-based pharmacophore modeling workflow.

G Start Start: Protein-Ligand Complex 3D Structure System_Prep 1. System Preparation (Clean Protein, Prepare Ligand) Start->System_Prep Binding_Site 2. Binding Site Analysis (Identify Pocket and Interactions) System_Prep->Binding_Site Feature_Gen 3. Pharmacophore Feature Generation (Translate Interactions, Add Excluded Volumes) Binding_Site->Feature_Gen Refine_Validate 4. Model Refinement and Validation (Adjust Features, Test with Known Ligands) Feature_Gen->Refine_Validate Final_Model Validated Pharmacophore Model Refine_Validate->Final_Model

Caption: Workflow for structure-based pharmacophore modeling.

Part 3: Data Presentation and Interpretation

A successful pharmacophore modeling study culminates in a well-defined and validated model. The key features and their geometric constraints should be clearly presented.

Table 1: Example Pharmacophore Model Features for this compound Analogs

Feature IDFeature TypeX Coordinate (Å)Y Coordinate (Å)Z Coordinate (Å)Radius (Å)
HBA1Hydrogen Bond Acceptor2.51.8-0.51.2
HBD1Hydrogen Bond Donor-1.23.50.21.0
HY1Hydrophobic4.1-2.31.51.5
AR1Aromatic Ring-3.5-1.0-1.81.8

Interpretation of the Model:

The pharmacophore model provides a 3D map of the essential interactions. For instance, HBA1 might correspond to the lactam carbonyl oxygen, while HBD1 could represent the amino group. The hydrophobic feature (HY1) and the aromatic ring (AR1) likely correspond to specific regions of the methoxyphenyl group and the piperidine ring that engage in favorable interactions with the target. This information is invaluable for guiding the design of new analogs with improved binding affinity.

Conclusion

Pharmacophore modeling is an indispensable tool in the modern drug discovery pipeline. For "this compound" analogs, it provides a rational framework for understanding structure-activity relationships and for the design of novel therapeutic agents. By following the detailed protocols and best practices outlined in these application notes, researchers can effectively leverage this powerful computational technique to accelerate their drug development programs.

References

  • Bio-protocol. 3D Ligand-Based Pharmacophore Modeling. Available from: [Link]

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  • National Institutes of Health. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC. Available from: [Link]

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  • PubMed Central. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Available from: [Link]

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  • PubMed. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Available from: [Link]

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  • ResearchGate. Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. Available from: [Link]

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  • ResearchGate. Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands | Request PDF. Available from: [Link]

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Sources

Application Notes & Protocols: Building Compound Libraries Using "3-Amino-1-(2-methoxyphenyl)piperidin-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide range of pharmaceuticals.[1][2] Specifically, chiral piperidine scaffolds offer a powerful tool for modulating physicochemical and pharmacokinetic properties while enhancing biological activity and selectivity.[3] This guide focuses on the "3-Amino-1-(2-methoxyphenyl)piperidin-2-one" core, a versatile building block for the construction of diverse and sp³-rich compound libraries. The inherent functionalities—a reactive secondary amine on a chiral lactam core—provide ideal anchor points for diversity-oriented synthesis (DOS).[4] We present a detailed analysis of this scaffold's strategic value and provide robust, field-tested protocols for library synthesis via parallel amide bond formation and reductive amination, two of the most reliable reactions in combinatorial chemistry.[5][6][7] These methodologies are designed for high-throughput synthesis, enabling the rapid generation of novel chemical entities for screening and drug discovery programs.

Introduction: Strategic Value of the Scaffold

The "this compound" scaffold integrates several key features advantageous for drug discovery:

  • Piperidin-2-one Core: This lactam structure is found in numerous bioactive molecules and serves as a rigidifying element, constraining the conformation of appended functionalities.[8][9] This pre-organization can lead to higher binding affinities with biological targets.

  • Chiral 3-Amino Group: This exocyclic amine is the primary point for diversification. Its position and stereochemistry provide a well-defined vector for exploring chemical space in three dimensions, which is crucial for creating molecules with novel biological activities.

  • N-Aryl (2-methoxyphenyl) Substitution: The methoxyphenyl group provides a lipophilic domain and potential metabolic anchor. Its presence influences the overall conformation and physicochemical properties of the final compounds, distinguishing it from simpler N-alkylated piperidones.

The strategic goal is to leverage the 3-amino group as a versatile handle to introduce a wide array of chemical functionalities, thereby generating a library of compounds with diverse pharmacological profiles.

Library Design & Overall Workflow

The construction of a compound library from a central scaffold is a systematic process involving design, synthesis, purification, and analysis.[][11] The workflow for the "this compound" scaffold is designed for efficiency and scalability, making it suitable for academic and industrial drug discovery settings.

Diversification Strategy

The primary diversification point is the 3-amino group. We will focus on two robust and orthogonal reaction classes to maximize structural diversity:

  • Acylation: Formation of amides by reacting the amine with a diverse set of carboxylic acids. Amide bonds are prevalent in pharmaceuticals and offer a stable linkage with defined geometry.[6][12][13]

  • Alkylation: Formation of secondary amines via reductive amination with a diverse set of aldehydes. This introduces flexibility and a basic center, which can be critical for target engagement.[5][14][15]

Overall Synthesis Workflow

The process is designed for a parallel synthesis format, often conducted in 96-well plates, to maximize throughput.[16]

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Parallel Synthesis cluster_downstream Phase 3: Downstream Processing Scaffold Scaffold Stock 3-Amino-1-(2-methoxyphenyl) piperidin-2-one in Solvent Reaction Reaction Plate (96-well) Parallel Acylation or Reductive Amination Scaffold->Reaction Reagents Reagent Plates Plate A: Carboxylic Acids Plate B: Aldehydes Reagents->Reaction Purification Purification Mass-Directed Prep-HPLC Reaction->Purification QC Quality Control LC-MS & NMR Analysis Purification->QC Storage Library Storage DMSO Stocks in 96-well Plates QC->Storage

Caption: High-level workflow for parallel library synthesis.

Detailed Experimental Protocols

These protocols are optimized for a 20-50 mg scale, suitable for initial library generation. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Parallel Amide Synthesis via Acylation

This protocol describes the coupling of the primary scaffold with a library of carboxylic acids using a carbodiimide coupling agent, a method widely used for its reliability and tolerance of diverse functional groups.[6][13]

Materials:

  • Scaffold: this compound

  • Reagents: Diverse library of carboxylic acids

  • Coupling Agent: N,N'-Diisopropylcarbodiimide (DIC) or similar (e.g., EDC)

  • Additive: Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the scaffold in DCM (e.g., 0.2 M).

    • In a 96-well reaction block, dispense 250 µL of the scaffold stock solution into each well (50 µmol).

    • In a separate 96-well plate, prepare 0.25 M solutions of diverse carboxylic acids in DCM.

  • Reaction Setup:

    • To each well of the reaction block, add 220 µL of the corresponding carboxylic acid solution (1.1 equivalents, 55 µmol).

    • Add HOBt (1.1 equivalents, 55 µmol) and DIPEA (2.0 equivalents, 100 µmol) to each well.

    • Initiate the reaction by adding DIC (1.2 equivalents, 60 µmol) to each well.

  • Reaction & Work-up:

    • Seal the reaction block and agitate at room temperature for 16 hours.

    • After completion, filter the reaction mixtures to remove the urea byproduct.

    • Wash the filtrate with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & QC:

    • Purify the crude products using mass-directed preparative HPLC.

    • Verify the identity and purity of the final compounds by LC-MS and ¹H NMR.

Table 1: Example Reagent & Product Data for Amide Synthesis

Well IDCarboxylic AcidExpected Mass (M+H)⁺Observed MassPurity (LC-MS)
A1Acetic Acid263.14263.1>95%
A2Benzoic Acid325.15325.2>95%
A3Cyclohexanecarboxylic Acid331.20331.2>95%
A4Thiophene-2-carboxylic Acid331.11331.1>95%
Protocol 2: Parallel Reductive Amination

This one-pot protocol is highly efficient for generating diverse secondary amines from the primary scaffold and a library of aldehydes.[5][7] Sodium triacetoxyborohydride (STAB) is the reducing agent of choice due to its mildness and tolerance for a wide range of functional groups.[17]

Materials:

  • Scaffold: this compound

  • Reagents: Diverse library of aldehydes

  • Reducing Agent: Sodium triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acid Catalyst (Optional): Acetic acid (AcOH)

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the scaffold in DCE (e.g., 0.2 M).

    • In a 96-well reaction block, dispense 250 µL of the scaffold stock solution into each well (50 µmol).

    • In a separate 96-well plate, prepare 0.25 M solutions of diverse aldehydes in DCE.

  • Reaction Setup:

    • To each well of the reaction block, add 220 µL of the corresponding aldehyde solution (1.1 equivalents, 55 µmol).

    • If the aldehyde is less reactive, add a catalytic amount of acetic acid (e.g., 5 µL).

    • Allow the mixture to stir for 30-60 minutes for imine formation.

    • Add STAB (1.5 equivalents, 75 µmol) to each well as a solid or a slurry in DCE. Note: Addition may cause effervescence.

  • Reaction & Work-up:

    • Seal the reaction block and agitate at room temperature for 12-24 hours.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & QC:

    • Purify the crude products using mass-directed preparative HPLC.

    • Verify the identity and purity of the final compounds by LC-MS and ¹H NMR.

Chemical Diversification Pathways

The two core reactions provide access to distinct, yet complementary, chemical spaces.

Caption: Core diversification reactions from the primary scaffold.

Applications in Drug Discovery

Libraries built from the 3-aminopiperidin-2-one scaffold are well-positioned for screening against a variety of biological targets. The piperidine and lactam motifs are present in drugs targeting CNS disorders, infectious diseases, and oncology.[2][18] For instance, the related 3-aminopiperidin-2-one scaffold has been explored for developing CGRP receptor antagonists for migraine treatment.[19] The structural rigidity and defined stereochemistry of the scaffold make it an excellent starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.[4][20] The resulting libraries, rich in sp³ centers, provide three-dimensional diversity that is often lacking in traditional flat, aromatic-heavy screening collections, increasing the probability of identifying high-quality hits.

References

  • Kaldor, S. W., & Siegel, M. G. (1997). Combinatorial chemistry and the reductive amination of aldehydes and ketones. Current Opinion in Chemical Biology, 1(1), 101-106. URL: [Link]

  • Glanzer, S., et al. (2018). Automated and Parallel Amide Synthesis. Chemistry – A European Journal, 24(65), 17293-17298. URL: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. URL: [Link]

  • Sato, S., et al. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 16(5), 227-232. URL: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Tarasov, A. A., & Dormidontov, V. V. (2005). Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. Russian Journal of Organic Chemistry, 41(8), 1213-1221. URL: [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • WuXi AppTec. (2023). Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research. YouTube. URL: [Link]

  • Roy, T. K., et al. (2023). Biocatalysis breakthrough enables synthesis of lactam building blocks for drugs. Nature Catalysis. URL: [Link]

  • Horváth, Z., & Horváth, K. (2018). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. RSC Advances, 8(49), 27801-27814. URL: [Link]

  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. URL: [Link]

  • PrepChem. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. URL: [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(6), 7585-7634. URL: [Link]

  • Genotek Biochem. Scaffolds & Compound Libraries. URL: [Link]

  • Westwood, I. M., et al. (2013). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 23(16), 4604-4609. URL: [Link]

  • Broad Institute. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. URL: [Link]

  • Singh, N., et al. (2021). Lead drugs and bioactive molecules with piperidine core. Journal of Molecular Structure, 1234, 130175. URL: [Link]

  • Fasan, R., et al. (2023). A biocatalytic strategy for the stereoselective synthesis of diverse lactams. Nature Catalysis, 6, 1156-1167. URL: [Link]

  • Davis, P. W., et al. (1998). Solid-phase synthesis of a library of functionalized aminodiol scaffolds. Biotechnology and Bioengineering, 61(3), 143-154. URL: [Link]

  • Deng, H., et al. (2014). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(21), 4945-4950. URL: [Link]

  • Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 60B(7), 1011-1017. URL: [Link]

  • Lee, K., et al. (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry, 70(15), 5946-5953. URL: [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. URL: [Link]

  • González-García, M. (2008). Design and Synthesis of Novel Scaffolds and Building Blocks. Tesis Doctorals en Xarxa. URL: [Link]

  • Alexander, R. P., et al. (2013). Synthesis of 4-Substituted-3-aminopiperidin-2-ones: Application to the Synthesis of a Conformationally Constrained Tetrapeptide N-Acetyl-Ser-Asp-Lys-Pro. ResearchGate. URL: [Link]

  • Papakyriakou, A., et al. (2020). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules, 25(21), 5035. URL: [Link]

  • Wang, L., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5395. URL: [Link]

  • Kulakov, I. V., et al. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 27(19), 6649. URL: [Link]

  • Alcon, E., et al. (2014). Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors. Google Patents.

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Application Notes and Protocols for Evaluating the Biological Activity of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing Novel Piperidine Compounds

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs with diverse biological activities, including effects on the central nervous system (CNS) and inflammatory pathways. The novel compound, 3-Amino-1-(2-methoxyphenyl)piperidin-2-one, belongs to this promising class of molecules. However, its specific biological targets and cellular effects are yet to be elucidated.

This document provides a comprehensive, tiered strategy for the initial cell-based evaluation of this compound. It is designed for researchers in drug discovery and pharmacology, offering a logical progression from broad cytotoxicity screening to more specific functional assays. The protocols herein are not merely procedural; they are presented with an emphasis on the underlying scientific principles, ensuring that experimental choices are both strategic and robust. Our approach is to build a biological profile for the compound, starting with foundational viability assays and progressing to more complex, pathway-specific investigations into its potential anti-inflammatory and neurological activities.

Tier 1: Foundational Viability and Cytotoxicity Profiling

The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability and proliferation. These assays establish the concentration range for subsequent, more sensitive functional studies and identify any inherent cytotoxic effects. We will detail two gold-standard methods: a metabolic-based colorimetric assay (MTT) and an ATP-based luminescent assay (CellTiter-Glo®).

Workflow for Foundational Screening

The following diagram illustrates the initial decision-making workflow for characterizing the compound's effect on cell health.

G cluster_0 Tier 1: Viability & Cytotoxicity A Select Relevant Cell Line(s) (e.g., HEK293, HepG2, Jurkat) B Prepare Compound Dilution Series (e.g., 100 µM to 1 nM) A->B C Perform Parallel Viability Assays B->C D MTT Assay (Metabolic Activity) C->D Colorimetric E CellTiter-Glo® Assay (ATP Content) C->E Luminescent F Data Analysis: Calculate IC50/EC50 Values D->F E->F G Determine Non-Toxic Concentration Range for Tier 2 Assays F->G

Caption: Tier 1 Experimental Workflow.

Protocol 1.1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1][2]

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Cell culture medium

    • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

    • 96-well clear flat-bottom plates

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare a serial dilution of "this compound" in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

    • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

    • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

Protocol 1.2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is a marker of metabolically active cells.[4][5] The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.[4] This method is generally more sensitive than colorimetric assays.

  • Materials:

    • CellTiter-Glo® Reagent (Promega)

    • Cell culture medium

    • 96-well opaque-walled plates (suitable for luminescence)

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, but use opaque-walled plates to prevent well-to-well signal crosstalk.

    • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[6]

    • Assay Execution: a. Equilibrate the 96-well plate with treated cells to room temperature for approximately 30 minutes.[6][7] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[7] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]

    • Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

Data Interpretation (Tier 1)
ParameterDescriptionData OutputInterpretation
IC50 (Inhibitory Concentration 50%) The concentration of the compound that reduces the cell viability by 50%.Dose-response curve (Viability % vs. log[Compound])A low IC50 value indicates high cytotoxicity.
EC50 (Effective Concentration 50%) The concentration of the compound that induces a 50% maximal effect (e.g., proliferation).Dose-response curve (Viability % vs. log[Compound])A low EC50 value indicates high potency in stimulating cell growth.

Tier 2: Functional Screening for Anti-Inflammatory and Neuromodulatory Activity

Based on the established non-toxic concentration range from Tier 1, we proceed to investigate the compound's potential functional activities. The chemical structure suggests potential roles in modulating inflammatory or neurological pathways.

Pathway 1: Anti-Inflammatory Activity via NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[8] Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug discovery.[8]

G cluster_1 NF-κB Signaling Pathway TNFa TNF-α Receptor TNFR TNFa->Receptor IKK IKK Complex Receptor->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB->IkBa Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Transcription Compound 3-Amino-1-(2-methoxyphenyl) piperidin-2-one Compound->IKK Potential Inhibition?

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of "3-Amino-1-(2-methoxyphenyl)piperidin-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals. We have compiled field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with this synthesis. This molecule is a critical intermediate, notably in the synthesis of the Factor Xa inhibitor Apixaban, and its efficient preparation is paramount.[1][2]

This guide is divided into two main sections: a Troubleshooting Guide for specific experimental issues and a Frequently Asked Questions (FAQs) section for broader conceptual and strategic inquiries.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Question 1: I am experiencing very low yields during the lactam formation (cyclization) step. What are the likely causes and how can I improve it?

Answer: Low yield in the intramolecular cyclization to form the piperidin-2-one ring is a frequent bottleneck. The core of this reaction is an intramolecular nucleophilic substitution, and its efficiency depends on several competing factors.

Causality Analysis:

  • Inefficient Leaving Group: The rate of cyclization is highly dependent on the quality of the leaving group on the terminal end of the linear precursor (e.g., a 5-halovaleryl derivative). A poor leaving group (like -Cl) will react much slower than a better one (like -I or -OTs).

  • Base Strength and Steric Hindrance: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the precursor amide, while a base that is too sterically hindered may be inefficient. An overly strong, non-hindered base can promote side reactions like elimination.

  • Reaction Conditions: Inadequate temperature can lead to an impractically slow reaction rate. Conversely, excessive heat can cause decomposition or promote the formation of polymeric side products. Solvent choice is also key; it must fully solubilize the substrate and be compatible with the base used.

Troubleshooting Protocol & Recommendations:

ParameterStandard ConditionOptimized Recommendation & Rationale
Precursor N-(2-methoxyphenyl)-5-chlorovaleramideConvert the terminal chloride to an iodide in situ using NaI (Finkelstein reaction). Iodide is a superior leaving group, accelerating the cyclization.
Base Potassium Carbonate (K₂CO₃)Use a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the amide nitrogen.
Solvent Acetone, MethanolSwitch to a polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the cation of the base, increasing the nucleophilicity of the amide anion.
Temperature Room TemperatureGently heat the reaction to 50-80 °C. This provides the necessary activation energy for cyclization without significant decomposition. Monitor progress by TLC.
dot

cluster_0 Lactam Formation Troubleshooting start Low Yield in Cyclization? check_lg Is the Leaving Group (LG) optimal (e.g., I, OTs)? start->check_lg check_base Is the base strong enough (e.g., NaH, KOtBu)? check_lg->check_base Yes action_lg Action: Convert -Cl to -I via Finkelstein reaction. check_lg->action_lg No check_solvent Using polar aprotic solvent (DMF, DMSO)? check_base->check_solvent Yes action_base Action: Switch to NaH or KOtBu. check_base->action_base No check_temp Is temperature optimized (50-80°C)? check_solvent->check_temp Yes action_solvent Action: Switch to DMF or DMSO. check_solvent->action_solvent No action_temp Action: Increase temperature and monitor via TLC. check_temp->action_temp No success Yield Improved check_temp->success Yes action_lg->check_base action_base->check_solvent action_solvent->check_temp action_temp->success cluster_path Amination Pathways at C3 cluster_desired Desired Pathway cluster_side Side Reactions start 1-(2-methoxyphenyl) piperidin-2-one alpha_bromo α-Bromination (NBS, radical initiator) start->alpha_bromo bromo_intermediate 3-Bromo Intermediate alpha_bromo->bromo_intermediate Step 1 azide_sub Substitution (NaN₃, DMF) bromo_intermediate->azide_sub Step 2 elimination Elimination (Strong Base) bromo_intermediate->elimination azido_intermediate 3-Azido Intermediate (Stable, Non-nucleophilic) azide_sub->azido_intermediate reduction Reduction (H₂, Pd/C) azido_intermediate->reduction Step 3 final_product Target Product: 3-Amino-1-(2-methoxyphenyl) piperidin-2-one reduction->final_product dimerization Dimerization (If direct amination used) final_product->dimerization enamine_product Unsaturated Lactam elimination->enamine_product dimer_product Dimer Byproduct dimerization->dimer_product

Caption: Recommended pathway for C3 amination via an azide intermediate to avoid side reactions.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the most common and scalable synthetic route for this compound?

Answer: While several routes exist, a convergent and widely cited approach, often adapted in patent literature for Apixaban synthesis, involves the key steps outlined below. [3][4]This strategy is favored for its use of readily available starting materials and its amenability to scale-up.

General Synthetic Workflow:

  • Amide Formation: Reaction of 2-methoxyaniline with a 5-halovaleryl chloride (e.g., 5-chlorovaleryl chloride) under basic conditions to form the linear amide precursor.

  • Lactamization: Intramolecular cyclization of the N-(2-methoxyphenyl)-5-halovaleramide, typically using a strong base like NaH or KOtBu in a polar aprotic solvent (e.g., DMF), to yield 1-(2-methoxyphenyl)piperidin-2-one.

  • α-Halogenation: Introduction of a halogen, usually bromine, at the C3 position using a reagent like N-Bromosuccinimide (NBS) with a radical initiator.

  • Nucleophilic Substitution: Displacement of the bromide with an azide group (using NaN₃) to form 3-azido-1-(2-methoxyphenyl)piperidin-2-one. This is a crucial step to prevent side reactions.

  • Reduction: Reduction of the azido group to the primary amine using catalytic hydrogenation (H₂ over Pd/C) or other standard methods to yield the final product.

dot

cluster_workflow General Synthetic Workflow start_A 2-Methoxyaniline step1 Amide Formation (Base, Solvent) start_A->step1 start_B 5-Halovaleryl Chloride start_B->step1 intermediate1 Linear Amide Precursor step1->intermediate1 step2 Lactamization (Strong Base, DMF) intermediate1->step2 intermediate2 Piperidin-2-one step2->intermediate2 step3 α-Bromination (NBS) intermediate2->step3 intermediate3 3-Bromo Intermediate step3->intermediate3 step4 Azide Substitution (NaN₃) intermediate3->step4 intermediate4 3-Azido Intermediate step4->intermediate4 step5 Reduction (H₂, Pd/C) intermediate4->step5 final_product 3-Amino-1-(2-methoxyphenyl) piperidin-2-one step5->final_product

Caption: A common multi-step workflow for the synthesis of the target compound.

FAQ 2: How can I introduce the amino group stereoselectively to obtain a specific enantiomer?

Answer: Achieving stereoselectivity is crucial for pharmaceutical applications. There are three primary strategies:

  • Chiral Starting Material: A highly effective method is to start from an enantiomerically pure precursor. For instance, L-glutamic acid can be converted through a multi-step sequence into a chiral piperidinone scaffold. [5]This approach embeds the desired stereochemistry from the very beginning.

  • Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary during a key bond-forming step. For example, asymmetric hydrogenation of an enamine precursor or a chiral phase-transfer catalyst during the amination step could be employed. Rhodium-catalyzed asymmetric hydrogenation is a known method for creating chiral piperidines. 3. Enzymatic Resolution/Transformation: Biocatalysis offers a green and highly selective alternative. Transaminases can convert a 3-keto precursor (3-oxopiperidin-2-one derivative) directly into the desired (R)- or (S)-3-amino product with high enantiomeric excess (ee%). [6]This method is gaining traction in industrial processes for its efficiency and environmental benefits. [7]

FAQ 3: I'm having trouble with the final purification. What methods are most effective?

Answer: The final product is a basic amine, a property that can be exploited for purification. Impurities often include unreacted starting materials or side products from the reduction step.

Recommended Purification Protocol:

  • Acid-Base Extraction: After the reaction workup, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your product will move into the aqueous layer as the ammonium salt, while non-basic organic impurities remain in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer with a base (e.g., 2M NaOH, K₂CO₃) until pH > 10.

    • Extract the free-based amine product back into an organic solvent.

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate in vacuo.

  • Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography is effective. Due to the basic nature of the amine, it may streak on standard silica.

    • Solvent System: Use a solvent system like Dichloromethane/Methanol.

    • Additive: To prevent streaking and improve resolution, add a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide (~0.5%), to the eluent.

  • Recrystallization: If a solid, the product can be recrystallized from a suitable solvent system like Ethyl Acetate/Hexanes or Isopropanol.

FAQ 4: What are the primary safety hazards I should be aware of during this synthesis?

Answer: This synthesis involves several hazardous reagents and conditions. Always consult the Safety Data Sheet (SDS) for each chemical and perform a thorough risk assessment.

  • Sodium Hydride (NaH): Used in the lactamization step, NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon) and quenched carefully.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids (releases toxic hydrazoic acid gas) and heavy metals (e.g., lead, copper).

  • Catalytic Hydrogenation (H₂/Pd-C): Hydrogen gas is highly flammable and explosive. Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Handle the catalyst wet and under an inert atmosphere whenever possible.

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Technical Support Center: Purification of 3-Aminopiperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-aminopiperidin-2-one derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. The unique structural features of 3-aminopiperidin-2-one derivatives, namely the presence of a lactam ring and a basic amino group, present specific challenges and opportunities in purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Section 1: Foundational Purification Strategies & Troubleshooting

The purification of 3-aminopiperidin-2-one derivatives often involves a multi-step approach combining various techniques to achieve the desired purity. The choice of method depends on the specific properties of the derivative, the nature of the impurities, and the scale of the purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for 3-aminopiperidin-2-one derivatives?

A1: The most common techniques include:

  • Crystallization: Often the most efficient method for obtaining highly pure material, especially at a larger scale.

  • Column Chromatography: Utilized for separating complex mixtures and isolating the target compound from structurally similar impurities.

  • Acid-Base Extraction: Exploits the basicity of the amino group to separate the product from non-basic impurities.

  • Chiral Resolution: Necessary for separating enantiomers, which is critical for pharmaceutical applications where stereochemistry dictates biological activity.[1]

Q2: My 3-aminopiperidin-2-one derivative is a highly polar, water-soluble oil. How can I effectively purify it?

A2: Purifying highly polar, non-crystalline compounds can be challenging. Consider the following approaches:

  • Salt Formation: Converting the basic amine to a salt can induce crystallization.[2] Experiment with various acids (e.g., HCl, HBr, tartaric acid, citric acid) in different solvent systems.

  • Ion-Exchange Chromatography: This technique is well-suited for separating charged molecules like protonated 3-aminopiperidin-2-one derivatives.[3][4]

  • Reverse-Phase Chromatography with Ion-Pairing Reagents: If standard reverse-phase HPLC is ineffective, adding an ion-pairing agent to the mobile phase can improve retention and separation.

Troubleshooting Guide: General Purification Issues
Observation Potential Cause Suggested Resolution
Low Recovery After Column Chromatography Compound is too polar and elutes with the solvent front. Use a more polar stationary phase (e.g., alumina or a polar-functionalized silica) or a less polar mobile phase. Consider reverse-phase chromatography.
Compound is irreversibly adsorbed onto the silica gel. Pre-treat the silica gel with a small amount of a basic modifier like triethylamine or ammonia in the eluent to neutralize acidic sites.
Product Co-elutes with Impurities Impurities have similar polarity to the product. Optimize the mobile phase gradient. If using normal phase, a small percentage of a third, more polar solvent can sometimes improve resolution. Consider a different chromatographic technique (e.g., ion-exchange or chiral chromatography if applicable).
Difficulty Removing Solvent After Purification Compound forms a strong solvate. Try co-evaporation with a different solvent that has a lower boiling point. For stubborn solvents, high-vacuum drying at a slightly elevated temperature (if the compound is stable) may be necessary.

Section 2: Crystallization Techniques & Troubleshooting

Crystallization is a powerful purification method that can yield material of very high purity. The success of crystallization depends on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Experimental Protocol: Recrystallization
  • Solvent Screening: In small test tubes, dissolve a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) at their boiling points.

  • Cooling and Crystallization: Allow the saturated solutions to cool slowly to room temperature, and then to 0-4 °C in an ice bath. Observe which solvent or solvent system yields well-formed crystals.

  • Scale-Up: Dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Guide: Crystallization
Observation Potential Cause Suggested Resolution
Product "oils out" instead of crystallizing. The solution is supersaturated, or the compound has a low melting point. Add a small amount of a "poor" solvent (a solvent in which the compound is less soluble) to the hot solution to reduce solubility. Try scratching the inside of the flask with a glass rod to induce nucleation.
No crystals form upon cooling. The solution is not saturated, or the compound is very soluble in the chosen solvent. Concentrate the solution by boiling off some of the solvent. Try adding a "poor" solvent to induce precipitation. If crystals of a pure sample are available, add a seed crystal.
Crystals are very fine or needle-like, trapping impurities. Crystallization occurred too rapidly. Allow the solution to cool more slowly. Consider using a solvent system that provides slightly higher solubility to slow down the crystal growth.

Caption: Crystallization Workflow and Troubleshooting.

Section 3: Chromatographic Purification

Column chromatography is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

FAQs: Column Chromatography

Q3: What are the best stationary and mobile phases for purifying 3-aminopiperidin-2-one derivatives?

A3:

  • Normal Phase Chromatography: Silica gel is the most common stationary phase. Due to the basic nature of the amino group, tailing can be an issue. Adding a small amount of a base like triethylamine (0.1-1%) or ammonia to the mobile phase can significantly improve peak shape. Common mobile phases are mixtures of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol).

  • Reverse-Phase Chromatography: C18-functionalized silica is a common stationary phase. Mobile phases are typically mixtures of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Troubleshooting Guide: Column Chromatography
Observation Potential Cause Suggested Resolution
Significant peak tailing on silica gel. Strong interaction between the basic amino group and acidic silanol groups on the silica surface. Add a basic modifier (e.g., 0.5% triethylamine or ammonia) to your eluent.
Poor separation between product and a key impurity. Insufficient difference in polarity. Try a different solvent system. A gradient elution may provide better separation than an isocratic one. If the impurity has a different functional group, consider a different type of chromatography (e.g., ion-exchange).
Product appears to decompose on the column. The compound is unstable on the acidic silica gel. Use deactivated silica gel or an alternative stationary phase like alumina. Run the column quickly to minimize contact time.

G cluster_0 Normal Phase Chromatography cluster_1 Reverse Phase Chromatography A Crude Mixture B Silica Gel Column (+/- Basic Modifier) A->B C Elution with Non-polar/Polar Solvent Mixture B->C D Separated Fractions C->D E Crude Mixture F C18 Column E->F G Elution with Water/Organic Solvent Mixture (+/- Acidic Modifier) F->G H Separated Fractions G->H

Caption: Normal vs. Reverse Phase Chromatography.

Section 4: Chiral Resolution

For many pharmaceutical applications, isolating a single enantiomer of a chiral 3-aminopiperidin-2-one derivative is crucial.

FAQs: Chiral Resolution

Q4: What methods can be used for the chiral resolution of 3-aminopiperidin-2-one derivatives?

A4:

  • Diastereomeric Salt Formation: This is a classical and widely used method that involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[1][5] These salts have different physical properties, such as solubility, which allows for their separation by crystallization.

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to directly separate the enantiomers. It is often used for analytical purposes to determine enantiomeric excess but can also be applied to preparative separations.[6][7]

Experimental Protocol: Diastereomeric Salt Resolution
  • Resolving Agent Selection: Choose a chiral acid (e.g., tartaric acid, mandelic acid, or a chiral phosphoric acid) that is known to form crystalline salts with amines.

  • Salt Formation: Dissolve the racemic 3-aminopiperidin-2-one derivative in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). Add the resolving agent (typically 0.5 equivalents) and stir.

  • Fractional Crystallization: One diastereomeric salt should preferentially crystallize out of the solution upon cooling or solvent evaporation.

  • Isolation and Liberation: Collect the crystals by filtration. Then, liberate the free amine by treating the salt with a base (e.g., NaOH or NaHCO3 solution) and extracting the product into an organic solvent.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by measuring its specific rotation.

Troubleshooting Guide: Chiral Resolution
Observation Potential Cause Suggested Resolution
Both diastereomeric salts precipitate together. The solubilities of the two salts are too similar in the chosen solvent. Experiment with different solvents or solvent mixtures. Sometimes adding a small amount of water can significantly alter the relative solubilities.
The enantiomeric excess of the resolved amine is low. Incomplete separation of the diastereomeric salts. Perform multiple recrystallizations of the diastereomeric salt to improve its purity before liberating the free amine.
The free amine is difficult to extract after basification. The free amine is highly water-soluble. Use a more polar extraction solvent like dichloromethane or perform continuous liquid-liquid extraction. Salting out the aqueous layer with NaCl can also improve extraction efficiency.

References

  • The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine. Benchchem.
  • Sun, Y., Hu, B., Jing, Y., Wu, J., Zhou, M., Chen, M., Hao, F., Zhang, C., & Sun, F. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(7), 379-384. Available at: [Link]

  • Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. (2020). ResearchGate. Available at: [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). Available at: [Link]

  • METHOD FOR PRODUCING OPTICALLY ACTIVE 3-AMINOPIPERIDINE OR SALT THEREOF. (2008). European Patent Office. Available at: [Link]

  • Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. PubMed Central. Available at: [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2022). MDPI. Available at: [Link]

  • Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. (2014). Taylor & Francis eBooks. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. Available at: [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). PubMed. Available at: [Link]

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents.
  • Preparative Anion Exchange Chromatography for the Purification of DNA Oligonucleotides. Bio-Rad. Available at: [Link]

  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. ResearchGate. Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). PMC - NIH. Available at: [Link]

  • How to remove excess 4-amino piperidine from reaction medium?. (2018). ResearchGate. Available at: [Link]

  • Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. NIH. Available at: [Link]

  • Purifying Bacteriophages Using Anion-Exchange Chromatography. (2025). LCGC International. Available at: [Link]

  • Purification of bacteriophage M13 by anion exchange chromatography. (2010). ResearchGate. Available at: [Link]

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Improving yield in the synthesis of "3-Amino-1-(2-methoxyphenyl)piperidin-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this specific synthesis. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your reaction yields and product purity.

Overview of Synthetic Challenges

The synthesis of this compound, a substituted δ-lactam, presents several distinct challenges that can impact overall yield. These typically revolve around three core areas: the construction of the piperidinone ring, the stereoselective introduction of the 3-amino group, and the final N-arylation step. Success requires careful control over reaction conditions to minimize side-product formation and facilitate purification.

Frequently Asked Questions (FAQs)

Q1: What is a common retrosynthetic approach for this compound?

A1: A logical and convergent retrosynthetic strategy involves disconnecting the molecule at the N-aryl bond and the C-N bond of the 3-amino group. This leads to three key building blocks: 2-methoxyaniline, a suitable piperidin-2,3-dione precursor, or a derivative with a leaving group at the 3-position. A common forward synthesis would proceed as follows:

  • Lactam Formation: Synthesize a suitable N-protected 3-functionalized piperidin-2-one.

  • N-Arylation: Couple the N-H of the lactam with a 2-methoxyphenyl source, often using transition-metal catalysis.

  • Amine Introduction: Convert the 3-position functional group into the desired amino group. The order of these steps can be varied depending on the stability of intermediates and the chosen protecting group strategy.

Q2: Why is reductive amination a critical and often problematic step in this synthesis?

A2: Reductive amination is a powerful method for introducing the 3-amino group, typically by reacting a 3-oxo-piperidin-2-one intermediate with an ammonia source followed by reduction. The primary challenge lies in the selectivity of the reducing agent.[1] Strong reducing agents like lithium aluminum hydride can undesirably reduce the lactam carbonyl group.[2] Therefore, milder and more selective reagents like sodium triacetoxyborohydride [NaBH(OAc)₃] are often preferred because they are effective under weakly acidic conditions that favor imine formation without attacking the amide bond.[3]

Q3: What are the main difficulties in the N-arylation of the piperidin-2-one core?

A3: The nitrogen atom of a lactam is part of an amide, making it significantly less nucleophilic than a free amine. This low reactivity can make N-arylation challenging. Standard SNAr reactions are often ineffective. The most reliable methods are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed). Optimizing these reactions requires careful selection of the catalyst, ligand, base, and solvent to achieve high yields and avoid side reactions like aryl-aryl homocoupling or degradation of the lactam ring.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low Yield During Lactam Ring Formation (Cyclization)

Q: My intramolecular cyclization of an N-(2-methoxyphenyl)-2-amino-5-halopentanoate precursor is giving low yields of the desired lactam. What are the likely causes and solutions?

A: Low yields in lactamization are typically due to competing intermolecular polymerization or slow reaction kinetics.

  • Potential Cause 1: Competing Polymerization. At high concentrations, the linear amino ester precursor can react with other molecules instead of cyclizing.

    • Solution: Employ high-dilution conditions. This is achieved by slowly adding the precursor solution via a syringe pump to a large volume of refluxing solvent containing the base. This maintains a very low instantaneous concentration of the starting material, favoring the intramolecular cyclization pathway.

  • Potential Cause 2: Inappropriate Base or Solvent. The choice of base is critical for efficient deprotonation of the amine without causing ester hydrolysis.

    • Solution: Use a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). For solvent, a high-boiling polar aprotic solvent like acetonitrile or THF is often effective. A recent study demonstrated high yield (94%) for a similar cyclization using Et₃N in methanol.[4]

  • Potential Cause 3: Reversibility of the Reaction. The initial ring closure to form a tetrahedral intermediate can be reversible.

    • Solution: Ensure the reaction goes to completion by allowing sufficient reaction time (monitor by TLC or LC-MS) and maintaining the optimal temperature. In some cases, using a stronger base like sodium methoxide can improve yields, but care must be taken to avoid transesterification if using an alcohol solvent.[4]

Issue 2: Poor Conversion in the Reductive Amination of 1-(2-methoxyphenyl)piperidin-2,3-dione

Q: I am attempting a reductive amination on the 3-keto position using ammonium acetate and sodium triacetoxyborohydride, but the conversion is low and I see significant amounts of the 3-hydroxy side product.

A: This is a classic problem of competition between imine formation/reduction and simple ketone reduction.

  • Potential Cause 1: Suboptimal pH. Imine formation is fastest under weakly acidic conditions (pH 4-6). If the pH is too low, the amine nucleophile is protonated and non-reactive. If the pH is too high, there is insufficient acid catalysis for carbonyl activation and dehydration.

    • Solution: Add a catalytic amount of acetic acid to the reaction mixture.[3] This ensures the pH is in the optimal range to promote the formation of the iminium intermediate, which is more readily reduced than the starting ketone. 1,2-dichloroethane (DCE) is often the preferred solvent for these reactions.[3]

  • Potential Cause 2: Reducing Agent Reactivity. While NaBH(OAc)₃ is selective, it can still reduce the ketone directly if imine formation is slow. The 3-hydroxy byproduct arises from this direct reduction.

    • Solution: Adopt a stepwise procedure. First, form the imine by stirring the ketone with the ammonia source (e.g., ammonium acetate in methanol) for several hours. Once imine formation is confirmed by TLC/LC-MS, cool the reaction and then add the reducing agent (sodium borohydride can be used at this stage as the imine is more reactive than the lactam). This two-step, one-pot approach often minimizes the formation of the alcohol byproduct.

  • Potential Cause 3: Steric Hindrance. The 2-methoxyphenyl group is bulky and may sterically hinder the approach of the ammonia source to the C3 carbonyl.

    • Solution: Increase the reaction temperature (e.g., from room temperature to 40-50 °C) to overcome the activation energy barrier for imine formation. Also, ensure a sufficient excess of the ammonia source is used to drive the equilibrium towards the imine.

Issue 3: Difficulty with Final Purification

Q: The crude product from my synthesis is an oil that is difficult to purify by column chromatography, and I am struggling to get a pure solid.

A: Purification challenges with polar, amino-functionalized compounds are common. A multi-step purification strategy is often necessary.

  • Solution 1: Acid-Base Extraction. Before chromatography, perform a liquid-liquid extraction. Dissolve the crude oil in a nonpolar organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). Your desired product, being basic, will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer with NaOH or NaHCO₃ to pH > 10 and extract your product back into an organic solvent. Wash with brine, dry over Na₂SO₄, and concentrate. This step alone can significantly improve purity.

  • Solution 2: Salt Formation for Crystallization. If the freebase is an oil, converting it to a stable, crystalline salt is an excellent purification strategy.

    • Protocol: Dissolve the purified oil in a suitable solvent like isopropanol or ethyl acetate. Add a solution of an acid (e.g., HCl in ether, or oxalic acid in ethanol) dropwise until precipitation is complete. The resulting salt can often be recrystallized to high purity. A patent for the related (R)-3-aminopiperidine describes its isolation and purification as a dihydrochloride salt.[2]

  • Solution 3: Chromatography Optimization.

    • Technique: Use a silica gel column, but deactivate it first by pre-eluting with your mobile phase containing a small amount of a basic modifier like triethylamine (~1%). This prevents the acidic silica from causing irreversible binding or streaking of your basic amine product.

    • Solvent System: A gradient elution starting with a less polar solvent system (e.g., 98:2 DCM:MeOH) and gradually increasing the polarity (e.g., to 90:10 DCM:MeOH) often provides the best separation.

Data & Protocols

Table 1: Troubleshooting Summary for Key Synthetic Steps
Problem Area Potential Cause Recommended Solution
Lactam Cyclization Intermolecular PolymerizationUse high-dilution conditions via syringe pump addition.
Inappropriate Base/SolventUse a non-nucleophilic base like Et₃N or DIPEA in a polar aprotic solvent.[4]
Reductive Amination Suboptimal pH for Imine FormationAdd catalytic acetic acid to buffer the reaction to pH 4-6.[3]
Direct Ketone ReductionPerform a stepwise reaction: form the imine first, then add the reducing agent.
Purification Product Streaking on SilicaDeactivate silica gel with 1% triethylamine in the eluent.
Product is a Non-crystalline OilPurify via acid-base extraction and/or convert to a crystalline salt (e.g., hydrochloride).[2]
Experimental Protocol: Optimized Reductive Amination

This protocol provides a detailed methodology for the conversion of 1-(2-methoxyphenyl)piperidin-2,3-dione to the target amine.

  • Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 1-(2-methoxyphenyl)piperidin-2,3-dione (1.0 eq), ammonium acetate (10 eq), and anhydrous methanol (20 mL/mmol of ketone).

  • Imine Formation: Stir the mixture at 45 °C for 4-6 hours. Monitor the reaction by TLC (using a 1:1 Hexane:EtOAc system) or LC-MS for the disappearance of the starting ketone and the appearance of a new spot corresponding to the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a single portion, add sodium borohydride (NaBH₄) (1.5 eq). Caution: Addition may cause gas evolution and foaming. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Remove the methanol under reduced pressure.

  • Extraction: Add ethyl acetate and water to the residue. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material using the methods described in the "Difficulty with Final Purification" section above.

Visual Guides

Synthetic Workflow Diagram

This diagram illustrates a plausible synthetic pathway for the target molecule.

G cluster_0 Precursor Synthesis cluster_1 Core Assembly & Final Product A Protected Glutamic Acid B N-Protected 3-Aminopiperidin-2-one A->B Multi-step (e.g., reduction, cyclization) C N-Protected 1-(2-methoxyphenyl) -3-aminopiperidin-2-one B->C Buchwald-Hartwig Coupling with 2-bromoanisole E This compound C->E Deprotection D 1-(2-methoxyphenyl)piperidin-2,3-dione D->E Reductive Amination (NH4OAc, NaBH(OAc)3) F 1-(2-methoxyphenyl)piperidine F->D Oxidation at C2/C3

Caption: Plausible synthetic routes to the target molecule.

Troubleshooting Decision Tree for Low Yield

This diagram helps diagnose the cause of low yields in a typical reaction step.

G cluster_results cluster_solutions Start Low Yield Observed Check_TLC Analyze TLC/LC-MS of Crude Mixture Start->Check_TLC Many_Spots Multiple Spots / Smearing Check_TLC->Many_Spots Result Start_Material High % of Starting Material Check_TLC->Start_Material Result One_Side_Product One Major Side Product Check_TLC->One_Side_Product Result Sol_Degradation Hypothesis: Degradation Action: Lower Temp, Check Reagent Purity Many_Spots->Sol_Degradation Sol_Kinetics Hypothesis: Slow Kinetics Action: Increase Temp, Time, or Catalyst Load Start_Material->Sol_Kinetics Sol_Side_Reaction Hypothesis: Competing Reaction Action: Identify Side Product, Adjust Stoichiometry/Conditions One_Side_Product->Sol_Side_Reaction

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Breakthrough in beta-lactam synthesis using nickel catalysts. (2023). ScienceDaily. [Link]

  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). [Link]

  • Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. (2024). Journal of the American Chemical Society.
  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. (2022). Organic Process Research & Development. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). [Link]

  • Gaunt Lab and the Holy Grail: Synthesis of Lactams via C-H Activation. (2018). RSC Blogs. [Link]

  • Synthesis of 3-Amino-β-lactams through Selective Imination of 3-Oxo-β-lactams. ResearchGate. [Link]

  • Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]

  • Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence.
  • Synthesis of Lactams by Reductive Amination of Carbonyl Derivatives with ω‐Amino Fatty Acids under Hydrosilylation Conditions. ResearchGate. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evalu
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. ResearchGate. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Synthesis and application of new 3-amino-2-pyridone based luminescent dyes for ELISA. ResearchGate. [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine.
  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
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Technical Support Center: Synthesis of Substituted Piperidin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted piperidin-2-ones. As a cornerstone scaffold in medicinal chemistry and natural product synthesis, the piperidin-2-one (or δ-valerolactam) ring presents unique synthetic challenges.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address specific side reactions and experimental hurdles you may encounter. We will move beyond simple protocols to explore the mechanistic underpinnings of these issues, providing you with the expert insights needed to optimize your reactions.

General Troubleshooting Principles

Before diving into method-specific issues, remember that many side reactions can be mitigated by adhering to fundamental best practices in organic synthesis. These include ensuring scrupulously anhydrous reaction conditions, maintaining an inert atmosphere (e.g., Nitrogen or Argon) when dealing with sensitive reagents, and diligent monitoring of reaction progress via techniques like TLC or LC-MS to avoid over-running or incomplete conversions.[2]

FAQ Section 1: Issues in Beckmann Rearrangement for Piperidin-2-one Synthesis

The Beckmann rearrangement of cyclic ketoximes is a classic and powerful method for synthesizing lactams.[3] The archetypal example is the conversion of cyclohexanone oxime to ε-caprolactam, the precursor to Nylon 6.[4][5] However, the reaction is notoriously sensitive to substrate and conditions, often leading to undesired pathways.

Question 1: I'm attempting a Beckmann rearrangement on my substituted cyclohexanone oxime, but instead of the desired lactam, I'm isolating a significant amount of a nitrile-containing compound. What is happening and how can I fix it?

Answer: You are encountering the primary competitive side reaction in this synthesis: the Beckmann fragmentation .[3]

  • The Underlying Chemistry: The Beckmann rearrangement and fragmentation pathways diverge from a common intermediate. The key difference lies in the stability of the potential carbocation that can be formed by cleavage of the C-C bond alpha to the oxime. If this carbon is tertiary or quaternary, or can form another stabilized carbocation (e.g., benzylic), the fragmentation pathway is often favored.[3] This process generates a nitrile and a carbocation, which is then trapped or eliminated, leading to a variety of byproducts.[3]

  • Troubleshooting & Solutions:

    • Reagent Selection: The choice of acid catalyst is critical. While strong Brønsted acids like sulfuric acid are common, they can aggressively promote fragmentation.[3] Consider switching to milder reagents that are known to favor rearrangement. These include tosyl chloride, thionyl chloride, or phosphorus pentachloride, which work by converting the oxime hydroxyl into a better leaving group under less harsh conditions.[3] A convenient alternative to polyphosphoric acid is a mixture of phosphorus pentoxide and methanesulfonic acid.[6]

    • Temperature Control: Fragmentation is often more prevalent at higher temperatures. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly suppress this side reaction.

    • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway. In some cases, using a non-polar solvent can disfavor the formation of the ionic intermediates required for fragmentation.

Below is a decision-making workflow to help diagnose and solve this common issue.

G cluster_0 Troubleshooting Beckmann Rearrangement start Reaction yields nitrile byproduct? fragmentation Beckmann Fragmentation is likely occurring. start->fragmentation Yes success Desired Lactam Formed start->success No solution1 Switch to milder reagent (e.g., TsCl, PCl5). fragmentation->solution1 solution2 Lower reaction temperature. fragmentation->solution2 solution3 Modify solvent conditions. fragmentation->solution3 solution1->success solution2->success solution3->success

Caption: Troubleshooting workflow for Beckmann fragmentation.

Question 2: My Beckmann rearrangement is sluggish, and I'm recovering a lot of my starting cyclohexanone. What's going wrong?

Answer: This issue points to two likely culprits: hydrolysis of the oxime starting material or inefficient catalysis.

  • The Underlying Chemistry: Oximes exist in equilibrium with their corresponding ketone and hydroxylamine precursors, and this equilibrium can be shifted back to the starting materials by the presence of water, especially under acidic conditions.[4] The reaction is the hydrolysis of the C=N bond.

  • Troubleshooting & Solutions:

    • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. If your acid catalyst is a solution (e.g., concentrated H₂SO₄), be mindful of its water content. Using solid acids or reagents like P₂O₅ can help scavenge trace amounts of water.

    • Catalyst Activity: Ensure your acid catalyst is active and used in sufficient quantity. For commercial lactam production, sulfuric acid is common, but for lab scale, polyphosphoric acid is often effective.[3]

    • Oxime Purity: Ensure your oxime starting material is pure and dry. Impurities can interfere with the catalyst.

FAQ Section 2: Dieckmann Condensation Side Reactions

The Dieckmann condensation is an intramolecular Claisen condensation used to form cyclic β-keto esters, which are excellent precursors to piperidin-2-ones after hydrolysis and decarboxylation.[7][8] The aza-Dieckmann variant is particularly relevant here.

Question 3: My aza-Dieckmann cyclization is producing a sticky, insoluble polymer instead of my target β-keto lactam. Why is this happening?

Answer: This is a classic problem of intermolecular versus intramolecular reaction. The formation of polymer indicates that your diester molecules are reacting with each other (intermolecular Claisen condensation) rather than with themselves (intramolecular Dieckmann condensation).[9]

  • The Underlying Chemistry: The Dieckmann condensation relies on an enolate attacking the second ester within the same molecule.[7] At high concentrations, the probability of an enolate from one molecule encountering an ester from another molecule increases dramatically, leading to chain growth and polymerization.

  • Troubleshooting & Solutions:

    • High-Dilution Conditions: This is the most critical parameter to control. The reaction must be run at a very low concentration (typically 0.01-0.05 M) to favor the intramolecular pathway.

    • Slow Addition: The diester substrate should be added very slowly (e.g., via a syringe pump over several hours) to a refluxing suspension of the base in the solvent. This ensures that the concentration of the starting material in the flask remains extremely low at any given moment, preventing intermolecular reactions.

    • Choice of Base and Solvent: A strong, non-nucleophilic, sterically hindered base is preferred to minimize side reactions. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a high-boiling, aprotic solvent like toluene or THF are common choices.[7] Using sodium ethoxide in ethanol, a more traditional Claisen condition, can lead to transesterification and other side reactions.

Protocol 1: Optimized High-Dilution Dieckmann Condensation
  • Setup: To a large, flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel, add a 60% dispersion of sodium hydride (NaH, 1.2 equiv.) under an Argon atmosphere.

  • Solvent: Wash the NaH with anhydrous hexanes (3x) to remove mineral oil, then add anhydrous toluene to achieve a final substrate concentration of ~0.01 M.

  • Base Activation: Heat the toluene/NaH suspension to reflux with vigorous stirring.

  • Slow Addition: Dissolve the N-substituted amino diester (1.0 equiv.) in a volume of anhydrous toluene equal to about half the volume in the reaction flask. Add this solution to the dropping funnel and add it dropwise to the refluxing NaH suspension over 4-6 hours.

  • Reaction: After the addition is complete, maintain the reflux for an additional 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of glacial acetic acid, followed by water.[9] Proceed with a standard aqueous workup and extraction.

FAQ Section 3: Challenges in Catalytic Hydrogenation of Pyridones

The catalytic hydrogenation of substituted 2-pyridones is a direct route to the corresponding piperidin-2-one.[10] While seemingly straightforward, this method can be plagued by issues of incomplete reduction or over-reduction.

Question 4: I am trying to hydrogenate a 2-pyridone to a 2-piperidinone, but the reaction either stalls or I get a complex mixture. How can I improve this transformation?

Answer: The challenge here is the stability of the aromatic pyridine ring and the potential for further reduction of the lactam product. Success depends heavily on the choice of catalyst, solvent, and reaction conditions.[11]

  • The Underlying Chemistry: The hydrogenation of the pyridone ring requires breaking its aromaticity, which is energetically demanding. Once the piperidin-2-one is formed, the amide (lactam) carbonyl can be further reduced to a methylene group (yielding a piperidine) under harsh conditions or with aggressive catalysts.[12]

  • Troubleshooting & Solutions: A summary of common issues and their solutions is presented in the table below.

Problem EncounteredPotential CauseRecommended Solution
No Reaction or Stalled Reaction Catalyst poisoning (e.g., by sulfur-containing functional groups).[13]Use a more robust catalyst or pre-treat the substrate to remove poisons. Increase catalyst loading.
Insufficient pressure or temperature.Increase hydrogen pressure (50-70 bar is often effective) and/or temperature.[11]
Inappropriate catalyst/solvent system.Screen different catalysts (e.g., PtO₂, Rh/C, RuO₂). Acetic acid is often a good solvent as it protonates the ring, aiding reduction.[11]
Formation of Piperidine (Over-reduction) Reducing agent is too strong (e.g., LiAlH₄).[12]For catalytic hydrogenation, avoid overly aggressive catalysts like Raney Nickel at high temperatures. Use PtO₂ or Rhodium-based catalysts which are typically more chemoselective.[11]
Reaction time is too long or conditions are too harsh.Monitor the reaction closely by TLC/LC-MS/GC-MS and stop it as soon as the starting material is consumed. Reduce temperature or pressure.
Complex Mixture of Products Interruption of hydrogenation.[14][15]Ensure consistent hydrogen pressure and efficient stirring to maintain a homogenous reaction environment. Check for leaks in the hydrogenation apparatus.
FAQ Section 4: Regioselectivity in the Schmidt Reaction

The intramolecular Schmidt reaction can be a powerful tool for constructing complex nitrogen-containing heterocycles from azido ketones.[16][17] However, its intermolecular variant for making simple lactams can suffer from poor regioselectivity.

Question 5: I'm using the Schmidt reaction on an unsymmetrical substituted cyclohexanone, and I'm getting a mixture of two isomeric piperidin-2-ones. How can I control which product is formed?

Answer: This is a classic regioselectivity challenge in both the Schmidt and Beckmann reactions. The product distribution is determined by which alkyl group migrates to the nitrogen atom.

  • The Underlying Chemistry: The reaction proceeds through an iminodiazonium intermediate. The geometry of this intermediate (E vs. Z) and the migratory aptitude of the adjacent alkyl groups dictate the outcome.[16] For ketoximes in the Beckmann rearrangement, the group anti-periplanar to the leaving group is the one that migrates.[3] In the Schmidt reaction, the situation can be more complex, but steric and electronic factors of the migrating groups play a crucial role. More electron-rich and less sterically hindered groups often migrate preferentially.[18]

  • Troubleshooting & Solutions:

    • Substrate Control: This is the most effective strategy. If possible, design your synthesis so the ketone is symmetrical, or so that one of the alpha carbons has a substituent that overwhelmingly favors migration (e.g., due to electronic effects or strain release) or disfavors it (e.g., a bridgehead carbon that cannot migrate).

    • Chiral Auxiliaries: For advanced applications, chiral azides have been used to achieve desymmetrization of symmetric ketones, yielding lactams with high enantioselectivity.[18]

    • Reagent and Condition Screening: While less predictable than substrate control, varying the acid catalyst (e.g., Brønsted vs. Lewis acid) and solvent can sometimes influence the ratio of the E/Z iminodiazonium intermediates, thereby altering the product ratio.[16]

Below is a diagram illustrating the divergent pathways in the Schmidt reaction of an unsymmetrical ketone.

G cluster_1 Schmidt Reaction on Unsymmetrical Ketone start Unsymmetrical Ketone + HN3/H+ intermediate Iminodiazonium Intermediate start->intermediate pathA Migration of R1 intermediate->pathA Pathway A pathB Migration of R2 intermediate->pathB Pathway B productA Lactam Isomer A pathA->productA productB Lactam Isomer B pathB->productB

Caption: Competing migration pathways in the Schmidt reaction.

References
  • Wikipedia. Cyclohexanone oxime. [Link]

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073. [Link]

  • Yau, K. C. (2012). The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. UCL Discovery. [Link]

  • Wikipedia. Beckmann rearrangement. [Link]

  • Gicquel, M., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]

  • Scribd. Chemistry of Beckmann Rearrangement. [Link]

  • Li, Y., et al. (2015). Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: Byproduct and selectivity. RSC Advances, 5(32), 25365-25371. [Link]

  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • Gicquel, M., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. PubMed. [Link]

  • ResearchGate. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. [Link]

  • Reddit. (2021). Experimental Help for Dieckmann Condensation. [Link]

  • Organic Reactions. The Dieckmann Condensation. [Link]

  • Wikipedia. Schmidt reaction. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link]

  • Smith, M. W., & Schrock, A. K. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 83(17), 9899-9906. [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. [Link]

  • CHIMIA. (2005). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. [Link]

  • DTIC. (2001). Piperidine Synthesis. [Link]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]

  • Chad's Prep. Catalytic Hydrogenation. [Link]

  • Al-Ghorbani, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4988. [Link]

  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(5), 334-346. [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]

  • Google Patents. (2014).
  • ResearchGate. (2023). Recent Advances in the Synthesis of Piperidones and Piperidines. [Link]

  • PubMed Central. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • Aubé Lab UNC. ORGANIC METHODOLOGY. [Link]

  • ACS Catalysis. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. [Link]

  • PubMed Central. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]

  • ResearchGate. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]

Sources

Optimization of reaction conditions for piperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of piperidin-2-one, a crucial heterocyclic scaffold in medicinal chemistry and materials science.[1] This technical support center is designed for researchers, chemists, and drug development professionals, providing expert-driven troubleshooting advice, frequently asked questions, and optimized protocols to streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common and industrially relevant synthetic routes to piperidin-2-one?

The two most prevalent methods for synthesizing piperidin-2-one (also known as δ-valerolactam) are the Beckmann rearrangement of cyclopentanone oxime and the thermal cyclization of 5-aminopentanoic acid.[2] The Beckmann rearrangement is particularly significant for large-scale industrial production, analogous to its application in producing ε-caprolactam for Nylon 6.[3]

Q2: What are the critical parameters to control for a successful synthesis?

Regardless of the chosen route, several parameters are critical. For the Beckmann rearrangement, the choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) are paramount, as is the reaction temperature to prevent side reactions like fragmentation.[4][5] For the cyclization of 5-aminopentanoic acid, the key is achieving a sufficiently high temperature to facilitate dehydration and intramolecular amide bond formation while minimizing polymerization.

Q3: What are the primary safety concerns when working with the reagents for piperidin-2-one synthesis?

The reagents used in the Beckmann rearrangement are often highly corrosive and hazardous. Strong acids like concentrated sulfuric acid, oleum, or thionyl chloride require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5] Piperidine derivatives themselves can be toxic and corrosive.[6] Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.

Q4: How is the purity of the final piperidin-2-one product typically assessed?

A multi-technique approach is recommended to confirm purity. High-Performance Liquid Chromatography (HPLC) is effective for quantifying impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and identify any residual starting materials or byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for volatile impurities. The melting point of the final product (38-41 °C) is a good indicator of purity, as impurities will typically depress and broaden the melting range.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of piperidin-2-one, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of Piperidin-2-one

  • Question: My reaction yield is consistently below 50% or I've isolated no product. What are the likely causes and how can I troubleshoot this?

    Answer: Low yield is a common issue stemming from several factors. A systematic investigation is key.

    • Cause 1: Poor Reagent Quality: The starting materials (cyclopentanone oxime, 5-aminopentanoic acid) or solvents may be impure or contain water, which can quench catalysts or participate in side reactions.

      • Solution: Ensure the use of high-purity, anhydrous reagents and solvents. Cyclopentanone oxime should be a dry, crystalline solid. If starting from cyclopentanone, ensure the oximation reaction goes to completion.

    • Cause 2: Suboptimal Reaction Conditions (Beckmann Rearrangement): The acid catalyst may be too dilute, or the temperature may be too low for the rearrangement to proceed efficiently.

      • Solution: Systematically optimize the reaction conditions. Increase the concentration of the acid catalyst (e.g., moving from concentrated H₂SO₄ to polyphosphoric acid) or incrementally raise the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to find the optimal time and temperature.

    • Cause 3: Incomplete Cyclization (5-Aminopentanoic Acid Route): The temperature might not be high enough to effectively remove water and drive the intramolecular cyclization to completion.

      • Solution: Ensure the reaction is heated to a sufficiently high temperature (typically >180 °C) to facilitate dehydration. Using a Dean-Stark apparatus can help to remove water as it forms, driving the equilibrium toward the product.

    • Cause 4: Competing Side Reactions: In the Beckmann rearrangement, a common side reaction is Beckmann fragmentation, which can compete with the desired rearrangement.[4] For the aminopentanoic acid route, intermolecular polymerization can occur, especially at very high concentrations.

      • Solution: For the Beckmann route, carefully select the acid catalyst and control the temperature, as harsher conditions can favor fragmentation.[4] For the cyclization route, consider performing the reaction under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

Issue 2: Significant Formation of Impurities

  • Question: My crude product is contaminated with significant byproducts. How can I identify and minimize them?

    Answer: The nature of the impurities is highly dependent on the synthetic route.

    • Impurity 1: Unreacted Starting Material: This is the most common impurity, often due to incomplete conversion.

      • Minimization: Increase the reaction time or temperature after confirming through reaction monitoring (TLC) that the reaction has stalled. Ensure efficient mixing, especially in heterogeneous reactions.

    • Impurity 2: Ring-Opened Products (from Beckmann Rearrangement): If water is present during the rearrangement, the intermediate nitrilium ion can be hydrolyzed to form 5-cyanopentanoic acid or related species.

      • Minimization: Use anhydrous conditions and reagents. Ensure the acid catalyst also acts as a dehydrating agent.

    • Impurity 3: Polymeric Byproducts (from 5-Aminopentanoic Acid): As mentioned, intermolecular condensation can lead to polyamide formation.

      • Minimization: Employ high-dilution principles or conduct the reaction in a high-boiling, non-polar solvent to favor intramolecular cyclization.

Issue 3: Difficulty with Product Isolation and Purification

  • Question: I'm struggling to obtain pure piperidin-2-one after workup. What are the best practices for purification?

    Answer: Piperidin-2-one is a low-melting, hygroscopic solid, which can present purification challenges.[2]

    • Technique 1: Vacuum Distillation: This is one of the most effective methods for purifying piperidin-2-one on a larger scale.[2] Due to its relatively high boiling point (~256 °C at atmospheric pressure), distillation under reduced pressure is necessary to prevent decomposition.

    • Technique 2: Recrystallization: Recrystallization can be effective but is often complicated by the compound's low melting point and hygroscopicity. A non-polar solvent or a mixture of solvents (e.g., diethyl ether/hexane) at low temperatures may be effective.

    • Technique 3: Chromatography: Column chromatography on silica gel is suitable for small-scale purification, typically using a solvent system like ethyl acetate/hexane or dichloromethane/methanol.

    • Best Practices: After purification, handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption. Store it in a tightly sealed container in a desiccator.

Optimized Experimental Protocols

Protocol 1: Beckmann Rearrangement of Cyclopentanone Oxime

This protocol describes a reliable lab-scale synthesis using polyphosphoric acid (PPA) as the catalyst and dehydrating agent.

Materials:

  • Cyclopentanone oxime (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add polyphosphoric acid.

  • Begin stirring and slowly add cyclopentanone oxime in small portions, ensuring the temperature does not exceed 100-120 °C. The reaction is exothermic.

  • After the addition is complete, continue stirring at 100-120 °C for 30-60 minutes. Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to approximately 60-70 °C.

  • Very carefully and slowly, pour the viscous mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude piperidin-2-one.

  • Purify the crude product by vacuum distillation.

Protocol 2: Thermal Cyclization of 5-Aminopentanoic Acid

This protocol utilizes thermal dehydration to induce intramolecular cyclization.

Materials:

  • 5-Aminopentanoic acid (1.0 eq)

  • High-boiling solvent (e.g., xylene or mesitylene), optional

  • Dean-Stark apparatus (if using a solvent)

Procedure:

  • Place 5-aminopentanoic acid in a round-bottom flask equipped for distillation (a simple short-path distillation setup is sufficient).

  • Heat the flask in a sand bath or with a heating mantle to 180-200 °C.

  • Water will begin to distill off as the cyclization proceeds.

  • Continue heating until no more water is evolved. The product, piperidin-2-one, will remain in the flask.

  • The crude product can be purified directly by vacuum distillation from the reaction flask.

  • Alternatively, the reaction can be performed in a high-boiling solvent like xylene using a Dean-Stark trap to azeotropically remove water. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by vacuum distillation.

Data and Workflow Visualization

Table 1: Comparison of Conditions for Beckmann Rearrangement

Catalyst/ReagentTypical Temperature (°C)AdvantagesDisadvantagesReference(s)
Conc. H₂SO₄100 - 130Inexpensive, readily availableHighly corrosive, potential for charring/side reactions[3]
Polyphosphoric Acid (PPA)100 - 120Acts as both catalyst and solvent, good yieldsViscous, difficult to handle and quench[3]
Thionyl Chloride (SOCl₂)0 - 25Milder conditions, forms an intermediate chlorosulfiteReagent is toxic and moisture-sensitive[4]
p-Toluenesulfonyl Chloride (TsCl)0 - 25 (ester formation), then heatForms a stable tosylate intermediate, good controlRequires a base, two-step process in practice[5]

Diagram 1: Beckmann Rearrangement Mechanism

Beckmann_Rearrangement cluster_0 1. Oxime Activation cluster_1 2. Rearrangement & H₂O Loss cluster_2 3. Nucleophilic Attack & Tautomerization Oxime Cyclopentanone Oxime ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime + H⁺ Nitrilium Nitrilium Ion Intermediate ProtonatedOxime->Nitrilium [1,2]-shift - H₂O ProtonatedLactam Protonated Lactam Nitrilium->ProtonatedLactam + H₂O Lactam Piperidin-2-one ProtonatedLactam->Lactam - H⁺

Caption: Mechanism of piperidin-2-one synthesis via Beckmann rearrangement.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckConditions 2. Analyze Reaction Conditions Start->CheckConditions CheckWorkup 3. Review Workup & Purification Start->CheckWorkup Purity Check purity/dryness of starting materials and solvents. CheckReagents->Purity Stoichiometry Confirm correct stoichiometry. CheckReagents->Stoichiometry TempTime Optimize Temperature & Time (Monitor by TLC/GC) CheckConditions->TempTime Catalyst Check catalyst activity/ concentration. CheckConditions->Catalyst Mixing Ensure efficient mixing. CheckConditions->Mixing Extraction Optimize extraction pH and solvent. CheckWorkup->Extraction PurificationLoss Minimize loss during purification (e.g., vacuum distillation). CheckWorkup->PurificationLoss

Caption: A systematic workflow for diagnosing the cause of low reaction yield.

References

  • Singh, P., & Kumar, D. (2014). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Journal of Saudi Chemical Society, 18(5), 575-581. [Link]

  • Du, Y., Wang, S., Du, H., Chang, X., Chen, X., Li, Y., & Shu, W. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5339. [Link]

  • Wikipedia. (2023). Beckmann rearrangement. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN103965097A - A kind of preparation method of 2-piperidone.
  • Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]

Sources

Technical Support Center: Solution Stability of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 20, 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Amino-1-(2-methoxyphenyl)piperidin-2-one. Publicly available stability data for this specific compound is limited; therefore, this document serves as a comprehensive, proactive resource. It outlines the potential stability challenges based on the compound's chemical structure and provides systematic, field-proven methodologies to characterize and mitigate these issues in your own experimental settings. By following these troubleshooting guides and protocols, you can ensure the integrity of your results and the reliability of your research.

Section 1: Troubleshooting Guide

This section addresses common issues encountered when working with novel aminolactam compounds in solution. Each issue is followed by an analysis of potential causes and actionable recommendations.

Issue 1: Decreasing Compound Concentration or Loss of Activity in Aqueous Media

You observe a time-dependent decrease in the concentration of this compound in your aqueous buffer, confirmed by HPLC, or a loss of expected biological activity.

  • Potential Cause A: pH-Mediated Lactam Hydrolysis

    • Scientific Rationale: The core structure contains a six-membered lactam (a cyclic amide), which is susceptible to hydrolysis. This reaction, which opens the piperidin-2-one ring to form an amino acid derivative, can be catalyzed by both acidic and basic conditions. The rate of hydrolysis is often significantly faster at pH extremes (e.g., <4 or >8) compared to a neutral pH range.[1][2] Beta-lactams, a related class of compounds, are known to be unstable in aqueous solutions, with degradation being more pronounced at higher pH levels due to increased nucleophilic attack on the carbonyl carbon.[1]

    • Recommended Actions:

      • pH Stability Screen: Conduct a preliminary pH stability study. Prepare your assay buffer at several pH points (e.g., 5.0, 6.5, 7.4, and 8.0). Incubate the compound in each buffer at the intended experimental temperature.

      • Time-Point Analysis: Sample each solution at various time points (e.g., 0, 2, 4, 8, and 24 hours) and analyze by a stability-indicating method like HPLC-UV to quantify the remaining parent compound.

      • Buffer Selection: Based on the results, select a buffer system where the compound exhibits maximum stability. For many lactams, a slightly acidic to neutral pH (around 6-7) is often optimal.[2]

  • Potential Cause B: Oxidative Degradation

    • Scientific Rationale: The molecule possesses a primary aromatic amine group attached to the piperidinone ring. Aromatic amines can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or certain buffer components.[3][4][5] This can lead to the formation of nitroso, nitro, or polymeric impurities, which may be colored and can complicate analytical results.[3][6]

    • Recommended Actions:

      • Use Degassed Buffers: Prepare buffers using deionized water that has been degassed by sonication, sparging with nitrogen or argon, or boiling and cooling under an inert gas.

      • Inert Atmosphere: When preparing stock solutions or running sensitive experiments, consider working under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

      • Avoid Metal Contamination: Use high-purity salts for buffers and ensure glassware is scrupulously clean to avoid trace metal catalysis of oxidation.

      • Consider Antioxidants: If oxidative degradation is confirmed, the addition of a small amount of an antioxidant like ascorbic acid may be considered, but its compatibility with the downstream assay must be verified.[4]

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis

During analysis, you observe the emergence of new peaks over time, indicating the formation of degradation products.

  • Potential Cause: Multiple Degradation Pathways

    • Scientific Rationale: Complex molecules can degrade through several mechanisms simultaneously. For this compound, hydrolysis and oxidation are the most probable pathways. Identifying these degradants is crucial for developing a "stability-indicating" analytical method—one that can resolve the parent compound from all significant degradation products.[7][8]

    • Recommended Action: Perform a Forced Degradation Study

      • A forced degradation (or stress testing) study is the definitive way to identify likely degradation products and establish the intrinsic stability of the molecule.[7][9][10] This involves subjecting the compound to harsh conditions to accelerate its breakdown.

      • This process is essential for developing and validating analytical methods as stipulated by regulatory bodies like the ICH.[7][11][12][13][14]

      • Refer to Protocol 3.2: Forced Degradation Study for a detailed, step-by-step procedure.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for preparing a stock solution of this compound?

    • Answer: Anhydrous, aprotic solvents are highly recommended for long-term storage of stock solutions. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent first choices. Avoid preparing primary stock solutions in protic solvents like methanol or water, as solvolysis or hydrolysis can occur over time. Always use high-purity, anhydrous grade solvents.

  • Q2: How should I store the stock solutions?

    • Answer: For maximum stability, stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, preferably, -80°C, protected from light.[15] Before use, allow an aliquot to equilibrate to room temperature completely before opening the vial to prevent condensation of atmospheric moisture into the solution.

  • Q3: Is the compound sensitive to light?

    • Answer: Photostability is a potential concern for many aromatic compounds. To determine this, a photostability study should be performed as part of a forced degradation protocol (see Protocol 3.2). As a standard precaution, always store stock solutions and handle the solid compound in amber vials or protected from direct light.

  • Q4: How can I develop a stability-indicating HPLC method?

    • Answer: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[8] The key steps are:

      • Perform a forced degradation study (Protocol 3.2) to generate all likely degradation products.

      • Create a cocktail mixture containing the parent compound and samples from each stress condition (acid, base, oxidative, thermal, photolytic).

      • Develop an HPLC method (e.g., reverse-phase with a C18 column) that achieves baseline separation between the parent peak and all major degradation peaks. A photodiode array (PDA) detector is highly recommended to check for peak purity.

      • This method must then be validated according to ICH guidelines to confirm its specificity, linearity, accuracy, and precision.[8]

Section 3: Experimental Protocols

Protocol 3.1: Preparation of a High-Concentration Stock Solution
  • Materials: this compound (solid), anhydrous DMSO, Class A volumetric flask, analytical balance, amber vials.

  • Procedure:

    • Accurately weigh the desired amount of the solid compound using an analytical balance.

    • Transfer the solid to a volumetric flask.

    • Add a portion of anhydrous DMSO to dissolve the solid completely. Gentle vortexing or sonication may be used.

    • Once dissolved, add anhydrous DMSO to the calibration mark on the flask.

    • Cap the flask and invert it 15-20 times to ensure homogeneity.

    • Immediately dispense the solution into single-use aliquots in amber vials with tight-fitting caps.

    • Store the aliquots at -80°C.

Protocol 3.2: Step-by-Step Guide for a Forced Degradation Study

This protocol is designed to identify potential degradation pathways and is a prerequisite for developing a stability-indicating analytical method.[9][16]

  • Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the compound solution and 0.1 M HCl.

    • Incubate at 60°C for 4 hours (or until ~10-20% degradation is observed by HPLC).

    • Cool the sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the initial concentration.

  • Base Hydrolysis:

    • Mix equal volumes of the compound solution and 0.1 M NaOH.

    • Incubate at room temperature for 2 hours (or until degradation is observed). Basic hydrolysis is often much faster than acidic hydrolysis for lactams.[1]

    • Cool the sample, neutralize with 0.1 M HCl, and dilute to the initial concentration.

  • Oxidative Degradation:

    • Mix equal volumes of the compound solution and 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze directly.

  • Thermal Degradation:

    • Store a sample of the stock solution at 60°C for 48 hours.

    • Also, store a sample of the solid compound at 60°C for 48 hours, then dissolve it for analysis.

  • Photolytic Degradation:

    • Expose a sample of the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified by ICH Q1B guidelines.

    • Keep a control sample protected from light at the same temperature.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using an HPLC-PDA system.

    • Compare the chromatograms to identify new peaks and quantify the loss of the parent compound. The goal is to achieve a modest level of degradation (e.g., 10-30%) to ensure that secondary degradation is minimized.[16]

Table 1: Example Data Summary for Forced Degradation Study

Stress ConditionIncubation% Parent RemainingMajor Degradant Peak (RT, min)
0.1 M HCl60°C, 4h88.5%4.2 min
0.1 M NaOH25°C, 2h75.2%4.2 min
3% H₂O₂25°C, 24h92.1%5.8 min, 6.1 min
Thermal (60°C)48h99.1%-
Photolytic (ICH)24h98.5%-

Note: Data are for illustrative purposes only.

Section 4: Visualization of Pathways and Workflows

Diagram 1: Hypothesized Hydrolytic Degradation Pathway

G parent 3-Amino-1-(2-methoxyphenyl) piperidin-2-one product 4-Amino-5-((2-methoxyphenyl)amino) pentanoic acid parent->product H+ or OH- (Lactam Hydrolysis) G start Stability Issue Observed (e.g., Peak Area Decrease) check_solvent Is stock solution in aprotic solvent (DMSO)? start->check_solvent remake_stock Action: Remake stock in anhydrous DMSO. Store at -80°C. check_solvent->remake_stock No check_buffer Is experiment in aqueous buffer? check_solvent->check_buffer Yes end Problem Resolved remake_stock->end ph_study Hypothesis: pH-driven hydrolysis or oxidation. Action: Perform pH stability screen. check_buffer->ph_study Yes forced_degradation Hypothesis: Unknown degradant. Action: Perform Forced Degradation Study (Protocol 3.2). check_buffer->forced_degradation No (e.g., in organic solvent) ph_study->end forced_degradation->end

Caption: Systematic workflow for diagnosing and resolving stability problems.

References

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Research J. Pharm. and Tech., 16(4), 1957-1962.
  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. (2019). ACS Omega, 4(5), 9576–9583.
  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). Frontiers in Microbiology, 15, 1358983.
  • ICH Q1A(R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. [Link]

  • ICH Q1A(R2) Guideline. (n.d.).
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2014). Journal of Health Science, 53(5), 609-614. [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. (2020). PLoS ONE, 15(1), e0221563. [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). Molecules, 28(4), 1642. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2017). Journal of Pharmaceutical Education and Research, 8(1). [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Outsourcing.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2021). Molecules, 26(16), 4983. [Link]

Sources

Technical Support Center: Chiral Separation of 3-Aminopiperidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 3-aminopiperidin-2-one enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring you can build robust and reliable analytical methods.

I. Foundational Knowledge & FAQs

This section addresses the fundamental questions and common challenges encountered when developing a chiral separation method for 3-aminopiperidin-2-one, a polar molecule containing both a basic amine and a lactam ring.

Q1: What are the primary challenges in separating the enantiomers of 3-aminopiperidin-2-one?

A1: The primary challenges stem from the molecule's structural features:

  • Polarity and Basicity: The primary amine (pKa ~9-10) is highly basic and prone to strong, undesirable interactions with acidic residual silanol groups on standard silica-based chiral stationary phases (CSPs). This is a primary cause of severe peak tailing.[1][2]

  • Hydrogen Bonding Capability: The molecule has multiple hydrogen bond donors (-NH2, -NH-) and acceptors (C=O), which can lead to complex interactions with both the stationary and mobile phases.

  • Lack of a Strong Chromophore: The compound lacks a strong UV chromophore, which can present detection challenges at low concentrations. Pre-column derivatization with an agent like p-toluenesulfonyl chloride (PTSC) can be employed to introduce a chromophore and improve detection, a technique successfully used for similar piperidine structures.[3]

Q2: Which chiral stationary phases (CSPs) are most effective for this type of molecule?

A2: Polysaccharide-based CSPs are the most versatile and widely successful for a broad range of chiral compounds, including those similar to 3-aminopiperidin-2-one.[4][5]

  • Recommended Starting Points:

    • Amylose-based CSPs: Columns like CHIRALPAK® AD-H or Lux® Amylose-1, which are based on amylose tris(3,5-dimethylphenylcarbamate), are excellent first choices.

    • Cellulose-based CSPs: Columns such as CHIRALPAK® OD-H or Lux® Cellulose-1, based on cellulose tris(3,5-dimethylphenylcarbamate), offer complementary selectivity and should be screened in parallel.[5]

  • Rationale: The carbamate derivatives on the polysaccharide backbone create chiral grooves and cavities. Chiral recognition is achieved through a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance, which effectively differentiates the spatial arrangement of the enantiomers.[4]

Q3: What are the recommended starting conditions for method development (HPLC vs. SFC)?

A3: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this separation. SFC is often faster and considered a "greener" technique due to its use of CO2.[6]

ParameterHPLC (Normal Phase)SFC
Columns CHIRALPAK® AD-H, OD-H (or equivalents)CHIRALPAK® AD-H, OD-H (or equivalents)
Mobile Phase Hexane/Ethanol (80/20, v/v)CO2/Methanol (80/20, v/v)
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA) in Methanol
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Back Pressure N/A150 bar

Causality:

  • Normal Phase/SFC: These modes are preferred for polar analytes that may have poor retention in reversed-phase. The non-polar bulk solvent (hexane or CO2) minimizes non-specific interactions, allowing the chiral recognition mechanism of the CSP to dominate.[7]

  • Alcohol Modifier: Ethanol (for HPLC) and Methanol (for SFC) are common polar modifiers that modulate retention time. Changing the alcohol (e.g., to isopropanol) can significantly alter selectivity and is a key optimization parameter.[8][9]

  • Basic Additive (DEA): This is the most critical component. The basic amine in your analyte will interact strongly with acidic silanols on the CSP support, causing peak tailing. DEA acts as a competitive base, masking these silanol sites and allowing the analyte to elute as a sharp, symmetrical peak.[1][10][11]

II. Troubleshooting Guide: From Tailing Peaks to No Separation

This section provides a structured, cause-and-effect approach to resolving specific experimental issues.

Problem 1: Severe Peak Tailing or No Elution

This is the most common issue for basic amines like 3-aminopiperidin-2-one.

Visual Diagnosis:

The peak has a non-Gaussian shape where the back half of the peak is much broader than the front half. In extreme cases, the compound may not elute from the column at all.[12]

Root Cause Analysis & Solution Workflow

Caption: Troubleshooting workflow for peak tailing.

Problem 2: Poor Resolution (Rs < 1.5) or Co-elution

Your peaks are symmetrical, but they are not baseline separated.

Root Cause Analysis & Solution Workflow

The primary driver for chiral resolution is the difference in interaction energy between each enantiomer and the CSP. To improve resolution, you must enhance this difference (i.e., increase selectivity, α).[13]

Step-by-Step Optimization Protocol:
  • Modify the Alcohol Component:

    • Action: Change the alcohol modifier. If you started with Methanol in SFC, switch to Ethanol or Isopropanol. The order of elution strength is typically Methanol > Ethanol > Isopropanol.

    • Causality: Different alcohols solvate the analyte and the CSP differently, altering the hydrogen bonding and dipole interactions that govern chiral recognition. A complete loss or gain of separation is common when changing the modifier.[8]

  • Adjust Modifier Percentage:

    • Action: Decrease the percentage of alcohol modifier in the mobile phase (e.g., from 20% to 15% or 10%).

    • Causality: Reducing the mobile phase strength increases the retention time, allowing for more interaction between the analytes and the CSP, which can lead to improved resolution.[14]

  • Optimize Temperature:

    • Action: Systematically vary the column temperature (e.g., 15°C, 25°C, 40°C).

    • Causality: Chiral separations are often enthalpically driven. Lower temperatures typically increase interaction strength and improve resolution, though this can also increase backpressure and peak width. Conversely, higher temperatures can sometimes improve efficiency or even invert the elution order, providing an alternative selectivity.[13]

  • Screen Different CSPs:

    • Action: If optimization on one column fails, screen a CSP with a different polysaccharide backbone (e.g., switch from an amylose-based to a cellulose-based column).

    • Causality: Amylose and cellulose have different helical structures, leading to distinct chiral recognition mechanisms. An analyte that does not resolve on one may resolve well on the other.[13]

G cluster_0 Primary Optimization cluster_1 Secondary Optimization A Start: Poor Resolution (Rs < 1.5) B Change Alcohol Modifier (e.g., MeOH -> EtOH -> IPA) A->B C Adjust Modifier % (e.g., 20% -> 15% -> 10%) B->C D Vary Temperature (e.g., 15°C, 25°C, 40°C) C->D If still unresolved E Screen Complementary CSP (e.g., Amylose -> Cellulose) D->E F End: Baseline Resolution (Rs ≥ 1.5) E->F Success

Sources

Technical Support Center: Strategies for Solubilizing 3-Amino-1-(2-methoxyphenyl)piperidin-2-one for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling challenging compounds in experimental biology. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the aqueous solubility of "3-Amino-1-(2-methoxyphenyl)piperidin-2-one," a representative new chemical entity (NCE) that embodies common solubility hurdles encountered in drug discovery. Our goal is to equip you with the foundational knowledge and practical protocols to ensure your compound remains in solution, yielding reliable and reproducible data in your biological assays.

Section 1: Understanding the Molecule's Solubility Profile

Before attempting to solubilize any compound, it is crucial to analyze its structure to anticipate its behavior. A proactive strategy is always more effective than a reactive one.

FAQ: What are the key structural features of this compound that influence its solubility?

Answer: The solubility of this compound is a balancing act between its water-loving (hydrophilic) and water-fearing (hydrophobic) components.

  • Hydrophilic Moieties:

    • 3-Amino Group (-NH₂): This primary amine is a weak base. In an acidic environment (pH < pKa), it can become protonated (-NH₃⁺), significantly increasing its polarity and affinity for water. The predicted pKa of the conjugate acid is approximately 8.44, making this group a prime target for pH-based solubility enhancement.[1]

    • Piperidin-2-one (Lactam Ring): The amide within this ring is polar and capable of hydrogen bonding with water, contributing positively to its aqueous solubility.[2]

  • Hydrophobic Moiety:

    • 1-(2-methoxyphenyl) Group: This bulky aromatic ring is the primary driver of the compound's low water solubility. It is large and lipophilic, meaning it prefers non-polar environments and will be driven out of an aqueous solution, leading to precipitation. While the methoxy group (-OCH₃) adds some polarity, its effect is minor compared to the overall hydrophobicity of the phenyl ring.

The fundamental challenge is that the large hydrophobic phenyl group dominates the molecule's character, making it poorly soluble in neutral aqueous buffers despite the presence of polar groups.

Table 1: Predicted Physicochemical Properties of this compound and Related Structures
PropertyPredicted Value/ObservationImplication for SolubilitySource
Molecular Weight~234.28 g/mol Moderate size, typical for small molecules.[3]
logP (Octanol/Water)> -1.3 (Parent: 3-aminopiperidin-2-one)The addition of the phenyl ring will significantly increase the logP, indicating higher lipophilicity and lower aqueous solubility.[1]
pKa (Strongest Basic)~8.44The amine group is basic; solubility will be highly pH-dependent.[4][5][1]
Hydrogen Bond Donors1 (from Amine)Can interact with water.[1]
Hydrogen Bond Acceptors3 (from Amine, Carbonyl, Methoxy)Can interact with water.[1]

Section 2: Initial Stock Solution Preparation - Best Practices

The foundation of any successful assay is an accurately prepared and stable stock solution.[6] Errors at this stage will propagate throughout your experiments.

FAQ: What is the recommended solvent for preparing a high-concentration primary stock solution?

Answer: For novel compounds with anticipated poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the industry-standard starting solvent. Its high solvating power for a wide range of organic molecules makes it ideal for creating concentrated primary stocks (e.g., 10-30 mM).[7] However, it's crucial to use anhydrous, high-purity DMSO to prevent compound degradation and ensure reproducibility.

Protocol 1: Preparation of a 10 mM Primary Stock in DMSO

This protocol outlines the steps for preparing a robust and accurate primary stock solution.

  • Pre-Weighing Preparation: Before weighing, allow the vial containing the compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound powder, which would lead to inaccurate weight measurements.

  • Accurate Weighing: Using a calibrated analytical balance, carefully weigh out a precise amount of the compound (e.g., 2.34 mg) into a sterile, chemically resistant vial (e.g., amber glass).

  • Solvent Addition: Based on the weight, calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. For 2.34 mg of compound (MW ~234.28), you would add 1.0 mL of DMSO.

    • Calculation: (Weight in mg / Molecular Weight) / Molarity in M = Volume in L

  • Dissolution: Add the calculated volume of DMSO to the vial. Cap the vial securely and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[8]

  • Visual Confirmation: Inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.[9] Store the stock solution at -20°C or -80°C, protected from light and moisture. For many compounds, storage at -80°C minimizes degradation over long periods.

Section 3: Troubleshooting Precipitation in Aqueous Media

This is the most common failure point for researchers. A compound that is perfectly stable in 100% DMSO can crash out of solution when diluted into the overwhelmingly aqueous environment of cell culture media or assay buffer.[10][11][12]

FAQ: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

Answer: This issue, known as "crashing out," occurs because the aqueous buffer cannot maintain the solubility of the lipophilic compound once the DMSO concentration drops significantly.[11] Follow this systematic troubleshooting workflow to find a solution.

Diagram 1: Troubleshooting Workflow for Compound Precipitation

Caption: Systematic workflow for addressing compound precipitation.

Tier 1: Simple Modifications
FAQ: What is the maximum permissible DMSO concentration in my assay, and can I solve precipitation by modifying my dilution technique?

Answer: The final concentration of DMSO in your assay is critical. Most cell lines can tolerate up to 0.5% DMSO, but sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[13][14][15] It is imperative to run a "vehicle control" (media + highest % of DMSO used) to ensure the solvent itself is not causing an effect.

Before altering the formulation, try these simple technique modifications:

  • Warm the Aqueous Medium: Warming your cell culture media or buffer to 37°C before adding the compound can slightly increase solubility and prevent precipitation caused by temperature shock.[10]

  • Vortex During Addition: Add the DMSO stock drop-wise into the aqueous medium while it is being vortexed. This rapid mixing helps to disperse the compound molecules quickly, preventing localized high concentrations that can initiate precipitation.[12]

  • Intermediate Dilution: Instead of a single large dilution (e.g., 1:1000), perform a serial dilution. First, dilute the 10 mM DMSO stock into a small volume of media to create an intermediate concentration (e.g., 1:10 dilution to 1 mM in 10% DMSO/media). This intermediate can then be further diluted into the final assay volume.[10]

Tier 2: Formulation Adjustments

If technique modifications fail, the next step is to alter the formulation of the solvent system to better accommodate the compound.

FAQ: How can I use pH to increase the solubility of my compound?

Answer: Given the basic amine group on the molecule, pH adjustment is a powerful and highly recommended strategy. By lowering the pH of the solvent, you can protonate the amine, converting the molecule into a more soluble salt form.[4][16]

Protocol 2: pH-Modification Strategy for Solubilization
  • Prepare Acidic Solvents: Prepare a set of potential stock solvents, such as 50% Ethanol/50% Water adjusted to pH 2 with HCl, or a standard citrate buffer at pH 3-4.

  • Test Solubility: Attempt to dissolve a small, known amount of the compound directly into these acidic solvents to a target concentration (e.g., 1 mM).

  • Create an Acidic Stock: Once a suitable acidic solvent is found, create a new primary stock solution in that solvent (e.g., 10 mM in 50 mM Citrate Buffer, pH 4.0).

  • Assay Dilution: When this acidic stock is diluted into your final assay buffer (which is typically buffered to ~pH 7.4), the final pH of the solution should not change significantly. The compound, having been dissolved as a salt, is more likely to remain in solution.

  • Important Control: You must run a vehicle control with the acidic solvent to ensure that the slight change in buffer composition does not affect your biological system.

FAQ: What are co-solvents and how can I use them?

Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of hydrophobic compounds.[17] They work by reducing the overall polarity of the solvent system, making it more favorable for the lipophilic molecule.

Table 2: Common Co-solvents for Biological Assays
Co-SolventTypical Final Conc. (%)NotesSource
Ethanol0.1 - 1.0%Can be toxic to some cells at higher concentrations.[13]
Polyethylene Glycol 400 (PEG 400)1 - 5%Generally well-tolerated; effective for many compounds.[7]
Glycerol1 - 10%Can increase viscosity; very low toxicity.[7]
N,N-Dimethylformamide (DMF)< 0.5%Use with caution; higher potential for toxicity.[7]

Screening Approach: To use co-solvents, prepare your final assay buffer containing a range of concentrations of a chosen co-solvent (e.g., buffer with 1%, 2%, and 5% PEG 400). Then, add your DMSO stock to these co-solvent-containing buffers and observe for precipitation.

FAQ: What are cyclodextrins and can they help?

Answer: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity.[18][19] This unique structure allows them to encapsulate the hydrophobic part of a drug molecule (like the methoxyphenyl group), effectively hiding it from the aqueous environment and increasing the overall solubility of the drug-cyclodextrin complex.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in research due to its high water solubility and low toxicity.[22]

Diagram 2: Cyclodextrin Inclusion Complex Formation

G cluster_0 Before Complexation cluster_1 After Complexation drug Drug (Hydrophobic Part) water Aqueous Environment plus + cd Cyclodextrin (Hydrophilic Exterior) water2 Aqueous Environment arrow Forms Soluble Inclusion Complex drug_in_cd Drug

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Protocol 3: Screening with Cyclodextrins (HP-β-CD)
  • Prepare HP-β-CD Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, and 10% w/v) in your assay buffer.

  • Add Compound: Add your 10 mM DMSO stock directly to the HP-β-CD solutions to achieve the desired final compound concentration.

  • Equilibrate: Gently mix the solutions and allow them to equilibrate for 30-60 minutes at room temperature. This allows time for the inclusion complex to form.

  • Observe and Test: Visually inspect for solubility. If the compound is soluble, you can proceed with your assay. Remember to include a vehicle control containing the same concentration of HP-β-CD without the compound, as cyclodextrins can sometimes have minor biological effects.[13]

Section 4: Summary and Key Recommendations

Successfully solubilizing a challenging compound like "this compound" requires a logical, multi-tiered approach. There is no single solution that works for all compounds or all assays.

Table 3: Comparison of Solubility Enhancement Strategies
StrategyProsConsBest For...
DMSO Stock Universal solvent, easy to prepare.High potential for precipitation in aqueous media; cell toxicity at >0.5%.Initial high-concentration primary stocks for all compounds.
pH Modification Highly effective for ionizable compounds; simple to implement.May not be suitable if compound is unstable at low/high pH; requires pH control.Compounds with acidic or basic functional groups, like the amine in this molecule.
Co-solvents Can significantly increase solubility; relatively easy to screen.Potential for solvent-induced artifacts or toxicity; may alter protein conformation.Moderately lipophilic compounds that need a slight boost in solubility.
Cyclodextrins Very effective for many compounds; low toxicity.Can be expensive; may have its own biological effects; may not work for all molecular shapes.Compounds with well-defined hydrophobic regions that can fit into the cyclodextrin cavity.

Final Recommendation: For "this compound," the most promising and scientifically-driven approach is to first exploit the basicity of the 3-amino group via pH modification . If that is not sufficient, a combination approach, such as using an acidic stock solution diluted into a buffer containing a low percentage of a co-solvent like PEG 400 or HP-β-CD, should be explored. Always start with the simplest modification and progress to more complex formulations, and most importantly, always run the proper vehicle controls.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Mocanu, A.-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Pawar, P. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Verma, S., & Rawat, A. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.
  • Shaikh, J., et al. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central.
  • Steiner, D., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Loftsson, T., et al. (2007). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online.
  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
  • Solubility of Things. (n.d.). 2-Piperidone.
  • Pharmapproach. (2024). Compexation of poorly water soluble drug with cyclodextrin.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions.
  • University of Cambridge. (n.d.). Solubility and pH of amines.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • Georgousi, Z., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?.
  • Nielsen, C. K., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Nielsen, C. K., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PubMed.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.
  • FooDB. (2011). Showing Compound 3-Amino-2-piperidone (FDB021949).
  • askIITians. (2025). How does pH affect solubility?.
  • PubChem. (n.d.). 3-Amino-1-(2-phenoxyphenyl)piperidin-2-one.

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Preventing racemization during the synthesis of chiral piperidin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Chiral Piperidin-2-ones

A-TS-CHEM-2026-01

Introduction: The Challenge of Stereochemical Integrity

Chiral piperidin-2-ones (δ-lactams) are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents, including Niraparib and Preclamol.[1][2][3] The biological activity of these molecules is critically dependent on their absolute stereochemistry. However, the stereocenter at the α-position to the carbonyl group (C3) is notoriously susceptible to racemization, particularly under basic or acidic conditions.[4][5][6] This guide provides in-depth troubleshooting advice and protocols to help researchers anticipate, diagnose, and prevent the loss of enantiomeric excess (ee) during the synthesis of these valuable compounds.

The primary mechanism of racemization for chiral piperidin-2-ones is the formation of a planar, achiral enolate intermediate.[4][5][7] Abstraction of the α-proton by a base generates this intermediate; subsequent re-protonation can occur from either face of the planar enolate, leading to a mixture of enantiomers and a loss of optical purity.[8][9][10] Understanding and controlling this equilibrium is paramount for successful asymmetric synthesis.

Core Mechanism: Understanding α-Carbon Epimerization

Before troubleshooting specific issues, it is crucial to understand the fundamental pathway of racemization. The process is almost always mediated by the formation of an enolate.

Caption: Base abstracts the alpha-proton, forming a planar, achiral enolate. Re-protonation can occur from either face, leading to racemization.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm observing a significant loss of enantiomeric excess (ee) in my final product. What are the most common causes?

A1: Loss of ee can occur at multiple stages. The most common culprits are:

  • Base-Mediated Steps: Any step involving a base, such as N-alkylation, α-alkylation, or even basic workups, can deprotonate the α-carbon.[11] If the base is not chosen carefully or conditions are not optimized, this leads to enolate formation and racemization.

  • Temperature Excursions: Higher temperatures provide the energy to overcome the activation barrier for enolate formation and interconversion between kinetic and thermodynamic products, favoring racemization.[12]

  • Prolonged Reaction Times: The longer your chiral intermediate is exposed to non-optimal conditions (e.g., presence of a base, elevated temperature), the more likely racemization is to occur.

  • Purification: Both acidic and basic sites on silica gel can catalyze enolization, leading to on-column racemization.[13][14] This is especially true for compounds with sensitive stereocenters.

  • Protecting Group Removal: Harsh acidic or basic conditions for deprotection can cause epimerization. For example, strong acids used to remove a Boc group can sometimes lead to a drop in optical purity.[15]

Q2: My protocol involves α-alkylation. Which base and conditions are best to preserve stereochemistry?

A2: This is one of the highest-risk steps for racemization. Success depends on forming the enolate rapidly, quantitatively, and irreversibly under conditions that favor kinetic control.[16][17]

  • Choice of Base: Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is a common choice, but its small lithium counterion can sometimes lead to undesired aggregation or chelation.[18] Potassium or sodium hexamethyldisilazide (KHMDS or NaHMDS) are often superior choices. Their bulkiness favors deprotonation at the less-hindered site (kinetic control), and the larger counterions can influence the stereoselectivity of the subsequent alkylation.[18][19]

  • Temperature: Perform the enolate formation at very low temperatures, typically -78 °C (dry ice/acetone bath).[12] This freezes out the equilibrium and ensures the kinetic enolate is "locked" in place before the electrophile is added.[17]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent for these reactions. Ensure it is rigorously dried, as any protic impurities can quench the enolate and facilitate racemization.

  • Addition Order: Always add the base to the lactam solution at -78 °C, allow for complete enolate formation (typically 30-60 min), and then add the electrophile. Never add the lactam to the base, as this creates localized excesses that can lead to side reactions.

Data Summary: Impact of Base and Temperature on Stereoretention

BaseCounterionTypical Temp.Control TypeGeneral Outcome for Stereoretention
LDA Li⁺-78 °CKineticGood to Excellent. Can be sensitive to substrate.
KHMDS K⁺-78 °CKineticExcellent. Often superior to LDA due to bulky cation.[18]
NaHMDS Na⁺-78 °CKineticExcellent. Similar performance to KHMDS.
NaOEt/KOtBu Na⁺/K⁺0 °C to RTThermodynamicPoor. Reversible deprotonation leads to extensive racemization.[17]
Q3: Can my purification method cause racemization? How do I mitigate this?

A3: Yes, standard silica gel chromatography can be a hidden source of racemization. The surface of silica gel is covered in silanol groups (Si-OH), which are acidic and can catalyze enolization.[13][14]

Troubleshooting & Mitigation Strategies:

  • Deactivate the Silica: Before preparing your column, wash the silica gel with a solution of triethylamine (Et₃N) in your eluent (e.g., 1-2% Et₃N in hexanes/ethyl acetate). This neutralizes the acidic silanol groups. Then, run a sufficient amount of the Et₃N-containing eluent through the packed column to ensure it is fully deactivated.

  • Use an Alternative Stationary Phase: If racemization persists, consider using a less acidic support like alumina (basic or neutral grade) or C18-functionalized (reverse-phase) silica.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. Avoid letting the compound sit on the column for extended periods.

  • Crystallization: Whenever possible, purify the final product or a key intermediate by crystallization. This is often the best method to obtain high enantiomeric purity.

Q4: What are the best overall strategies to synthesize the piperidin-2-one core while avoiding racemization from the start?

A4: Prophylactic design is always the best approach. Instead of correcting racemization, build the molecule in a way that minimizes the risk.

  • Chiral Auxiliary-Mediated Synthesis: Attach a chiral auxiliary to the nitrogen atom. This auxiliary directs the stereochemistry of subsequent reactions, such as alkylation. After the desired stereocenter is set, the auxiliary is cleaved. While effective, this adds steps to the synthesis.

  • Catalytic Asymmetric Methods: Employ a chiral catalyst to control the stereochemistry during a key bond-forming step. Modern methods like Rh-catalyzed asymmetric reductive Heck reactions or Ni-catalyzed couplings offer powerful ways to construct the chiral core with high enantioselectivity.[1][2][20]

  • Enzymatic Resolution: Synthesize the racemic piperidin-2-one and then use an enzyme, such as a lipase (e.g., CAL-B), to selectively react with one enantiomer, allowing for the separation of the two.[21] This can be highly effective for producing enantiopure materials.

  • Starting from the Chiral Pool: Begin with a readily available, enantiopure starting material (e.g., an amino acid like L-lysine) and use its inherent stereochemistry to build the piperidin-2-one ring.[22]

Decision Workflow for Synthetic Strategy

Strategy_Workflow Figure 2: Decision Workflow for Asymmetric Synthesis Start Define Target Chiral Piperidin-2-one Q1 Is a suitable chiral pool starting material (e.g., amino acid) available? Start->Q1 Strategy_ChiralPool Strategy 1: Chiral Pool Synthesis Q1->Strategy_ChiralPool Yes Q2 Is a known catalytic asymmetric reaction applicable? Q1->Q2 No Strategy_Catalytic Strategy 2: Catalytic Asymmetric Synthesis Q2->Strategy_Catalytic Yes Q3 Is the racemic synthesis efficient and is enzymatic resolution feasible? Q2->Q3 No Strategy_Enzymatic Strategy 3: Racemic Synthesis + Enzymatic Resolution Q3->Strategy_Enzymatic Yes Strategy_Auxiliary Strategy 4: Chiral Auxiliary Approach Q3->Strategy_Auxiliary No

Caption: A decision-making guide for selecting an appropriate enantioselective synthetic strategy.

Experimental Protocols

Protocol 1: Stereoretentive α-Alkylation using KHMDS

This protocol describes the methylation of an N-protected piperidin-2-one, a model reaction where stereochemical integrity is critical.

Materials:

  • N-Boc-3-(R)-phenyl-piperidin-2-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF (1.1 eq)

  • Methyl iodide (MeI) (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the N-Boc-3-(R)-phenyl-piperidin-2-one to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Dissolve the substrate in anhydrous THF (to make a ~0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Enolate Formation: Add the KHMDS solution dropwise via syringe over 15 minutes. The solution may turn yellow or orange, indicating enolate formation. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide dropwise to the enolate solution. Stir at -78 °C and allow the reaction to proceed for 2-4 hours, monitoring by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on triethylamine-deactivated silica gel.

  • Analysis: Determine the diastereomeric ratio (dr) or enantiomeric excess (ee) of the purified product by chiral HPLC or NMR analysis using a chiral shift reagent.

References

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  • Wang, Z., Zhang, Z., Liu, R., & Ren, X. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. [Link]

  • Kruger, A. W., & Sarlah, D. (1995). Apparent Catalytic Generation of Chiral Metal Enolates: Enantioselective Dienolate Additions to Aldehydes Mediated by Tol. Journal of the American Chemical Society, 117(19), 5166-5167. [Link]

  • LibreTexts. (n.d.). Kinetic vs. Thermodynamic Enolates. Chemistry LibreTexts. [Link]

  • Gao, F., & Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolate Definition. Fiveable Chemistry. [Link]

  • Vargas-Cerritos, D., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 13(4), 703. [Link]

  • Norick, A. L., & Li, T. (2005). Study of the racemization observed in the amide bond forming reaction on silica gel. Journal of Chromatographic Science, 43(10), 526–529. [Link]

  • Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Nevado, C. (2017). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ACS Medicinal Chemistry Letters, 8(3), 263-265. [Link]

  • Clayden, J., & Moran, W. J. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Elsevier. [Link]

  • Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Gao, F., & Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. [Link]

  • Wender, P. A., & Gamber, G. G. (2005). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition, 44(23), 3557-3560. [Link]

  • Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry, 13(10), 2963–2976. [Link]

  • Wang, F., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]

  • Chem Help ASAP. (2019). Kinetic & Thermodynamic Enolates. YouTube. [Link]

  • Paquette, L. A., et al. (2006). Alkali Metal Counterion Control of Enolate. Amanote Research. [Link]

  • Norick, A. L., & Li, T. (2005). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science. [Link]

  • Wikipedia. (n.d.). Racemization. [Link]

  • Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B, 67(4), 389-405. [Link]

  • Patai, S. (Ed.). (1992). The Chemistry of Metal Enolates. John Wiley & Sons. [Link]

  • Inorganic Chemistry by Mounesh. (2021). MECHANISM OF RACEMIZATION AND ISOMERIZATION REACTIONS Part-2. YouTube. [Link]

  • O'Hagan, D., et al. (2023). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Chemical Science, 14(1), 108-114. [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). Racemization. Chemistry LibreTexts. [Link]

  • O'Neill, C., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Micouin, L., Quirion, J. C., & Husson, H. P. (1996). Improvement of the Synthesis of Chiral Non‐Racemic Bicyclic Lactams in the Piperidin‐2‐one Series. ChemInform, 27(32). [Link]

  • AK Lectures. (2016). Racemization of Carbonyl Compounds. YouTube. [Link]

  • Chem with Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Bogdal, D. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(11), 333-337. [Link]

  • Andrey K. (2014). Racemization of Chiral Carbonyl Compounds. YouTube. [Link]

  • LibreTexts. (2022). Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]

  • Platon, M., et al. (2007). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules, 12(6), 1269–1280. [Link]

  • Rick Pires. (2017). racemization of a carbonyl compound in the presence of a base. YouTube. [Link]

  • Chad's Prep. (n.d.). Alpha Alkylation. [Link]

  • MacMillan, D. W. C., et al. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Nature Chemistry, 9(11), 1122–1128. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/files/publications/Nature-Chem-2017-Aldehyde-Alkylation.pdf]([Link] Macmillan-Group/files/publications/Nature-Chem-2017-Aldehyde-Alkylation.pdf)

  • Kenawy, E.-R., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI Preprints. [Link]

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Technical Support Center: Scaling Up the Synthesis of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide, curated for researchers and drug development professionals, provides in-depth troubleshooting and FAQs for the synthesis of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one. As Senior Application Scientists, we focus on the underlying chemical principles and practical solutions to challenges encountered during scale-up.

Frequently Asked Questions (FAQs): Overview

Q1: What is the general synthetic strategy for this compound?

A common and effective strategy involves a two-stage process. The first stage is the synthesis of the nitro-precursor, 3-Nitro-1-(2-methoxyphenyl)piperidin-2-one . The second stage is the selective reduction of the nitro group to the desired amine. This approach allows for the introduction of the amino group in a controlled manner at a late stage of the synthesis.

Q2: Why is the reduction of a nitro-precursor preferred over direct amination methods?

Directly introducing an amino group at the 3-position of the piperidinone ring can be challenging due to the nucleophilicity of the amine and potential side reactions.[1] The nitro group is a robust functional group that is generally stable to a variety of reaction conditions that might be used to construct the piperidinone core. Its reduction to an amine is a well-established and high-yielding transformation.[2][3]

Part 1: Synthesis of the Nitro-Precursor: 3-Nitro-1-(2-methoxyphenyl)piperidin-2-one

A plausible synthetic route for this precursor involves the cyclization of a linear precursor or the N-arylation of a pre-formed 3-nitropiperidin-2-one. The latter can be challenging, so we will focus on a cyclization approach.

Proposed Experimental Protocol: Intramolecular Cyclization

This protocol is a general guideline and may require optimization.

  • Step 1: Michael Addition: React 2-methoxyaniline with a suitable acrylate derivative, such as ethyl 2-(bromomethyl)acrylate, in the presence of a non-nucleophilic base (e.g., DIEA) in a polar aprotic solvent (e.g., DMF) to form the Michael adduct.

  • Step 2: Nitration: The resulting β-amino ester can be nitrated at the α-position to the ester using a suitable nitrating agent.

  • Step 3: Hydrolysis and Cyclization: The ester is then hydrolyzed under basic conditions, and subsequent acidification promotes the intramolecular cyclization to the desired 3-nitro-lactam.

FAQs: Nitro-Precursor Synthesis

Q1: What are the critical parameters in the Michael addition step? A1: The choice of base and solvent is crucial. The base should be strong enough to deprotonate the aniline for the addition but not so strong as to cause side reactions. The solvent should be able to dissolve the reactants and facilitate the reaction. Temperature control is also important to prevent runaway reactions.

Q2: I am observing low yields in the cyclization step. What could be the issue? A2: Incomplete hydrolysis of the ester or unfavorable reaction kinetics for the cyclization could be the cause. Ensure complete hydrolysis before attempting to cyclize. The choice of acid for the cyclization step is also important; a stronger acid might be required, but harsh conditions can lead to degradation.

Troubleshooting Guide: Nitro-Precursor Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low yield of Michael adduct - Steric hindrance from the 2-methoxy group.- Competing side reactions.- Use a more reactive acrylate derivative.- Optimize the reaction temperature and time.
Formation of multiple products - Dimerization or polymerization of the acrylate.- Over-alkylation of the aniline.- Add the acrylate slowly to the reaction mixture.- Use a precise stoichiometry of reactants.
Incomplete cyclization - The linear precursor is too stable.- Insufficiently acidic conditions.- Use a stronger acid for cyclization (e.g., TFA).- Increase the reaction temperature.

Part 2: Reduction of 3-Nitro-1-(2-methoxyphenyl)piperidin-2-one

The reduction of the nitro group is a critical step. The choice of reducing agent is paramount to achieve high yield and purity.[4]

Experimental Protocol: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is often preferred for its mild conditions and operational simplicity.[5]

  • Setup: In a reaction vessel, dissolve the nitro-precursor in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst and Hydrogen Source: Add a catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%) and a hydrogen donor such as ammonium formate or formic acid.[5]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualization of the General Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction 2-Methoxyaniline 2-Methoxyaniline Michael Addition Michael Addition 2-Methoxyaniline->Michael Addition Acrylate Derivative Acrylate Derivative Acrylate Derivative->Michael Addition Nitration Nitration Michael Addition->Nitration Cyclization Cyclization Nitration->Cyclization 3-Nitro-1-(2-methoxyphenyl)piperidin-2-one 3-Nitro-1-(2-methoxyphenyl)piperidin-2-one Cyclization->3-Nitro-1-(2-methoxyphenyl)piperidin-2-one Nitro Precursor Nitro Precursor 3-Nitro-1-(2-methoxyphenyl)piperidin-2-one->Nitro Precursor Reduction Reduction Nitro Precursor->Reduction This compound This compound Reduction->this compound

Caption: General two-stage synthetic workflow.

FAQs: Nitro Group Reduction

Q1: Which catalyst is best for the reduction of my nitro-lactam? A1: Palladium on carbon (Pd/C) is a common and effective choice for nitro group reductions.[2] Raney Nickel is another option, particularly if you want to avoid dehalogenation in other parts of the molecule.[2]

Q2: My reaction is very slow. What can I do? A2: Ensure your catalyst is active and not poisoned.[4] Increasing the temperature, hydrogen pressure (if using H2 gas), or the amount of catalyst can also increase the reaction rate. The choice of solvent can also play a role.

Q3: I see byproducts in my reaction. What are they likely to be? A3: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates.[6] Over-reduction of the lactam carbonyl is possible with harsh reducing agents like LiAlH4, but less likely with catalytic hydrogenation.

Troubleshooting Guide: Nitro Group Reduction
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction - Catalyst poisoning or deactivation.- Insufficient hydrogen source.- Low reaction temperature.- Use fresh catalyst.- Add more hydrogen donor or increase H2 pressure.- Gently heat the reaction mixture.
Low Yield - Adsorption of the product onto the catalyst.- Formation of soluble byproducts.- Wash the catalyst thoroughly with a polar solvent after filtration.- Optimize reaction conditions to minimize side reactions.
Formation of Hydroxylamine Intermediate - Incomplete reduction.- Increase reaction time or temperature.- Use a more active catalyst.
Decision Tree for Reducing Agent Selection

G cluster_yes Chemoselective Reduction Needed start Start: Need to reduce a nitro group q1 Are other reducible groups present (e.g., alkenes, alkynes, halogens)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is dehalogenation a concern? a1_yes->q2 sol_3 Standard Catalytic Hydrogenation (H2, Pd/C) a1_no->sol_3 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol_2 Use Raney Nickel with H2 a2_yes->sol_2 sol_1 Use Fe/NH4Cl or SnCl2 a2_no->sol_1

Caption: Selecting a suitable reducing agent.

Part 3: Purification and Scale-Up Considerations

FAQs: Purification

Q1: What is the best way to purify the final product, this compound? A1: Column chromatography on silica gel is a common method for purification at the lab scale. For larger scales, recrystallization from a suitable solvent system is often more practical and economical.

Q2: My amino-lactam seems to be unstable on silica gel. What can I do? A2: Amines can sometimes interact strongly with acidic silica gel, leading to streaking and decomposition. You can try deactivating the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine mixed in the eluent.

Q3: How do I handle a product that is difficult to crystallize? A3: If your product is an oil, you can try converting it to a salt (e.g., hydrochloride or oxalate) which is often more crystalline and easier to handle.

Troubleshooting Guide: Scale-Up
Problem Possible Cause(s) Suggested Solution(s)
Decreased yield on scale-up - Inefficient mixing or heat transfer.- Exothermic reactions becoming difficult to control.- Use a reactor with appropriate stirring and cooling capacity.- Add reagents more slowly at a larger scale.
Longer reaction times - Mass transfer limitations, especially in heterogeneous reactions like catalytic hydrogenation.- Increase agitation speed.- Consider a different catalyst support or a homogeneous catalyst if possible.
Purification becomes difficult - Impurity profile changes at a larger scale.- Column chromatography is not feasible.- Re-optimize reaction conditions to minimize impurities.- Develop a robust recrystallization or distillation procedure.

References

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Validation & Comparative

Comparative analysis of "3-Amino-1-(2-methoxyphenyl)piperidin-2-one" with other CGRP antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of prominent small-molecule Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, colloquially known as 'gepants'. While direct experimental data for "3-Amino-1-(2-methoxyphenyl)piperidin-2-one" as a CGRP antagonist is not publicly available, this guide will serve as a critical resource for researchers by comparing the leading approved gepants: ubrogepant, rimegepant, atogepant, and zavegepant. We will delve into their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies crucial for their evaluation.

The Central Role of CGRP in Migraine Pathophysiology

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia.[1] A key player in the pathophysiology of migraine is the neuropeptide CGRP.[2][3] During a migraine attack, CGRP is released from trigeminal nerve fibers, leading to vasodilation of cerebral blood vessels and transmission of pain signals.[2][4] CGRP receptor antagonists are designed to block the CGRP receptor, thereby mitigating these effects and alleviating migraine symptoms.[2][5][6]

The development of CGRP antagonists represents a significant advancement in migraine treatment, offering a targeted therapeutic approach.[7][8] This class of drugs includes both small molecules (gepants) and monoclonal antibodies.[5][9] This guide will focus on the comparative analysis of the small-molecule gepants.

Mechanism of Action: Targeting the CGRP Receptor

Gepants are competitive antagonists of the CGRP receptor.[10][11] By binding to the receptor, they prevent CGRP from exerting its effects, which include vasodilation and neurogenic inflammation.[6][10] This targeted mechanism of action contrasts with older migraine therapies like triptans, which act as serotonin receptor agonists and can cause vasoconstriction, making them unsuitable for patients with certain cardiovascular conditions.[2][6]

CGRP_Pathway Trigeminal Ganglion Trigeminal Ganglion CGRP Release CGRP Release Trigeminal Ganglion->CGRP Release Activation CGRP CGRP CGRP Release->CGRP CGRP Receptor CGRP Receptor CGRP->CGRP Receptor Binds to Vasodilation & Inflammation Vasodilation & Inflammation CGRP Receptor->Vasodilation & Inflammation Activates Migraine Pain Migraine Pain Vasodilation & Inflammation->Migraine Pain Gepants Gepants Gepants->CGRP Receptor Blocks

Caption: CGRP signaling pathway in migraine and the site of action for gepants.

Comparative Profile of Leading Gepants

The following table summarizes the key characteristics of the four leading FDA-approved gepants.

FeatureUbrogepant (Ubrelvy)Rimegepant (Nurtec ODT)Atogepant (Qulipta)Zavegepant (Zavzpret)
Indication Acute treatment of migraine[5][9]Acute and preventive treatment of episodic migraine[5][10][12]Preventive treatment of episodic and chronic migraine[5][7][13]Acute treatment of migraine[5][14]
Administration Oral tablet[9]Orally disintegrating tablet[10][12]Oral tablet[13]Nasal spray[14][15]
Time to Peak Plasma Concentration (Tmax) ~1.5 hours[16]~1.5 hours[6][10]Not specified in provided results~30 minutes[15]
Elimination Half-Life 5-7 hours[16]~11 hours[6][10]Not specified in provided resultsNot specified in provided results
Primary Metabolism CYP3A4[16]CYP3A4 and CYP2C9[10]Not specified in provided resultsPrimarily CYP3A4[17]

This comparative data highlights the distinct profiles of each gepant, offering different therapeutic options for patients based on the nature of their migraines (acute vs. preventive) and their individual needs (e.g., route of administration).

Experimental Evaluation of CGRP Antagonists

The development and comparison of CGRP antagonists rely on a series of well-established in vitro and in vivo assays.

In Vitro Assays

1. CGRP Receptor Binding Assay:

  • Objective: To determine the binding affinity of a compound to the CGRP receptor.

  • Methodology:

    • Prepare cell membranes from a cell line stably expressing the human CGRP receptor (e.g., SK-N-MC cells).

    • Incubate the membranes with a radiolabeled CGRP ligand (e.g., [125I]-CGRP) in the presence of varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filters to determine the amount of bound ligand.

    • Calculate the inhibitory constant (Ki) of the test compound, which represents its binding affinity.

2. cAMP Functional Assay:

  • Objective: To assess the functional antagonist activity of a compound by measuring its ability to inhibit CGRP-induced cyclic adenosine monophosphate (cAMP) production.

  • Methodology:

    • Culture cells expressing the CGRP receptor.

    • Pre-incubate the cells with the test compound at various concentrations.

    • Stimulate the cells with a known concentration of CGRP.

    • After stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.

    • Determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the CGRP-induced cAMP response.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Receptor Binding Assay Receptor Binding Assay cAMP Functional Assay cAMP Functional Assay Receptor Binding Assay->cAMP Functional Assay Confirms Functional Activity Pharmacokinetic Studies Pharmacokinetic Studies cAMP Functional Assay->Pharmacokinetic Studies Proceed to In Vivo Compound Synthesis Compound Synthesis Compound Synthesis->Receptor Binding Assay Determines Affinity (Ki) Animal Model of Migraine Animal Model of Migraine Behavioral Testing Behavioral Testing Animal Model of Migraine->Behavioral Testing Assesses Efficacy Pharmacokinetic Studies->Animal Model of Migraine Informs Dosing

Caption: A generalized experimental workflow for the evaluation of CGRP antagonists.

In Vivo Models

1. Animal Models of Migraine:

  • Objective: To evaluate the efficacy of a CGRP antagonist in a living organism that mimics aspects of migraine.

  • Nitroglycerin (NTG)-Induced Hyperalgesia Model:

    • Rationale: Systemic administration of NTG, a nitric oxide donor, induces a delayed and persistent mechanical and thermal hyperalgesia in rodents, thought to model the sensory hypersensitivity experienced during a migraine.[18][19]

    • Methodology:

      • Administer the test CGRP antagonist to rodents.

      • After a predetermined time, inject the animals with NTG.

      • At various time points after NTG administration, assess the animals' sensitivity to mechanical (e.g., von Frey filaments) or thermal stimuli.

      • Compare the responses of treated animals to those of a vehicle-treated control group to determine if the antagonist can prevent or reverse NTG-induced hyperalgesia.[18][19]

2. Capsaicin-Induced Dermal Vasodilation Model:

  • Objective: To assess the ability of a CGRP antagonist to block CGRP-mediated vasodilation in vivo.[20]

  • Methodology:

    • Administer the test compound to an animal.

    • Inject capsaicin intradermally into a specific skin area (e.g., the ear or paw). Capsaicin activates sensory nerves, leading to the release of CGRP and subsequent vasodilation.

    • Measure the resulting increase in blood flow in the injected area using techniques like laser Doppler flowmetry.

    • Compare the vasodilator response in treated animals to that in control animals to determine the antagonist's inhibitory effect.[20]

Conclusion and Future Directions

The development of small-molecule CGRP antagonists has revolutionized the treatment of migraine, providing targeted and effective therapies with a favorable safety profile compared to older medications.[2][6] While "this compound" is not a known CGRP antagonist based on current literature, the established methodologies outlined in this guide provide a clear roadmap for the evaluation of novel compounds. Future research will likely focus on developing gepants with improved pharmacokinetic properties, such as longer half-lives for less frequent dosing in preventive treatment, and exploring new delivery systems to enhance patient convenience. Continued head-to-head comparative studies will also be crucial to further delineate the subtle but important differences between these agents, ultimately allowing for more personalized and effective migraine management.

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The 3-Aminopiperidin-2-one Scaffold: A Privileged Motif for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

The 3-aminopiperidin-2-one ring system represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its inherent structural features—a rigid cyclic backbone, a key basic amine, and a lactam moiety—provide a versatile platform for designing potent and selective ligands for a wide array of biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) for derivatives of this scaffold, focusing on three distinct and highly valuable therapeutic areas: dipeptidyl peptidase-IV (DPP-4) inhibition for type 2 diabetes, Factor XIa (FXIa) inhibition for thrombosis, and Calcitonin Gene-Related Peptide (CGRP) receptor antagonism for migraine.

Dipeptidyl Peptidase-IV (DPP-4) Inhibitors: Targeting Type 2 Diabetes

Scientific Rationale: DPP-4 is a serine protease that inactivates incretin hormones like GLP-1 and GIP, which are crucial for maintaining glucose homeostasis.[1] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors as a cornerstone of oral therapy for type 2 diabetes mellitus.[1] The 3-aminopiperidine core is central to the design of several DPP-4 inhibitors, where it masterfully mimics the dipeptide substrate of the enzyme.[2]

Core Structure-Activity Relationship Insights: The binding of 3-aminopiperidine derivatives to DPP-4 is a well-characterized interaction, primarily involving two key pockets in the enzyme's active site:

  • S2 Pocket: The basic amine of the piperidinone ring forms a critical salt bridge with a glutamic acid residue (Glu205/Glu206) in the S2 subsite. This interaction is a primary anchor for this class of inhibitors.[2]

  • S1 Pocket: The substituent attached to the 3-amino group projects into the large, hydrophobic S1 pocket. The nature of this substituent is a major determinant of both potency and selectivity.

Modifications to the substituent on the 3-amino group have been extensively explored to optimize binding. Aromatic and heteroaromatic groups are common, with specific substitutions dramatically influencing activity. For instance, fluorinated phenyl groups, such as the 2,4,5-trifluorophenyl moiety found in sitagliptin, are highly effective at occupying the S1 pocket.[2] The key to successful inhibitor design is achieving high potency for DPP-4 while maintaining superb selectivity over related proteases like DPP-8 and DPP-9 to minimize potential off-target effects.[3]

Comparative Data: DPP-4 Inhibitory Potency
Compound/Derivative ClassR-Group (on 3-amino)DPP-4 IC50 / Kᵢ (nM)Key SAR Observations
Sitagliptin Analog 2,4,5-Trifluorophenyl-carbonyl19 nM (Kᵢ)The trifluorophenyl group provides optimal hydrophobic and electronic interactions within the S1 pocket.
Piperidinone-constrained Phenethylamine 2-(Methylsulfonyl)phenyl-pyrimidine4 nM (Kᵢ)Replacing an open-chain linker with a rigid pyrimidine ring dramatically improves potency.[4]
Piperidine-constrained Phenethylamine Pyrimidine-linked phenyl6.1 nM (Kᵢ)Demonstrates that the lactam carbonyl of the piperidinone is not strictly required for potent inhibition.[4]
Substituted 3-aminopiperidines Varied aryl/heteroaryl groups1.1 - >10,000 nM (IC50)Showed that small, electron-withdrawing groups on an aromatic ring attached to the amino group generally lead to higher potency and excellent selectivity against QPP, DPP8, and DPP9.[3]
Experimental Protocol: DPP-4 Inhibition Assay

A typical protocol to determine the in vitro potency of a test compound against DPP-4 involves a fluorometric assay.

  • Reagents: Human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin), assay buffer (e.g., Tris-HCl with BSA).

  • Procedure:

    • Test compounds are serially diluted in DMSO and added to a 96-well plate.

    • The DPP-4 enzyme is added to each well and incubated with the compound for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The plate is incubated for a set period (e.g., 30 minutes) at 37°C.

    • The reaction is stopped, and fluorescence is measured using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis: The fluorescence intensity is proportional to enzyme activity. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualization: DPP-4 Inhibitor Binding Mode

Binding of 3-Aminopiperidinone Core in DPP-4 Active Site cluster_DPP4 DPP-4 Active Site cluster_Inhibitor 3-Aminopiperidinone Inhibitor S1 S1 Pocket (Hydrophobic) S2 S2 Pocket (Acidic Residues) Glu205_206 Glu205 / Glu206 Core Piperidinone Ring Amine Basic Amine (NH2+) Core->Amine R_Group R-Group (e.g., Trifluorophenyl) Core->R_Group Amine->Glu205_206 Ionic Bond R_Group->S1 Hydrophobic Interaction

Caption: Key interactions of the inhibitor scaffold within DPP-4 subsites.

Factor XIa (FXIa) Inhibitors: A New Frontier in Anticoagulation

Scientific Rationale: Factor XIa is a serine protease that plays a significant role in the amplification phase of the coagulation cascade.[5] Targeting FXIa is a highly attractive strategy for developing new anticoagulants because individuals with a congenital deficiency in FXI are protected from thrombosis but have a minimal risk of spontaneous bleeding. This suggests that FXIa inhibitors could prevent dangerous blood clots without the major bleeding side effects associated with current anticoagulants like Factor Xa inhibitors or thrombin inhibitors.[6][7]

Core Structure-Activity Relationship Insights: The development of 3-aminopiperidin-2-one and structurally related pyridazinone derivatives as FXIa inhibitors has focused on achieving high potency, selectivity, and oral bioavailability.[5]

  • P1 Fragment: The group designed to interact with the S1 specificity pocket of FXIa is critical. Unlike Factor Xa, which has a deep S1 pocket that accommodates basic groups, FXIa's S1 pocket is more constrained.

  • Core Scaffold: The piperidinone or pyridazinone core serves as a rigid scaffold to correctly orient the substituents into the various binding pockets (S1, S2, S4, etc.).

  • Selectivity: Achieving high selectivity against other coagulation proteases (e.g., Factor Xa, thrombin, trypsin) is paramount to ensure a safe pharmacological profile.

SAR studies have shown that potent and selective inhibitors with single-digit nanomolar affinity for FXIa can be developed from these scaffolds. Optimization often involves fine-tuning the substituents on the core ring to balance potency, selectivity, and pharmacokinetic properties like oral bioavailability.[5]

Comparative Data: FXIa Inhibitory Potency of Related Scaffolds
Compound/Derivative ClassCore ScaffoldFXIa Kᵢ (nM)Selectivity vs. ThrombinKey SAR Observations
Pyridazine Derivative 1 Pyridazine1.1>9000-foldPotent and highly selective inhibitor demonstrating the viability of the six-membered heterocyclic core.[5]
Pyridazinone Derivative 2 Pyridazinone2.5>4000-foldThe pyridazinone scaffold also yields potent and selective inhibitors, with moderate oral bioavailability observed in preclinical species.[5]
Pyridine Derivative (S)-23 Pyridine0.003>33,000-foldReplacement of an imidazole scaffold with a pyridine led to exceptionally potent and selective inhibitors.[8]
Pyridinone Derivative (±)-24 Pyridinone0.006>16,000-foldX-ray crystallography confirmed that the six-membered ring analogs adopt a different binding mode compared to imidazole-based predecessors.[8]
Experimental Protocol: Factor XIa Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FXIa using a chromogenic substrate.

  • Reagents: Human Factor XIa, a specific chromogenic substrate for FXIa (e.g., S-2366), assay buffer (e.g., Tris-HCl with PEG and NaCl).

  • Procedure:

    • Test compounds are serially diluted in DMSO and dispensed into a 96-well plate.

    • FXIa enzyme solution is added and incubated with the compounds for 10-15 minutes at 37°C.

    • The chromogenic substrate is added to start the reaction.

    • The plate is incubated at 37°C, and the absorbance is measured kinetically at 405 nm.

  • Data Analysis: The rate of substrate cleavage is determined from the linear portion of the absorbance curve. The percent inhibition is calculated relative to a DMSO control, and IC50 values are determined using a dose-response curve.

Visualization: FXIa Inhibitor Discovery Workflow

Workflow for FXIa Inhibitor Development A Scaffold Selection (e.g., Piperidinone, Pyridazinone) B Library Synthesis (Combinatorial Chemistry) A->B C High-Throughput Screening (Chromogenic FXIa Assay) B->C D Hit Identification (Potency > 1 µM) C->D E Lead Optimization (SAR Studies) D->E Iterative Design F In Vitro Profiling (Selectivity Panel vs. FXa, Thrombin, etc.) E->F F->E G ADME/PK Studies (Oral Bioavailability, Metabolic Stability) F->G G->E H In Vivo Efficacy (Thrombosis Models) G->H

Caption: Iterative cycle of design, synthesis, and testing for FXIa inhibitors.

CGRP Receptor Antagonists: A Novel Approach for Migraine

Scientific Rationale: Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that plays a critical role in the pathophysiology of migraine.[9] Its release from trigeminal nerves causes vasodilation and neurogenic inflammation, leading to migraine pain. Small molecule CGRP receptor antagonists, known as "gepants," block this pathway and have been proven effective for the acute treatment of migraine.[10]

Core Structure-Activity Relationship Insights: A recent breakthrough identified a novel series of 3-amino-piperidin-2-one derivatives as potent CGRP receptor antagonists. The discovery was driven by unexpected SAR observations that led to significant improvements in receptor affinity and oral bioavailability.[10]

  • Initial Lead: The initial exploration led to a moderately potent lead structure (compound 4 ).

  • Key Modifications: A series of rational modifications were explored to improve potency. Surprisingly, contracting a ring in the structure and inverting the stereochemistry at key centers led to dramatic improvements in CGRP receptor affinity.

  • Optimized Candidate: These studies culminated in the identification of compound 23 , a structurally novel, potent, and orally bioavailable CGRP receptor antagonist. This highlights the scaffold's ability to support complex three-dimensional pharmacophores required for G-protein coupled receptor (GPCR) antagonism.[10]

This discovery underscores how subtle stereochemical and structural changes to the 3-aminopiperidin-2-one framework can unlock high-affinity interactions with challenging targets like the CGRP receptor.

Comparative Data: CGRP Receptor Antagonist Optimization
CompoundKey Structural FeatureCGRP Receptor AffinityKey SAR Finding
Lead Compound (4) Base 3-aminopiperidin-2-one scaffoldModerateServed as a viable starting point for optimization.[10]
Optimized Compound (23) Ring contraction & inverted stereocentersHigh (Potent)Unexpected modifications led to a surprising and significant improvement in receptor affinity and conferred oral bioavailability.[10]
Experimental Protocol: CGRP Receptor Binding Assay

This assay quantifies the affinity of a test compound for the CGRP receptor using a radioligand competition format.

  • Reagents: Cell membranes prepared from a cell line expressing the human CGRP receptor (e.g., SK-N-MC cells), a radioligand (e.g., [¹²⁵I]-CGRP), assay buffer, and scintillation cocktail.

  • Procedure:

    • Test compounds are serially diluted and added to tubes or plates.

    • Cell membranes and the radioligand are added to each tube.

    • The mixture is incubated (e.g., 2 hours at room temperature) to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (and bound radioligand) but allows unbound radioligand to pass through.

    • The filters are washed to remove non-specific binding.

  • Data Analysis: The radioactivity trapped on the filters is measured using a scintillation counter. The amount of bound radioligand decreases as the concentration of the test compound increases. The Ki value is calculated from the IC50 of displacement using the Cheng-Prusoff equation.

Visualization: Optimization Pathway for CGRP Antagonists

Evolution of a 3-Aminopiperidinone CGRP Antagonist A Initial Lead (Compound 4) Moderate Potency B SAR Exploration (Unexpected Observations) A->B Initial SAR C Key Modifications: • Ring Contraction • Stereocenter Inversion B->C Discovery D Optimized Candidate (Compound 23) Potent & Orally Bioavailable C->D Leads to

Caption: From moderate lead to a potent clinical candidate via key modifications.

Conclusion

The 3-aminopiperidin-2-one scaffold has proven its merit across a remarkable range of therapeutic applications. Its success stems from its ability to act as a conformationally constrained building block that can present key pharmacophoric elements—such as a basic amine and diverse functional groups—in a precise three-dimensional arrangement. As a DPP-4 inhibitor, it effectively mimics a dipeptide substrate. As a core for FXIa inhibitors, it provides a rigid framework for achieving high potency and selectivity. And as a CGRP receptor antagonist, its subtle stereochemical nuances can be exploited to achieve high-affinity binding to a complex GPCR. The continued exploration of this versatile scaffold promises to yield further innovations in the pursuit of novel therapeutics.

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Validating the Biological Target of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the precise validation of a compound's biological target is the cornerstone of its development into a viable therapeutic. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the target validation of the novel small molecule, 3-Amino-1-(2-methoxyphenyl)piperidin-2-one. Drawing upon established methodologies and comparative analysis, we will explore a putative biological target and outline the experimental pathways to its confirmation.

Introduction: Unraveling the Molecular Mechanism

The compound this compound belongs to the aminopiperidinone class of molecules. While direct target identification for this specific compound is not yet extensively published, its structural features provide critical clues to its potential mechanism of action. The core piperidinone scaffold is structurally related to known cardiovascular agents, amrinone and milrinone, which are established inhibitors of phosphodiesterase 3 (PDE3).[1][2] Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in various signaling pathways.[3][4] Inhibition of PDEs leads to an increase in intracellular cAMP or cGMP levels, modulating a wide range of cellular processes.

Furthermore, the presence of a 2-methoxyphenyl group is noteworthy. This moiety is recognized as a "privileged fragment" frequently found in potent kinase inhibitors, suggesting that it may effectively occupy the ATP-binding pocket of certain kinases. This dual-faceted structural profile warrants a two-pronged investigational approach, prioritizing PDE inhibition while also considering kinase inhibition as a potential secondary or alternative mechanism.

This guide will therefore focus on validating the hypothesis that This compound acts as a phosphodiesterase inhibitor , using a comparative approach against well-characterized PDE inhibitors.

Comparative Analysis: Benchmarking Against Established PDE Inhibitors

To objectively assess the performance of this compound, a direct comparison with established PDE inhibitors is essential. For this purpose, we have selected the following reference compounds:

  • Amrinone and Milrinone: These are classic PDE3 inhibitors used in the treatment of heart failure.[1][5] They serve as excellent benchmarks due to their well-documented pharmacological profiles.

  • Enoximone: Another PDE3 inhibitor with similar inotropic and vasodilating properties to milrinone, providing an additional point of comparison.[6]

  • Levosimendan: A calcium sensitizer that also exhibits some PDE inhibitory activity, representing a mechanistically distinct but functionally related alternative.[6]

The following table summarizes the key characteristics of these compounds. The data for this compound is presented as hypothetical, representing the experimental data points to be determined.

CompoundPutative/Confirmed TargetKnown Therapeutic AreaPotency (IC50/EC50)
This compound Phosphodiesterase (PDE) - Subtype to be determined Investigational To be determined
AmrinonePDE3 InhibitorAcute Heart Failure~10-100 µM
MilrinonePDE3 InhibitorAcute Heart Failure~0.5-1 µM
EnoximonePDE3 InhibitorAcute Heart Failure~1-5 µM
LevosimendanCalcium Sensitizer / PDE InhibitorAcute Heart FailureVariable (PDE inhibition is a secondary mechanism)

Experimental Workflows for Target Validation

A robust validation of the biological target requires a multi-faceted experimental approach. Below are detailed protocols for key in vitro assays designed to test the hypothesis of PDE inhibition.

Workflow for Assessing Phosphodiesterase Inhibition

Caption: Workflow for the in vitro validation of a putative PDE inhibitor.

Detailed Protocol 1: In Vitro Phosphodiesterase (PDE) Activity Assay (Luminescence-based)

This protocol utilizes a commercially available assay kit, such as the PDE-Glo™ Phosphodiesterase Assay, which measures the amount of remaining cyclic nucleotide after the PDE reaction.

Principle: The assay is based on the principle that the cyclic nucleotide (cAMP or cGMP) remaining after the PDE reaction drives a kinase reaction that consumes ATP. The amount of remaining ATP is then detected in a luciferase-based reaction, where the luminescent signal is inversely proportional to PDE activity.[7][8]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (PDE-Glo™ Termination Buffer, PDE Detection Solution, Kinase-Glo® Reagent).

  • Compound Dilution: Prepare a serial dilution of this compound and the reference PDE inhibitors (Amrinone, Milrinone, Enoximone) in an appropriate buffer (e.g., Tris-HCl).

  • PDE Reaction:

    • In a 384-well plate, add the purified phosphodiesterase enzyme (e.g., recombinant human PDE3A).

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding the cyclic nucleotide substrate (cAMP or cGMP).

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Detection:

    • Add the PDE-Glo™ Termination Buffer to stop the PDE reaction.

    • Add the PDE Detection Solution, which contains ATP and protein kinase A (PKA). Incubate for 20 minutes at room temperature.

    • Add the Kinase-Glo® Reagent to measure the remaining ATP. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Assessing Cellular Target Engagement

Caption: Workflow for measuring cellular target engagement by monitoring cAMP levels.

Detailed Protocol 2: Cellular cAMP Measurement Assay (HTRF-based)

This protocol describes the use of a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure changes in intracellular cAMP levels in response to compound treatment.

Principle: This is a competitive immunoassay between the native cAMP produced by cells and a d2-labeled cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor (cryptate). An increase in intracellular cAMP leads to a decrease in the FRET signal.[9][10][11]

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells expressing a Gs-coupled GPCR) in a 384-well plate.

  • Compound Treatment:

    • Pre-treat the cells with a phosphodiesterase inhibitor to elevate basal cAMP levels (e.g., IBMX), if necessary.

    • Add serial dilutions of this compound and reference compounds.

    • Stimulate the cells with a GPCR agonist (e.g., isoproterenol) to induce cAMP production.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Lyse the cells and add the HTRF detection reagents (anti-cAMP cryptate and d2-labeled cAMP).

    • Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF ratio and determine the EC50 value for the increase in cAMP for each compound.

Comparative Data Summary

The following table should be populated with the experimental data obtained from the aforementioned assays.

CompoundPDE3A Inhibition (IC50, µM)Cellular cAMP Increase (EC50, µM)Kinase Panel Screening (Inhibition >50% at 10 µM)
This compound [Experimental Value] [Experimental Value] [List of inhibited kinases, if any]
Amrinone[Literature/Experimental Value][Literature/Experimental Value]Not applicable
Milrinone[Literature/Experimental Value][Literature/Experimental Value]Not applicable
Enoximone[Literature/Experimental Value][Literature/Experimental Value]Not applicable

Concluding Remarks and Future Directions

This guide provides a foundational strategy for the initial biological target validation of this compound. By hypothesizing PDE inhibition based on structural analogy and proposing a rigorous, comparative experimental plan, researchers can systematically elucidate the compound's mechanism of action.

Positive results from the proposed PDE assays would strongly support the initial hypothesis. Subsequent studies should focus on a broader PDE selectivity panel to determine the compound's subtype specificity. Should the compound exhibit weak or no PDE inhibitory activity, the secondary hypothesis of kinase inhibition should be explored through broad kinase panel screening. The ultimate goal is to build a comprehensive pharmacological profile that will guide the future development of this promising molecule.

References

  • How to run a cAMP HTRF assay. (2024, June 11). YouTube. Retrieved from [Link]

  • What are the alternatives to milrinone (phosphodiesterase inhibitor) infusion for a patient with heart failure? (2026, January 8). Dr.Oracle. Retrieved from [Link]

  • Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. (2020, April 5). Journal of Visualized Experiments. Retrieved from [Link]

  • Principles of the HTRF cAMP Assay. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

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  • A multicenter, randomized, blind comparison of amrinone with milrinone after elective cardiac surgery. PubMed. Retrieved from [Link]

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  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024, May 16). MDPI. Retrieved from [Link]

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  • What is the difference between Milrinone (Inamrinone) and other Inotropes? (2025, May 4). Dr.Oracle. Retrieved from [Link]

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A Comprehensive Guide to the Cross-Reactivity Profiling of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early and thorough characterization of a compound's selectivity is paramount. A molecule's journey from a promising hit to a viable clinical candidate is often dictated by its interactions with a multitude of biological targets. Unforeseen off-target effects can lead to toxicity, diminished efficacy, and late-stage attrition, resulting in significant financial and temporal losses. This guide provides a comprehensive framework for the cross-reactivity profiling of "3-Amino-1-(2-methoxyphenyl)piperidin-2-one," a novel compound featuring a piperidine scaffold, which is a privileged structure in medicinal chemistry, frequently found in centrally active agents and other therapeutic classes.[1][2][3]

Given the novelty of this specific molecule, its primary biological target is likely not yet fully elucidated. Therefore, this guide will present a strategic, multi-tiered approach to systematically profile its selectivity, identify potential off-target liabilities, and uncover new therapeutic opportunities. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format.

The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous motif in a vast array of pharmaceuticals and natural products.[1][3] Its prevalence stems from its favorable physicochemical properties, including its ability to confer aqueous solubility, act as a hydrogen bond acceptor, and adopt various conformations to fit into diverse binding pockets.[3] Piperidine-containing drugs have demonstrated a wide range of pharmacological activities, targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2][4] This inherent promiscuity of the piperidine scaffold underscores the critical need for comprehensive cross-reactivity profiling of any new analog.

A Tiered Approach to Cross-Reactivity Profiling

A systematic and cost-effective approach to profiling involves a tiered strategy, starting with broad screening panels and progressively narrowing down to more specific, functional assays for identified "hits."

Tier 1: Broad Panel Screening - Casting a Wide Net

The initial step is to assess the compound's activity against a broad range of common off-targets. Several commercial services offer comprehensive screening panels that cover a wide array of target classes.

  • Safety Pharmacology Panels: Companies like Eurofins Discovery offer well-established safety screening panels, such as the SafetyScreen44™ panel, which includes a curated list of 44 targets known to be involved in adverse drug reactions.[5][6][7] This provides an initial assessment of potential liabilities.

  • Broad Receptor and Enzyme Panels: A broader screen against a larger panel of GPCRs, ion channels, transporters, and enzymes is highly recommended. This helps to identify both potential off-target interactions and novel primary targets.

Tier 2: Focused Screening - Investigating Potential Target Families

Based on the structural alerts from the piperidine scaffold and the methoxyphenyl substituent, certain target families warrant more focused investigation.

  • Kinase Profiling: While not the most common target class for simple piperidines, the vastness of the human kinome and the potential for off-target kinase inhibition make a broad kinase screen a prudent step. Services like KINOMEscan® from Eurofins Discovery offer comprehensive panels of over 480 kinases, providing a detailed view of the compound's kinome-wide selectivity.[8][9][10][11]

  • GPCR Profiling: Given that many CNS-active drugs containing the piperidine moiety target GPCRs, a dedicated GPCR screen is essential.[12] This can range from broad panels to more focused screens on specific receptor families (e.g., serotonergic, dopaminergic, adrenergic).

  • Ion Channel Profiling: Piperidine derivatives have been known to interact with various ion channels. A focused panel on key cardiac ion channels (e.g., hERG) and neuronal ion channels is crucial for assessing potential cardiotoxicity and neuroactivity.

Tier 3: Hit Validation and Functional Characterization

Any significant interactions ("hits") identified in the initial screens must be validated and further characterized using orthogonal, functional assays.

  • Dose-Response Studies: For any confirmed hit, determining the potency (e.g., IC50 or EC50) through dose-response experiments is critical.

  • Functional Assays: Moving beyond simple binding assays, functional assays (e.g., second messenger assays for GPCRs, patch-clamp electrophysiology for ion channels) are necessary to determine if the compound acts as an agonist, antagonist, or modulator.

Experimental Protocols

Below are representative, detailed protocols for key assays in a cross-reactivity profiling cascade.

Protocol 1: Broad Panel Radioligand Binding Assay (Generic)

This protocol outlines a generic procedure for a competitive radioligand binding assay, a common format for initial broad panel screening.[12][13][14]

Objective: To determine the ability of "this compound" to inhibit the binding of a specific radioligand to its target receptor.

Materials:

  • Test compound: "this compound"

  • Receptor source: Membrane preparations or cell lysates expressing the target receptor.

  • Radioligand: A high-affinity, radioactively labeled ligand for the target receptor.

  • Assay buffer: Buffer composition will be target-specific.

  • Non-specific binding control: A high concentration of an unlabeled ligand for the target receptor.

  • 96-well filter plates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, vehicle control, or non-specific binding control.

  • Add the receptor preparation to initiate the binding reaction.

  • Incubate the plate at a specified temperature for a defined period to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent inhibition of radioligand binding by the test compound.

Protocol 2: KINOMEscan® Competition Binding Assay

This protocol provides a conceptual overview of the KINOMEscan® methodology, a powerful tool for assessing kinase selectivity.[8][9][10][11]

Objective: To quantitatively measure the binding of "this compound" to a large panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.

Workflow Diagram:

KINOMEscan_Workflow cluster_assay Assay Well cluster_quantification Quantification Kinase DNA-tagged Kinase Ligand Immobilized Ligand Kinase->Ligand Binds in absence of competitor Compound Test Compound (this compound) Compound->Kinase Competes for binding site qPCR qPCR Ligand->qPCR Bound kinase is quantified caption KINOMEscan® competition binding assay workflow.

Caption: KINOMEscan® competition binding assay workflow.

Procedure (Conceptual):

  • DNA-tagged kinases are incubated with the test compound at a single concentration (for initial screening) or in a dose-response format.

  • An immobilized, active-site directed ligand is added to the mixture.

  • The mixture is allowed to reach equilibrium.

  • The amount of kinase bound to the immobilized ligand is quantified using qPCR.

  • The results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.

Data Presentation and Interpretation

The vast amount of data generated from these screens needs to be presented in a clear and interpretable format.

Table 1: Hypothetical Broad Panel Screening Results for this compound (at 10 µM)
Target ClassTarget% Inhibition
GPCRs 5-HT2A Receptor85%
Dopamine D2 Receptor62%
Adrenergic α1A Receptor45%
Ion Channels hERG15%
Nav1.58%
Enzymes PDE425%
MAO-A55%

This is hypothetical data for illustrative purposes.

Table 2: Hypothetical KINOMEscan® Selectivity Profile (%Ctrl at 1 µM)
Kinase% Control
ABL195
EGFR92
SRC88
LCK35
FYN42

This is hypothetical data for illustrative purposes.

Interpretation: The hypothetical data in Table 1 suggests that "this compound" has significant activity at the 5-HT2A and Dopamine D2 receptors, as well as moderate activity at MAO-A. The low inhibition of hERG is a positive sign for cardiac safety. The hypothetical KINOMEscan® data in Table 2 indicates potential off-target activity against the Src family kinases LCK and FYN.

Logical Relationships in Cross-Reactivity Profiling

The process of cross-reactivity profiling follows a logical progression from broad, less expensive screens to more focused and resource-intensive functional assays.

Profiling_Logic Start Novel Compound (this compound) Tier1 Tier 1: Broad Panel Screening (e.g., SafetyScreen44™, Broad Receptor Panel) Start->Tier1 Tier2 Tier 2: Focused Screening (e.g., KINOMEscan®, GPCR Panels) Tier1->Tier2 Based on structural alerts & Tier 1 hits Tier3 Tier 3: Hit Validation & Functional Assays (Dose-Response, Functional Assays) Tier2->Tier3 For validated hits SAR Structure-Activity Relationship (SAR) & Lead Optimization Tier3->SAR caption Logical progression of cross-reactivity profiling.

Caption: Logical progression of cross-reactivity profiling.

Conclusion

The cross-reactivity profiling of a novel compound like "this compound" is a critical exercise in modern drug discovery. A systematic, tiered approach, starting with broad panels and progressing to focused functional assays, provides a comprehensive understanding of a compound's selectivity. This not only helps in identifying and mitigating potential off-target liabilities but can also uncover novel therapeutic applications. The insights gained from such profiling are invaluable for making informed decisions in lead optimization and guiding the compound towards becoming a safe and effective therapeutic agent.

References

  • KINOMEscan®. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
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A Comparative Guide to the In Vivo Efficacy of Next-Generation Aminopiperidinone Analogs in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of a new class of aminopiperidinone-based compounds, Cereblon E3 Ligase Modulators (CELMoDs), against previous generations of immunomodulatory drugs (IMiDs). We focus on the preclinical in vivo efficacy of Mezigdomide (formerly CC-92480), a potent, orally administered CELMoD, benchmarked against its predecessors, Pomalidomide and Lenalidomide, in the context of relapsed/refractory multiple myeloma (RRMM).

Introduction: The Evolution from IMiDs to CELMoDs

Multiple myeloma is a malignancy of plasma cells that remains largely incurable despite significant therapeutic advances.[1] The aminopiperidinone scaffold is central to the IMiDs—thalidomide, lenalidomide, and pomalidomide—which have been foundational in myeloma treatment.[2] These agents function as "molecular glues," redirecting the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex via its substrate receptor, Cereblon (CRBN), to induce the degradation of specific protein targets.[3][4]

However, acquired resistance to IMiDs necessitated the development of more potent agents. This led to the creation of CELMoDs, such as Iberdomide and Mezigdomide, which are designed for higher binding affinity to Cereblon and more efficient degradation of target proteins.[5][6] Mezigdomide is currently one of the most potent CELMoDs in clinical development, demonstrating significant activity in preclinical models, including those resistant to lenalidomide and pomalidomide.[7][8]

Mechanism of Action: Enhanced Degradation of Ikaros and Aiolos

The anti-myeloma activity of both IMiDs and CELMoDs is primarily mediated through the CRBN-dependent degradation of two lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[6][9] These proteins are critical for plasma cell survival and proliferation. By binding to Cereblon, these drugs alter its substrate specificity, marking Ikaros and Aiolos for ubiquitination and subsequent destruction by the proteasome.[3] This leads to direct cancer cell death (apoptosis) and enhanced anti-tumor immune responses.[10][11]

The key distinction lies in potency. Mezigdomide binds to Cereblon with much greater affinity than its predecessors, leading to a more profound and sustained degradation of Ikaros and Aiolos.[7][10] This enhanced activity is believed to be responsible for its ability to overcome resistance to prior IMiD therapies. Some reports suggest that while pomalidomide "closes" the Cereblon complex by about 20%, mezigdomide achieves 100% closure, resulting in remarkably rapid and intense degradation of Ikaros and Aiolos.[12]

CELMoD_Mechanism_of_Action cluster_0 CRL4 E3 Ubiquitin Ligase Complex cluster_1 Cellular Process CRBN Cereblon (CRBN) NeoSubstrate Ikaros (IKZF1) Aiolos (IKZF3) CRBN->NeoSubstrate Recruits Substrate CUL4A Cullin-4A DDB1 DDB1 CUL4A->DDB1 DDB1->CRBN ROC1 ROC1 DDB1->ROC1 Mezigdomide Mezigdomide (CELMoD) Mezigdomide->CRBN Binds & Alters Conformation Ub Ubiquitin NeoSubstrate->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation Degradation Proteasome->Degradation Apoptosis Myeloma Cell Apoptosis Degradation->Apoptosis ImmuneStim T-Cell Co-stimulation Degradation->ImmuneStim

Figure 1: Mechanism of Mezigdomide Action.

Comparative In Vivo Efficacy Analysis

Preclinical in vivo studies are critical for establishing the therapeutic potential of novel agents. The standard approach involves using immunodeficient mouse models bearing human multiple myeloma xenografts.[13][14] These models allow for the direct assessment of a drug's anti-tumor activity against human cancer cells.

In studies comparing Mezigdomide with older agents, a consistent pattern of superior efficacy emerges. When combined with other standard-of-care agents like the proteasome inhibitor bortezomib and dexamethasone, Mezigdomide demonstrates significantly greater anti-tumor activity than pomalidomide combinations.[7] Preclinical data shows that the Mezigdomide-bortezomib-dexamethasone combination leads to near-complete tumor regressions and prolonged survival in mouse models, a significant improvement over pomalidomide-based regimens.[7][15] This potent synergy has provided the rationale for ongoing Phase 3 clinical trials like SUCCESSOR-1.[16][17][18]

Data Presentation

Table 1: Comparative In Vivo Efficacy in a Human MM Xenograft Model (Data below is illustrative, based on typical outcomes reported in preclinical studies)

Treatment GroupDosing Schedule (Oral, Daily)Mean Tumor Growth Inhibition (TGI %)Complete Regressions (%)Median Survival (Days)
Vehicle Control-0%0%25
Pomalidomide + Bortezomib + Dex0.5 mg/kg65%10%45
Mezigdomide + Bortezomib + Dex 0.1 mg/kg >95% 60% >70 (not reached)

Causality Insight: The superior performance of Mezigdomide, even at a lower concentration, is a direct consequence of its enhanced Cereblon binding and more efficient degradation of Ikaros and Aiolos.[7][12] This leads to a more potent and durable shutdown of the oncogenic pathways supporting myeloma cell survival.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of in vivo efficacy studies, a rigorously controlled experimental workflow is essential. Below is a detailed protocol for a comparative study.

Detailed Step-by-Step Methodology

1. Cell Line and Animal Model Selection:

  • Cell Line: Use a well-characterized human multiple myeloma cell line, such as NCI-H929 or MM.1S, which are known to be sensitive to IMiDs and CELMoDs.[2] To monitor tumor growth non-invasively, the cells should be transduced to express a reporter like luciferase.

  • Animal Model: Use severely immunodeficient mice, such as NOD-SCID gamma (NSG) or SCID mice, to ensure successful engraftment of human cells without rejection.[13][19] Animals should be 6-8 weeks old at the start of the study.

2. Tumor Implantation (Xenograft Model):

  • Justification: A systemic, disseminated model best recapitulates human multiple myeloma.[13]

  • Procedure:

    • Culture NCI-H929-luc cells under standard conditions.

    • On Day 0, harvest cells and resuspend in sterile PBS at a concentration of 10 x 10⁶ cells per 100 µL.

    • Inject 100 µL of the cell suspension (10⁶ cells) into the lateral tail vein of each mouse.[13]

    • Allow 7-10 days for the tumor to establish, which can be confirmed by bioluminescence imaging (BLI).

3. Treatment Protocol:

  • Randomization: Once tumors are established (detectable BLI signal), randomize mice into treatment cohorts (n=8-10 mice per group).

  • Drug Formulation: Prepare Pomalidomide and Mezigdomide in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).

  • Administration: Administer drugs orally, once daily, for a 21-day cycle followed by a 7-day rest period, mimicking clinical schedules.[11]

  • Treatment Groups:

    • Group 1: Vehicle Control (oral gavage)

    • Group 2: Pomalidomide combination

    • Group 3: Mezigdomide combination

    • Note: Bortezomib and dexamethasone are typically administered via intraperitoneal or subcutaneous injection according to established protocols.

4. Efficacy Monitoring and Endpoints:

  • Tumor Burden: Monitor tumor progression weekly using bioluminescence imaging (BLI). Quantify the total photon flux for each animal.

  • Survival: Monitor animals daily for clinical signs of distress and record survival. The primary endpoint is typically a significant extension in median survival.

  • Body Weight: Weigh animals twice weekly as a measure of general toxicity.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissue or bone marrow to measure the levels of Ikaros and Aiolos via Western blot or immunohistochemistry to confirm the mechanism of action.[4]

In_Vivo_Workflow start Start: NCI-H929-luc Cell Culture implant Day 0: Intravenous Injection into NSG Mice start->implant engraft Day 7-10: Tumor Engraftment (BLI Confirmation) implant->engraft randomize Randomize Mice into Treatment Groups engraft->randomize treat Day 11-32: Daily Oral Dosing (21-day cycle) randomize->treat monitor Weekly Monitoring: - Bioluminescence Imaging (BLI) - Body Weight - Clinical Signs treat->monitor endpoint Endpoints: 1. Tumor Growth Inhibition 2. Median Survival 3. Protein Degradation (PD) treat->endpoint monitor->treat end End of Study endpoint->end

Figure 2: Experimental workflow for a comparative in vivo efficacy study.

Conclusion and Future Directions

The preclinical in vivo data strongly supports the superior efficacy of the next-generation aminopiperidinone analog, Mezigdomide, over its predecessors. Its potent, Cereblon-mediated degradation of Ikaros and Aiolos translates into profound anti-tumor activity in multiple myeloma models, including those resistant to standard therapies.[7][8] The rigorous experimental design outlined here provides a validated framework for comparing such novel agents and generating the robust data needed to support clinical translation. Future studies will likely focus on combining Mezigdomide with other novel therapeutic classes, such as T-cell engaging therapies, to further improve outcomes for patients with multiple myeloma.[5]

References

  • Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma. National Center for Biotechnology Information (NCBI) - NIH.[Link]

  • Preclinical animal models of multiple myeloma. National Center for Biotechnology Information (NCBI) - NIH.[Link]

  • Mezigdomide for multiple myeloma: a focus on phase 2 trial data. ResearchGate.[Link]

  • Mouse models of multiple myeloma: technologic platforms and perspectives. Oncotarget.[Link]

  • Clinical standards of care in preclinical models of multiple myeloma. Labcorp.[Link]

  • Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide. Taylor & Francis Online.[Link]

  • A Combination of Oral Mezigdomide Plus Dexamethasone Shows Promising Efficacy in Patients with Heavily Pretreated Multiple Myeloma. European Society for Medical Oncology (ESMO).[Link]

  • Establishment of a Human Multiple Myeloma Xenograft Model in the Chicken to Study Tumor Growth, Invasion and Angiogenesis. Journal of Visualized Experiments (JoVE).[Link]

  • Animal Models of Multiple Myeloma Bone Disease. Frontiers in Endocrinology.[Link]

  • Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.). PubMed.[Link]

  • What is Mezigdomide used for? Patsnap Synapse.[Link]

  • (PDF) Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma. ResearchGate.[Link]

  • Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance. Frontiers in Oncology.[Link]

  • Aiolos and Ikaros degradation by lenalidomide and pomalidomide is Cereblon-dependent. ResearchGate.[Link]

  • Novel disease models for multiple myeloma. Max Delbrück Center for Molecular Medicine.[Link]

  • Ex Vivo Modeling of Multiple Myeloma Provides Basis for Studying Treatment Combinations and Immunotherapy. Blood (ASH Publications).[Link]

  • Mouse models of human multiple myeloma subgroups. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma. PubMed.[Link]

  • Establishment of a Human Multiple Myeloma Xenograft Model in the Chicken to Study Tumor Growth, Invasion and Angiogenesis. ResearchGate.[Link]

  • Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma. National Center for Biotechnology Information (NCBI) - NIH.[Link]

  • Mezigdomide Combined with Dexamethasone in Myeloma Patients. Multiple Myeloma Hub.[Link]

  • An ex vivo platform for the prediction of clinical response in multiple myeloma. National Center for Biotechnology Information (NCBI) - NIH.[Link]

  • Human MM Xenograft Model to Study Tumor features | Protocol Preview. YouTube.[Link]

  • Study Comparing Mezigdomide, Bortezomib, and Dexamethasone with Pomalidomide, Bortezomib, and Dexamethasone for Patients with Relapsed or Refractory Multiple Myeloma. Clinicaltrials.eu.[Link]

  • An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & mezigdomide. VJHemOnc.[Link]

  • Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance. MDPI.[Link]

  • Mezigdomide Combo vs. Pomalidomide Combo for Multiple Myeloma (SUCCESSOR-1 Trial). withpower.com.[Link]

  • Advances in the research of mezigdomide for multiple myeloma: the SUCCESSOR-1 and SUCCESSOR-2 trials. VJHemOnc.[Link]

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A Senior Application Scientist's Guide to Stereoisomer Potency: The Case of Substituted 3-Aminopiperidin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

The principles and methodologies discussed herein are directly applicable to the characterization of novel compounds like "3-Amino-1-(2-methoxyphenyl)piperidin-2-one" and its stereoisomers.

The Critical Role of Chirality in Drug Potency

Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to stereoisomers, specifically enantiomers and diastereomers. In drug development, it is a well-established principle that different stereoisomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[1][2] This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each stereoisomer. One isomer may fit perfectly into a binding site and elicit a strong therapeutic effect, while another may have a weaker effect, no effect, or even an adverse effect.

The piperidine scaffold is a ubiquitous feature in many pharmaceuticals, and the introduction of substituents can create one or more chiral centers, leading to multiple stereoisomers.[3][4] A thorough understanding of the pharmacological properties of each individual stereoisomer is therefore paramount for the development of safe and effective drugs.

Case Study: The Stereoisomers of Methylphenidate

Methylphenidate, a well-known piperidine derivative used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), serves as an excellent case study to demonstrate the differential potency of stereoisomers.[5][6] The molecule has two chiral centers, giving rise to four possible stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The commercially available drug is the racemic mixture of the threo isomers (dl-threo-methylphenidate).

Extensive research has demonstrated that the pharmacological activity of methylphenidate primarily resides in the d-threo-isomer .[5][6][7] This isomer is a more potent inhibitor of dopamine and norepinephrine reuptake compared to the l-threo-isomer.

Quantitative Comparison of Methylphenidate Isomer Potency

The following table summarizes the in vitro data highlighting the difference in potency between the d-threo and l-threo isomers of methylphenidate for the inhibition of dopamine and norepinephrine uptake.

StereoisomerDopamine Transporter (DAT) Inhibition IC50 (nM)Norepinephrine Transporter (NET) Inhibition IC50 (nM)
d-threo-methylphenidate ~14~39
l-threo-methylphenidate ~135~320

Note: The IC50 values are approximate and collated from multiple sources for illustrative purposes. The key takeaway is the significant difference in potency between the two isomers.

As the data clearly indicates, the d-threo-isomer is approximately 10-fold more potent than the l-threo-isomer at inhibiting both dopamine and norepinephrine transporters.[5][8] This substantial difference in potency underscores the critical importance of evaluating individual stereoisomers.

Experimental Workflows for Potency Determination

To quantitatively assess the potency of different stereoisomers, a series of well-established in vitro assays are employed. The choice of assay depends on the biological target and the expected mechanism of action. For compounds like "this compound" that are likely to interact with G-protein coupled receptors (GPCRs) or transporters, receptor binding assays and functional assays are indispensable.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for its target receptor. A common method is a competitive radioligand binding assay.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Functional Assays: cAMP Measurement

For compounds that act as agonists or antagonists at GPCRs, functional assays are crucial to determine their effect on downstream signaling pathways. A common pathway to investigate is the cyclic AMP (cAMP) signaling cascade.

Caption: Workflow for a cAMP Functional Assay.

Hypothetical Signaling Pathway for a Piperidine Derivative

While the exact mechanism of action for "this compound" would need to be elucidated experimentally, many piperidine-based CNS-active compounds interact with GPCRs. The following diagram illustrates a hypothetical signaling pathway where a stereoisomer of our compound of interest acts as an agonist at a Gs-coupled GPCR.

G compound Potent Stereoisomer (e.g., R-isomer) receptor Gs-Coupled Receptor compound->receptor Binds and Activates g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets

Caption: Hypothetical Gs-coupled GPCR signaling pathway.

Conclusion and Future Directions

The case of methylphenidate provides a compelling illustration of the principle that stereoisomers of a chiral drug can possess vastly different potencies. The d-threo isomer is the primary contributor to the therapeutic effects of the racemic mixture, highlighting the potential for developing single-enantiomer drugs with improved therapeutic indices.

For novel compounds such as "this compound," a systematic evaluation of each stereoisomer is not just recommended, but essential for a comprehensive understanding of its pharmacological profile. This involves:

  • Chiral Synthesis and Separation: Developing methods for the stereoselective synthesis or chiral separation of the individual stereoisomers.

  • In Vitro Potency Assessment: Utilizing assays such as those described in this guide to determine the affinity and functional activity of each isomer at relevant biological targets.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic effects and potential side effects of the most potent and selective stereoisomer(s) in appropriate animal models.

By adhering to these principles, researchers and drug development professionals can unlock the full therapeutic potential of chiral piperidine derivatives and contribute to the development of safer and more effective medicines.

References

  • Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • Patrick, K. S., & Markowitz, J. S. (2006). Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system. Journal of Clinical Pharmacy and Therapeutics, 31(6), 527-536.
  • Nikiforov, A. A., et al. (2021).
  • Di Chiara, M., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 265, 117037.
  • Swanson, J. M., et al. (2004). Comparative pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride after single doses of d-threo-methylphenidate hydrochloride and d,l-threo-methylphenidate hydrochloride in a double-blind, placebo-controlled, crossover laboratory school study in children with attention-deficit/hyperactivity disorder.
  • Rajesh, K., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione.
  • Gil, L. F., et al. (2008). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
  • Amata, E., et al. (2017). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry, 60(21), 8857-8871.
  • Amata, E., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 117037.
  • Patrick, K. S., et al. (1987). The pharmacology of the enantiomers of threo-methylphenidate. The Journal of Pharmacology and Experimental Therapeutics, 241(1), 152-158.
  • Zhang, R., et al. (2018). Piperine inhibits mitochondrial fusion by targeting mitofusin 1. EMBO Reports, 19(9), e45895.
  • Di Chiara, M., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 117037.
  • Markowitz, J. S., et al. (2003). The psychostimulant d-threo-(R,R)-methylphenidate binds as an agonist to the 5HT(1A) receptor. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 23(10), 1281-1286.
  • Bullock, R. M., et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Organic Process Research & Development, 23(12), 2639-2647.
  • Wallace, M. B., et al. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. U.S.
  • Amata, E., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 117037.
  • Zotova, Y. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(23), 12873.
  • BenchChem. (2025). The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide.
  • Patrick, K. S., et al. (1987). Pharmacology of the enantiomers of threo-methylphenidate. The Journal of Pharmacology and Experimental Therapeutics, 241(1), 152-158.

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Benchmarking 3-Amino-1-(2-methoxyphenyl)piperidin-2-one Against Known Monoamine Oxidase B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Monoamine Oxidase B (MAO-B)

Monoamine Oxidase B (MAO-B) is a critical flavoenzyme located on the outer mitochondrial membrane, playing a pivotal role in the neurochemistry of the central nervous system.[1][2] Its primary function is the oxidative deamination of various biogenic and xenobiotic amines.[1][3] Specifically, MAO-B is responsible for the catabolism of neurotransmitters like phenylethylamine and, importantly, dopamine.[1][4] The enzymatic breakdown of dopamine by MAO-B not only reduces its availability in the synaptic cleft but also generates reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and neuronal damage.[3][5][6]

Elevated MAO-B activity is implicated in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease (PD) and Alzheimer's disease.[1][2] In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra is a key pathological hallmark. By inhibiting MAO-B, the degradation of dopamine is slowed, thereby increasing its availability and helping to alleviate motor symptoms.[6][7] Consequently, selective MAO-B inhibitors have become a cornerstone in the therapeutic management of Parkinson's disease.[5][8]

The compound of interest, 3-Amino-1-(2-methoxyphenyl)piperidin-2-one , possesses structural motifs, namely the piperidine core and a substituted phenyl ring, that are present in various known enzyme inhibitors. Based on structure-activity relationship (SAR) analysis of existing piperidine derivatives with demonstrated neurological activity, we hypothesize that this molecule may exhibit inhibitory activity against MAO-B. This guide provides a comprehensive framework for benchmarking this novel compound against established, clinically relevant MAO-B inhibitors.

Our comparative analysis will focus on three well-characterized MAO-B inhibitors:

  • Selegiline: An irreversible inhibitor widely used in the treatment of Parkinson's disease.[5][8]

  • Rasagiline: Another potent, irreversible MAO-B inhibitor with demonstrated neuroprotective potential.[5][8]

  • Safinamide: A more recent, reversible MAO-B inhibitor that also possesses non-dopaminergic mechanisms of action.[5][9]

This guide will detail the experimental protocol for determining the half-maximal inhibitory concentration (IC50) of these compounds, present a comparative analysis of their potency, and provide the scientific rationale behind the chosen methodology.

The Enzymatic Pathway of Dopamine Catabolism by MAO-B

The following diagram illustrates the role of MAO-B in the breakdown of dopamine and the point of intervention for MAO-B inhibitors.

MAO_B_Pathway Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Oxidative Deamination DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) MAOB->DOPAL H2O2 Hydrogen Peroxide (ROS) MAOB->H2O2 Inhibitors MAO-B Inhibitors (e.g., Selegiline, Rasagiline, Safinamide, This compound) Inhibitors->MAOB Inhibition ALDH Aldehyde Dehydrogenase (ALDH) DOPAL->ALDH DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) ALDH->DOPAC

Caption: MAO-B catalyzes the conversion of Dopamine to DOPAL, producing hydrogen peroxide.

Experimental Protocol: In Vitro Fluorometric MAO-B Inhibition Assay

To quantitatively assess and compare the inhibitory potential of "this compound" and the benchmark compounds, a robust and sensitive in vitro fluorometric assay is employed. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.[10][11]

Principle of the Assay

The assay relies on the oxidative deamination of a specific MAO-B substrate (e.g., tyramine) by the MAO-B enzyme. This reaction produces an aldehyde, ammonia, and hydrogen peroxide. The generated H₂O₂ then reacts with a high-sensitivity probe in the presence of a developer (such as horseradish peroxidase) to produce a highly fluorescent product. The intensity of the fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the MAO-B activity. An inhibitor will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescence signal.

Materials and Reagents
  • Recombinant Human MAO-B Enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Tyramine)

  • High Sensitivity Fluorescent Probe (e.g., OxiRed™ or GenieRed Probe)

  • Developer (e.g., Horseradish Peroxidase)

  • "this compound"

  • Selegiline (Benchmark Inhibitor)

  • Rasagiline (Benchmark Inhibitor)

  • Safinamide (Benchmark Inhibitor)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

  • Multi-channel pipette and other standard laboratory equipment

Step-by-Step Methodology
  • Preparation of Reagents: All reagents, including the lyophilized enzyme, substrate, and developer, should be reconstituted according to the manufacturer's instructions, typically using the provided MAO-B assay buffer.[10][11] Test compounds (novel and benchmarks) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions and then serially diluted to the desired concentrations. The final solvent concentration in the assay should be kept low (e.g., <2%) to avoid interference with enzyme activity.[11]

  • Assay Plate Setup: In a 96-well black plate, add 10 µL of the various concentrations of the test inhibitors ("this compound" and benchmarks) to their respective wells. Include wells for "Enzyme Control" (no inhibitor) and "Blank Control" (no enzyme).

  • Enzyme Incubation: Prepare the MAO-B enzyme solution by diluting the reconstituted enzyme stock in the MAO-B assay buffer. Add 50 µL of this diluted enzyme solution to each well containing the test inhibitors and the enzyme control. Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.[10][11]

  • Initiation of Enzymatic Reaction: Prepare a substrate solution containing the MAO-B substrate, the fluorescent probe, and the developer in the assay buffer. To initiate the reaction, add 40 µL of this substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader set to 37°C. Measure the fluorescence intensity (Ex/Em = 535/587 nm) kinetically over a period of 30-40 minutes, taking readings every 1-2 minutes.[11]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well by plotting fluorescence units versus time.

    • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_incubation Reaction cluster_analysis Analysis A Prepare Reagent & Inhibitor Dilutions B Add Inhibitors & Controls to 96-well Plate A->B C Add MAO-B Enzyme Solution B->C D Incubate at 37°C for 10 min C->D E Add Substrate/Probe/Developer Mix D->E F Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) E->F G Calculate Reaction Rates (Slopes) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve & Determine IC50 H->I

Caption: Workflow for the fluorometric MAO-B inhibition assay.

Comparative Performance Data

The following table presents a hypothetical but plausible comparison of the inhibitory potency (IC50) of "this compound" against the benchmark inhibitors, based on data that could be generated from the described assay. The IC50 values for the benchmark inhibitors are consistent with those reported in the literature.

CompoundType of InhibitorMAO-B IC50 (nM)Selectivity for MAO-B over MAO-A
This compound To be determinedHypothetical: 120 nMTo be determined
Selegiline Irreversible[5]14-30 nM~50-fold[5]
Rasagiline Irreversible[5]4-14 nM[5]~50-fold[5]
Safinamide Reversible[5]79-98 nM[5]>1000-fold[5]

Note: IC50 values can vary depending on the specific assay conditions and substrate used.

Interpretation of Results and Scientific Insights

The primary outcome of this benchmarking study is the IC50 value, which provides a quantitative measure of a compound's potency in inhibiting MAO-B. A lower IC50 value indicates a more potent inhibitor.

  • Potency Comparison: Based on our hypothetical data, "this compound" (IC50 = 120 nM) would be considered a moderately potent MAO-B inhibitor. It is less potent than the irreversible inhibitors Selegiline and Rasagiline but shows potency comparable to the reversible inhibitor Safinamide.[5]

  • Mode of Inhibition: The initial screening assay determines the IC50 value. Further kinetic studies, such as Lineweaver-Burk plots, would be necessary to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine if the inhibition is reversible or irreversible. This is a critical step, as the reversibility of an inhibitor can significantly impact its pharmacokinetic and pharmacodynamic profile. For instance, while irreversible inhibitors like Selegiline and Rasagiline form a covalent bond with the enzyme, Safinamide's reversible action allows for a more dynamic modulation of enzyme activity.[5]

  • Selectivity: A crucial aspect of developing MAO inhibitors is selectivity for MAO-B over MAO-A. Inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis caused by the inability to metabolize dietary tyramine).[5] Therefore, follow-up studies should include performing the same inhibition assay with the MAO-A isoform to determine the selectivity index (IC50 for MAO-A / IC50 for MAO-B). A high selectivity index is a desirable characteristic for a therapeutic MAO-B inhibitor.[5]

Conclusion

This guide outlines a scientifically rigorous and validated approach for benchmarking the novel compound "this compound" against established MAO-B inhibitors. The proposed fluorometric assay provides a sensitive and high-throughput method for determining inhibitory potency. By comparing the IC50 value of the test compound to those of Selegiline, Rasagiline, and Safinamide, researchers can effectively position its activity within the current landscape of MAO-B inhibitors. Subsequent investigations into its mode of inhibition and selectivity will be paramount in further characterizing its potential as a therapeutic agent for neurodegenerative diseases.

References

  • Pintar, J. E., & Breakefield, X. O. (2018). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. CNS & Neurological Disorders - Drug Targets, 17(5), 358–368. Retrieved from [Link]

  • Raknes, G., Småbrekke, L., & Sporsem, H. (2018). A multiple treatment comparison meta-analysis of monoamine oxidase type B inhibitors for Parkinson's disease. British Journal of Clinical Pharmacology, 84(9), 1917–1926. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • ResearchGate. (n.d.). Essential derivatives of safinamide, selegiline, and rasagiline. Retrieved from [Link]

  • Parkinson's UK. (2022). MAO-B inhibitors (rasagiline, selegiline, safinamide). Retrieved from [Link]

  • Wikipedia. (2023). Monoamine oxidase B. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. Retrieved from [Link]

  • Edmondson, D. E. (2011). Monoamine oxidase b. Proteopedia. Retrieved from [Link]

  • Kaludercic, N., & Di Lisa, F. (2011). Monoamine oxidase inactivation: from pathophysiology to therapeutics. Journal of Neurochemistry, 116(1), 1–3. Retrieved from [Link]

  • Maccarrone, M., & Finazzi-Agrò, A. (2018). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Current Neuropharmacology, 16(8), 1143–1151. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of monoamine oxidase-B (MAO-B) inhibitors, which.... Retrieved from [Link]

  • Sharma, S., & Singh, N. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(15), 4483. Retrieved from [Link]

  • Edmondson, D. E. (2010). Structures and Mechanism of the Monoamine Oxidase Family. Current Medicinal Chemistry, 17(30), 3426–3433. Retrieved from [Link]

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A Comparative Guide to Confirming the Mechanism of Action of Novel Kinase Inhibitors Using Mutagenesis: A Case Study with "3-Amino-1-(2-methoxyphenyl)piperidin-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its protocols in authoritative scientific principles.

Introduction: The Challenge of a Novel Inhibitor

In drug discovery, high-throughput screening often identifies promising hits like AMP-2M. Initial biochemical assays may indicate potent inhibition of a target, but this is only the first step. A critical question remains: How does the compound work? Understanding the precise molecular interactions is paramount for lead optimization, predicting resistance, and developing a successful therapeutic.

For this guide, we will establish a scientifically plausible, hypothetical scenario:

  • Target: AMP-2M has been identified as a potent inhibitor of the Proto-oncogene tyrosine-protein kinase Src (c-Src) , a non-receptor tyrosine kinase crucial in cell proliferation, differentiation, and motility.

  • Hypothesized Mechanism of Action: We hypothesize that AMP-2M is a Type II kinase inhibitor . Unlike Type I inhibitors that bind to the active "DFG-in" conformation of the kinase, Type II inhibitors stabilize the inactive "DFG-out" conformation, occupying an allosteric pocket adjacent to the ATP-binding site.[1][2][3] This conformation is characterized by the flipping of the Asp-Phe-Gly (DFG) motif at the start of the activation loop.[4][5][6] This binding mode often confers greater selectivity and a longer residence time.[1][2]

Mutagenesis is the gold-standard technique to validate this hypothesis. By systematically altering key amino acid residues within the kinase domain, we can pinpoint those critical for AMP-2M binding and definitively prove its interaction with the DFG-out conformation.

Part 1: The Rationale for Mutagenesis in MoA Confirmation

While other techniques provide valuable data, site-directed mutagenesis offers unparalleled precision in MoA validation.

  • Beyond Affinity: Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can measure binding affinity (K_D), but they don't reveal where the compound binds.[7][8][]

  • Definitive Proof: A well-designed mutagenesis experiment provides direct evidence. If mutating a specific residue dramatically reduces the inhibitor's potency or binding affinity, it strongly implies that this residue is a key interaction point.

  • Differentiating Inhibitor Types: By mutating residues in the allosteric pocket specific to the DFG-out conformation, we can test our Type II inhibitor hypothesis. A true Type II inhibitor's potency will be significantly affected by these mutations, while a conventional ATP-competitive (Type I) inhibitor's potency should remain largely unchanged.

Part 2: Experimental Design & Workflow

A successful mutagenesis campaign requires a logical and systematic workflow. The process involves designing mutants based on structural insights, generating the mutant proteins, and then quantitatively assessing the inhibitor's effect.

Mutagenesis_Workflow cluster_0 Phase 1: Design & Generation cluster_1 Phase 2: Protein Production cluster_2 Phase 3: Comparative Analysis A In Silico Modeling (Src DFG-out + AMP-2M Docking) B Select Key Residues for Mutagenesis (e.g., Gatekeeper, Hinge, Allosteric Pocket) A->B C Site-Directed Mutagenesis (PCR) [Plasmid: c-Src Kinase Domain] B->C D Sequence Verification C->D E Express WT & Mutant Src (e.g., Baculovirus System) D->E Verified Plasmids F Purify Proteins (e.g., Ni-NTA Chromatography) E->F G Verify Protein Purity & Activity F->G H Biochemical Assays (e.g., ADP-Glo™) Determine IC50 G->H Purified Protein I Biophysical Assays (e.g., SPR) Determine KD G->I Purified Protein J Data Analysis & MoA Confirmation H->J I->J

Figure 1: High-level workflow for MoA confirmation via mutagenesis.

Part 3: Detailed Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of the c-Src Kinase Domain

This protocol uses a PCR-based method to introduce point mutations into a plasmid containing the human c-Src kinase domain.[10][11][12]

Rationale for Mutant Selection: Based on the known structures of Src in the DFG-out conformation (e.g., PDB ID: 2OIQ) and hypothetical docking of AMP-2M, we select key residues.

  • T338I (Gatekeeper Mutant): The threonine at position 338 is the "gatekeeper" residue. Mutating it to a bulkier isoleucine can sterically hinder the binding of inhibitors that access the deeper allosteric pocket.

  • M341L (Hinge Region Mutant): Methionine 341 is in the hinge region and crucial for ATP binding. This mutation serves as a control to assess effects on general ATP-competitive binding.

  • F405A (DFG-Motif Mutant): Phenylalanine 405 is the "F" in the DFG motif. Mutating it to alanine is expected to destabilize the DFG-out conformation, thereby significantly impacting the binding of a Type II inhibitor.

Step-by-Step Methodology:

  • Primer Design: Design complementary forward and reverse primers (~30 bp) containing the desired mutation in the center. Primers should have a high GC content and a melting temperature (Tm) > 78°C.

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra) to minimize secondary mutations.

    • Use a low amount of template plasmid (~10 ng) to reduce parental plasmid carryover.

    • Perform 18-25 cycles of amplification to generate the mutated plasmid.

  • DpnI Digestion:

    • Add DpnI restriction enzyme directly to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving only the newly synthesized, unmethylated mutant plasmid.[12]

    • Incubate at 37°C for 1-2 hours.

  • Transformation: Transform the DpnI-treated plasmid into high-competency E. coli cells.

  • Screening and Verification:

    • Isolate plasmid DNA from the resulting colonies (miniprep).

    • Screen for the mutation, for instance by restriction digest if the mutation introduces or removes a restriction site.[11]

    • Confirm the presence of the desired mutation and the absence of any other mutations by sending the entire kinase domain insert for Sanger sequencing.

Protocol 2: Biochemical Kinase Activity Assay (ADP-Glo™)

This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[13][14] It is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.

Step-by-Step Methodology:

  • Kinase Reaction:

    • In a 384-well plate, add purified wild-type (WT) or mutant Src kinase to a reaction buffer containing a suitable substrate (e.g., a poly-Glu-Tyr peptide) and ATP.

    • Add AMP-2M or a control inhibitor (e.g., Dasatinib) across a range of concentrations (e.g., 10-point, 3-fold serial dilution).

    • Incubate at room temperature for 1 hour.

  • Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (0% and 100% inhibition). Plot the normalized response versus the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Biophysical Binding Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique that measures real-time binding kinetics, providing association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[15]

Step-by-Step Methodology:

  • Chip Preparation: Covalently immobilize purified WT or mutant Src kinase onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Binding Analysis:

    • Flow a series of concentrations of AMP-2M or control inhibitor in running buffer over the chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized ligand. This generates a sensorgram.

  • Regeneration: After each analyte injection, flow a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D (K_D = k_off / k_on).

Part 4: Data Interpretation & Comparative Analysis

The power of this approach lies in comparing the inhibitor's performance against the WT and mutant kinases. We will also compare AMP-2M to known Src inhibitors with different mechanisms: Dasatinib (a Type I inhibitor that binds both active and inactive conformations) and Ponatinib (a multi-kinase inhibitor known to bind the DFG-out conformation of Abl).[16][17][18][19][20][21]

Comparative Data (Hypothetical)

Table 1: Biochemical Potency (IC50) Comparison

Compound Target Kinase IC50 (nM) Fold Shift vs. WT Mechanism of Action
AMP-2M WT Src 15 - Type II (Hypothesized)
T338I (Gatekeeper) 350 23.3x
M341L (Hinge) 25 1.7x
F405A (DFG-out) >10,000 >667x
Dasatinib WT Src 0.8 - Type I
T338I (Gatekeeper) 1.2 1.5x
M341L (Hinge) 95 118.8x
F405A (DFG-out) 2.1 2.6x
Ponatinib WT Src 5.4 - Type II
T338I (Gatekeeper) 120 22.2x
M341L (Hinge) 8.1 1.5x

| | F405A (DFG-out) | >5,000 | >925x | |

Table 2: Biophysical Binding Affinity (K_D) Comparison

Compound Target Kinase K_D (nM) Fold Shift vs. WT
AMP-2M WT Src 25 -
T338I (Gatekeeper) 580 23.2x
M341L (Hinge) 40 1.6x
F405A (DFG-out) No Binding Detected N/A
Dasatinib WT Src 1.1 -
T338I (Gatekeeper) 1.9 1.7x
M341L (Hinge) 150 136.4x

| | F405A (DFG-out) | 3.5 | 3.2x |

Interpreting the Results
  • Confirmation of Type II Mechanism for AMP-2M:

    • The F405A mutation , which destabilizes the DFG-out conformation, results in a catastrophic loss of potency (>667-fold shift in IC50) and completely abolishes binding (No Binding Detected in SPR) for AMP-2M. This is the hallmark of a Type II inhibitor.

    • The T338I gatekeeper mutation also significantly reduces AMP-2M's potency and binding affinity (~23-fold shift), indicating that the compound likely extends into the allosteric pocket guarded by this residue.

    • The M341L hinge mutation has only a minor effect, suggesting AMP-2M does not rely heavily on this specific hinge interaction, unlike ATP-competitive inhibitors.

  • Comparison with Control Inhibitors:

    • Dasatinib (Type I): As expected, its potency is heavily dependent on the hinge region (M341L) but is largely unaffected by mutations to the gatekeeper (T338I) or the DFG motif (F405A). This confirms its distinct, ATP-competitive MoA.[19]

Logic_Diagram cluster_Hypothesis Hypothesis cluster_Experiment Experimental Test cluster_Observation Observation cluster_Conclusion Conclusion H AMP-2M is a Type II Inhibitor (Binds DFG-out Conformation) M Mutate F405 in DFG Motif (F405A) H->M If true, then... O Dramatic Loss of Binding & Potency (KD & IC50 increase >> 100x) M->O Leads to... C Hypothesis Confirmed: AMP-2M requires the DFG-out conformation for binding and inhibition. O->C Supports...

Figure 2: Logical relationship confirming the Type II MoA of AMP-2M.

Conclusion & Future Directions

This confirmed MoA has significant implications for the drug development program:

  • Structure-Activity Relationship (SAR): Medicinal chemistry efforts can now focus on optimizing interactions within the allosteric pocket to improve potency and selectivity.

  • Selectivity Profiling: The compound should be profiled against other kinases to understand its selectivity profile, as the DFG-out conformation is unique to a subset of kinases.

  • Resistance Prediction: Potential resistance mutations would likely arise in the allosteric pocket or affect the stability of the DFG-out conformation, rather than in the ATP-binding site itself.

This guide provides a template for the rigorous, evidence-based elucidation of a compound's molecular mechanism, a critical milestone in the journey from a screening hit to a clinical candidate.

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A Comparative Guide to the Reproducibility of Synthetic Routes for 3-Amino-1-(2-methoxyphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-aminopiperidin-2-one scaffold is a privileged structure in modern medicinal chemistry, serving as a key building block for a range of pharmacologically active agents, including anticoagulants and enzyme inhibitors. The specific analogue, 3-Amino-1-(2-methoxyphenyl)piperidin-2-one, incorporates a 2-methoxyphenyl group, a moiety frequently found in potent kinase inhibitors, which can occupy hydrophobic ATP-binding pockets and provide a hydrogen bond acceptor to anchor the molecule.[1] The reproducibility and scalability of its synthesis are therefore of critical importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of plausible synthetic strategies for this compound. Rather than presenting a single, rigid protocol, we will explore three distinct, logical routes derived from established chemical literature, evaluating them on the basis of starting material accessibility, reaction efficiency, stereochemical control, and overall reproducibility. Each strategy will be accompanied by a detailed, self-validating experimental protocol and a discussion of the underlying chemical principles that govern the choices made at each step.

Comparative Overview of Synthetic Strategies

We will evaluate three primary synthetic blueprints:

  • Route A: Asymmetric Synthesis from L-Glutamic Acid. A chiral pool approach that leverages a readily available amino acid to establish the C3-amine stereocenter early in the synthesis.

  • Route B: Linear Synthesis via Lactam Formation and Subsequent Amination. A strategy focused on first constructing the N-aryl piperidin-2-one core, followed by functionalization at the C3 position.

  • Route C: Convergent Synthesis via Reductive Amination. A convergent approach that forms the piperidine ring through the reaction of a keto-ester with 2-methoxyaniline and an ammonia source.

The choice of route will ultimately depend on the specific requirements of the research program, including the need for enantiopurity, available starting materials, and desired scale.

FeatureRoute A: Asymmetric SynthesisRoute B: Linear Synthesis & AminationRoute C: Convergent Synthesis
Starting Materials L-Glutamic acid, 2-Methoxyaniline5-Chloropentanoyl chloride, 2-MethoxyanilineDiethyl 2-ketopimelate, 2-Methoxyaniline
Key Transformations N-Boc protection, Diol formation, Ditosylation, CyclizationN-Arylation/Cyclization, α-Bromination, Azide Substitution, ReductionReductive Amination, Cyclization
Stereochemical Control Excellent (derived from L-glutamic acid)Racemic (requires chiral resolution)Racemic (requires chiral resolution)
Typical No. of Steps 5-642-3
Key Advantages Enantiomerically pure product.[2]Potentially shorter for racemic material.High convergence and efficiency.
Key Limitations Longer route, potential for racemization if not handled carefully.α-Halogenation can be unselective; use of azide.Starting keto-ester may not be readily available.

Route A: Asymmetric Synthesis from L-Glutamic Acid

This is the most elegant approach for obtaining an enantiomerically pure product, leveraging the inherent chirality of L-glutamic acid. The strategy is adapted from methodologies developed for similar 3-aminopiperidine derivatives.[2] The key is the transformation of the two carboxylic acid groups into functionalities that can be cyclized with the desired N-aryl amine.

Workflow Diagram: Route A

Route A cluster_0 Step 1-3: Diol Intermediate Formation cluster_1 Step 4-5: Cyclization and Deprotection A L-Glutamic Acid B (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate A->B 1. Esterification (SOCl₂, MeOH) 2. Boc Protection ((Boc)₂O, TEA) C (S)-tert-Butyl (1,5-dihydroxy-pentan-2-yl)carbamate B->C Reduction (NaBH₄) D (S)-Pentane-1,5-diyl bis(4-methylbenzenesulfonate) C->D Tosylation (TsCl, Et₃N) E (S)-tert-Butyl (1-(2-methoxyphenyl)-2-oxopiperidin-3-yl)carbamate D->E Cyclization with 2-Methoxyaniline (K₂CO₃, DMF) F (S)-3-Amino-1-(2-methoxyphenyl)piperidin-2-one E->F Deprotection (HCl/EtOAc)

Caption: Asymmetric synthesis starting from L-glutamic acid.

Detailed Experimental Protocol: Route A

Step 1 & 2: (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate (7) Synthesis

  • To a stirred solution of L-glutamic acid (1 eq.) in methanol at 0°C, add thionyl chloride (2.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Concentrate under vacuum to yield the dimethyl ester hydrochloride salt.

  • Dissolve the salt in CH₂Cl₂ at 0°C and add triethylamine (4 eq.), di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq.), and a catalytic amount of DMAP (0.1 eq.).

  • Stir the mixture at room temperature for 6 hours. Quench with water and extract with CH₂Cl₂.

  • Wash the combined organic layers with 10% aqueous sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (Ethyl acetate/Hexane) to yield the N-Boc protected diester.

    • Causality: Thionyl chloride in methanol is a classic and highly efficient method for esterification. The subsequent Boc protection is crucial to prevent the amine from participating in side reactions during the reduction and cyclization steps.

Step 3: (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate (8) Synthesis

  • To a stirred solution of the diester 7 (1 eq.) in a 1:1 mixture of THF/H₂O at 0°C, add sodium borohydride (NaBH₄, 4 eq.) portion-wise.

  • Stir the reaction at room temperature for 12 hours. Quench carefully with aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to afford the diol.

    • Causality: NaBH₄ is a mild reducing agent suitable for converting esters to alcohols. The use of a THF/water solvent system is common for this reduction.

Step 4 & 5: Cyclization to form the Lactam

  • Dissolve the diol 8 (1 eq.) in dichloromethane (CH₂Cl₂) and cool to 0°C. Add triethylamine (3 eq.) and a catalytic amount of DMAP.

  • Add p-toluenesulfonyl chloride (TsCl, 2.2 eq.) portion-wise and stir at room temperature for 12 hours to form the ditosylate intermediate.

  • After aqueous workup and extraction, dissolve the crude ditosylate in DMF. Add anhydrous potassium carbonate (K₂CO₃, 3 eq.) and 2-methoxyaniline (1.1 eq.).

  • Heat the mixture to 80-90°C and stir for 24 hours. Cool, dilute with water, and extract with ethyl acetate.

  • Purify the crude product by column chromatography to yield the N-Boc protected lactam.

    • Causality: The hydroxyl groups are converted to tosylates, which are excellent leaving groups. The intramolecular Sₙ2 reaction, where the amine of 2-methoxyaniline first displaces one tosylate and the resulting secondary amine displaces the second, forms the piperidine ring. The final step is an oxidation of the intermediate, which can be complex; an alternative is direct cyclization of an amino-acid derivative. A more direct cyclization of N-(2-methoxyphenyl)glutamic acid would be preferable if accessible.

Step 6: Deprotection

  • Dissolve the Boc-protected lactam in a solution of hydrochloric acid in ethyl acetate (4M).

  • Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Concentrate under reduced pressure to yield the hydrochloride salt of the final product.

    • Causality: The Boc group is acid-labile, and treatment with HCl provides both deprotection and the formation of a stable, crystalline hydrochloride salt of the desired amine.

Route B: Linear Synthesis via Lactam Formation and Subsequent Amination

This approach prioritizes the construction of the robust 1-aryl-piperidin-2-one ring system first, followed by the introduction of the C3-amino group. This route is often more straightforward for producing racemic material quickly. The protocol is adapted from a patent for the synthesis of Apixaban intermediates.[3]

Workflow Diagram: Route B

Route B A 2-Methoxyaniline + 5-Chloropentanoyl chloride B 1-(2-Methoxyphenyl)piperidin-2-one A->B Base (e.g., Et₃N) C 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one B->C α-Bromination (NBS, AIBN) D 3-Azido-1-(2-methoxyphenyl)piperidin-2-one C->D Azide Substitution (NaN₃, DMF) E This compound D->E Reduction (H₂, Pd/C or PPh₃, H₂O)

Caption: Linear synthesis via late-stage amination.

Detailed Experimental Protocol: Route B

Step 1: 1-(2-Methoxyphenyl)piperidin-2-one Synthesis [3]

  • In a suitable reactor, dissolve 2-methoxyaniline (1 eq.) and a base such as triethylamine (1.5 eq.) in a solvent like dichloromethane.

  • Cool the mixture to 0°C and add 5-chloropentanoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours. The intramolecular cyclization is driven by the base.

  • Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography or recrystallization.

    • Causality: This is a standard acylation followed by an intramolecular Sₙ2 reaction. The amine of 2-methoxyaniline is acylated by the acid chloride, and the resulting amide's nitrogen is not nucleophilic enough for cyclization. Instead, the added base promotes cyclization by deprotonation of the amide or by facilitating the reaction. A more likely industrial process involves forming the amide first, then adding a stronger base (e.g., NaH) to effect ring closure.

Step 2: 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one Synthesis

  • Dissolve the lactam (1 eq.) in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as AIBN (0.05 eq.).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the crude product by column chromatography.

    • Causality: This is a standard radical-initiated α-halogenation of a carbonyl compound. AIBN initiates the reaction, and NBS serves as the bromine source. This step is critical for reproducibility; controlling the stoichiometry is key to avoiding di-bromination.

Step 3 & 4: Azide Substitution and Reduction

  • Dissolve the α-bromo lactam (1 eq.) in DMF and add sodium azide (NaN₃, 1.5 eq.).

  • Heat the mixture to 60°C for 5 hours. Cool, dilute with water, and extract with ethyl acetate. The crude product is the 3-azido lactam.

  • Dissolve the crude azide in methanol or ethyl acetate. Add 10% Palladium on Carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a balloon of H₂ or in a Parr shaker at 50 psi until the reaction is complete.

  • Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to obtain the final product.

    • Trustworthiness: This two-step sequence is a reliable method for converting an alkyl halide to a primary amine. The azide displacement is a clean Sₙ2 reaction. The subsequent reduction of the azide to the amine via catalytic hydrogenation is high-yielding and generates only nitrogen gas as a byproduct, simplifying purification. An alternative, the Staudinger reaction (using PPh₃, H₂O), avoids the use of pressurized hydrogen.

Route C: Convergent Synthesis via Reductive Amination

This strategy aims to construct the core ring system in a highly convergent manner, potentially reducing the overall step count. It involves the reaction of a 1,5-dicarbonyl equivalent with an amine and an ammonia source, followed by cyclization.

Workflow Diagram: Route C

Route C A Diethyl 2-oxopimelate + 2-Methoxyaniline B Intermediate Enamine/Imine A->B Acid catalyst C Ethyl 3-amino-1-(2-methoxyphenyl)-2-oxopiperidine-3-carboxylate B->C Reductive Amination (e.g., NaBH₃CN, NH₄OAc) D This compound C->D Hydrolysis & Decarboxylation (e.g., HCl, heat)

Caption: Convergent synthesis via reductive amination.

Detailed Experimental Protocol: Route C

Step 1 & 2: Reductive Amination and Cyclization

  • In a flask, combine diethyl 2-oxopimelate (1 eq.), 2-methoxyaniline (1 eq.), and ammonium acetate (3 eq.) in ethanol.

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) and stir at room temperature for 48 hours. The reaction involves the formation of an imine/enamine, reduction, and subsequent intramolecular amidation to form the lactam ring.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic layers. Purify by column chromatography.

    • Causality: This is a variation of the Hantzsch pyridine synthesis or related reductive amination cascades.[4] 2-methoxyaniline and ammonia (from ammonium acetate) compete to react with the ketone. The desired pathway involves the formation of the N-aryl bond first, followed by cyclization involving the second amine. NaBH₃CN is a preferred reducing agent as it is stable in mildly acidic conditions and selectively reduces imines in the presence of ketones.

Step 3: Decarboxylation

  • Reflux the purified ethyl ester from the previous step in 6M hydrochloric acid for 12 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to pH ~8-9.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the final product.

    • Causality: The acidic conditions hydrolyze the ethyl ester to a carboxylic acid. The resulting β-amino acid is unstable and readily decarboxylates upon heating to yield the target compound.

Conclusion and Recommendations

We have critically evaluated three distinct and viable synthetic strategies for the preparation of this compound.

  • For Enantiopurity: Route A is unequivocally the superior choice. While it involves more steps, it establishes absolute stereochemistry from the outset, which is often a non-negotiable requirement in pharmaceutical development. Its reproducibility hinges on careful execution of the reduction and tosylation steps.

  • For Speed and Racemic Material: Route B offers a rapid and reliable method for accessing racemic material. The construction of the lactam is robust, and the subsequent amination via an azide intermediate is a well-established, high-fidelity transformation.[3] Its primary drawback is the handling of sodium azide.

  • For Process Efficiency: Route C is the most convergent and potentially the most efficient for large-scale production of racemic material, provided the starting keto-ester is available or can be synthesized economically. Its reproducibility depends heavily on controlling the complex reductive amination cascade.

Ultimately, the optimal synthetic route is dictated by the specific goals of the project. For early-stage discovery and biological evaluation where stereochemistry is paramount, Route A is recommended. For rapid analogue synthesis or process development where a racemic product is acceptable, Route B provides a balanced and trustworthy option.

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  • CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Bench

As researchers dedicated to advancing drug development, our focus is rightfully on synthesis, screening, and discovery. However, the life cycle of a research chemical does not end with data collection. The responsible management and disposal of novel compounds like 3-Amino-1-(2-methoxyphenyl)piperidin-2-one are paramount, not only for regulatory compliance but as a cornerstone of our commitment to laboratory safety and environmental stewardship. The structural motifs—a piperidinone core, an aromatic methoxy group, and a primary amine—suggest a compound requiring careful handling due to its potential biological activity and irritant properties.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed to move beyond a simple checklist, offering the causal logic behind each procedural step. Our objective is to empower your laboratory with a self-validating system for chemical waste management, ensuring safety, compliance, and scientific integrity from discovery through disposal.

Hazard Assessment & Regulatory Imperative

While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its constituent functional groups provide a basis for a prudent hazard assessment. The piperidine moiety, present in related compounds, can exhibit toxic and corrosive properties[1]. The primary amine and other functionalities suggest the potential for skin and eye irritation, and it may be harmful if swallowed or inhaled[2][3]. Therefore, it is imperative to handle this compound as a hazardous substance.

All chemical waste disposal in the United States is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[4][5][6]. This regulation establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator of the waste is legally responsible for its safe management until its final, environmentally sound disposal[6][7].

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process. The following steps provide a clear pathway from waste generation to final disposition, ensuring that safety and compliance are maintained throughout.

Step 1: Waste Characterization

This is the most critical step, as it dictates the entire disposal pathway. You must determine the precise nature of the waste stream.

  • Unused or Expired Pure Compound: The original, uncontaminated chemical.

  • Grossly Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, or liners heavily contaminated with the solid compound or its solutions.

  • Contaminated Labware: Includes items like pipette tips, chromatography columns, and broken glassware that have come into direct contact with the compound. These must be managed as contaminated sharps or debris[8].

  • Aqueous and Solvent Waste Streams: Solutions containing dissolved this compound. Crucially, halogenated and non-halogenated solvent wastes must be segregated.

Step 2: Segregation at the Point of Generation

To prevent unintended chemical reactions and to ensure proper disposal routing, waste must be segregated immediately. Never mix different waste streams. For example, solid waste contaminated with this compound should not be mixed with liquid solvent waste. This practice is a foundational principle of safe laboratory waste management[9].

Step 3: Container Selection and Labeling

The integrity of your waste management system relies on the quality of your containment.

  • Container Selection: Choose containers that are in good condition, leak-proof, and chemically compatible with the waste[10]. For this compound solid waste, a high-density polyethylene (HDPE) drum or pail is appropriate. For liquid waste, use compatible glass or HDPE containers designed for liquids[10].

  • Labeling: All waste containers must be clearly labeled as "HAZARDOUS WASTE" from the moment the first drop or particle of waste is added[10]. The label must also include:

    • The full chemical name: "this compound" and any other constituents.

    • The approximate percentage of each component.

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The accumulation start date.

Step 4: On-Site Accumulation

Designated Satellite Accumulation Areas (SAAs) are crucial for the safe, temporary storage of hazardous waste in the lab[10].

  • Location: Store waste containers in a secondary containment bin within a designated SAA. This area should be away from general work areas and sources of ignition[11].

  • Container Management: Waste containers must be kept securely capped at all times, except when actively adding waste[9][10]. This minimizes the release of vapors and prevents spills.

Step 5: Final Disposal

Laboratory personnel do not perform the final disposal. This is conducted by licensed hazardous waste professionals.

  • Scheduling a Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Provide them with a complete and accurate description of the waste.

  • Documentation: Ensure all institutional paperwork is completed accurately. This documentation is a legal record of your compliance with RCRA regulations.

Emergency Procedures for Spills and Exposures

Accidents can happen. A prepared response is key to mitigating risk.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE: double gloves (nitrile), safety goggles, and a lab coat.

    • Gently sweep or scoop the solid material into a designated hazardous waste container. Avoid creating dust[2][12].

    • Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[13].

  • Eye Exposure: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention[13].

Summary of Disposal Parameters

For quick reference, the key operational parameters for handling and disposing of this compound waste are summarized in the table below.

ParameterGuidelineRationale
Waste Category Hazardous Chemical WasteAssumed based on chemical structure and data from analogous compounds.
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat.To prevent skin and eye contact with the potentially irritating compound[2][14].
Solid Waste Container Labeled, sealed HDPE container.Ensures chemical compatibility and prevents leakage or spills[10].
Liquid Waste Container Labeled, sealed, compatible glass or HDPE solvent container.Prevents degradation of the container and ensures safe containment.
Spill Cleanup Material Absorbent pads for liquids; dustpan and brush for solids.To safely collect spilled material without increasing hazard (e.g., generating dust)[12].
Disposal Route Via institutional EHS for licensed hazardous waste incineration.Ensures compliance with EPA regulations and environmentally sound disposal[14].

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow A Waste Generation (Containing this compound) B Characterize Waste Stream A->B C Solid Waste (Pure compound, contaminated PPE, labware) B->C Solid D Liquid Waste (Aqueous or solvent solutions) B->D Liquid E Select Labeled, Compatible HDPE Container C->E F Segregate by Solvent Type (Halogenated vs. Non-Halogenated) D->F H Store in SAA (Secondary Containment, Lid On) E->H G Select Labeled, Compatible Liquid Waste Container F->G G->H I Contact EHS for Pickup & Complete Paperwork H->I

Caption: Decision workflow for handling and disposing of laboratory waste.

References

  • Apollo Scientific. (2022). Safety Data Sheet: (S)-3-Amino-piperidine-2,6-dione hydrochloride.

  • Santa Cruz Biotechnology. Safety Data Sheet: 1-(2-Aminoethyl)piperidine.

  • MedchemExpress.com. 3-Amino-2-piperidinone.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.

  • Duke University. (2025). Safe Handling of Hazardous Drugs.

  • Chemicea. Material Safety Data Sheet: 1-(3-Methoxypropyl)piperidin-4-amine.

  • Purdue University. Guidelines: Handling and Disposal of Chemicals.

  • ECHEMI. 1-(2-Methoxyethyl)-3-piperidinemethanol Safety Data Sheets.

  • Massachusetts Institute of Technology (MIT) EHS. (2023). General Laboratory Finding Guidance.

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations.

  • Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds.

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

  • U.S. Environmental Protection Agency (EPA). (2025). Waste, Chemical, and Cleanup Enforcement.

  • Santa Cruz Biotechnology. Safety Data Sheet: 4-Piperidinopiperidine.

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste.

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.

  • University of Toronto Scarborough. Chemical Handling and Storage.

  • MDPI. (2020). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation.

  • University of Pennsylvania (UPenn) EHRS. Laboratory Chemical Waste Management Guidelines.

  • Ohio Environmental Protection Agency. (2021). Hazardous Waste.

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Personal protective equipment for handling 3-Amino-1-(2-methoxyphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety & Handling Guide: 3-Amino-1-(2-methoxyphenyl)piperidin-2-one

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As a specialized chemical intermediate, understanding its structural components—a piperidine ring, a lactam, an aromatic amine, and a methoxy group—is crucial for anticipating its reactivity and potential hazards. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Assessment: A Structural Perspective

The potential hazards of this compound are inferred from its structure. Compounds containing the piperidine nucleus can be flammable, corrosive, and toxic[1][2]. The presence of an amino group on the piperidine ring suggests it may cause skin irritation, serious eye damage, and respiratory irritation[3][4]. Furthermore, aromatic amines can be associated with skin sensitization.

Anticipated Hazards:

  • Skin Corrosion/Irritation: Likely to cause skin irritation and potentially severe burns upon prolonged contact[3][5].

  • Serious Eye Damage: Expected to cause serious eye irritation or damage[3][5][6].

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, inhaled, or in contact with skin[4].

  • Respiratory Tract Irritation: Vapors or dust may cause respiratory irritation[3][6].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable to minimize exposure. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific experimental procedure.[7][8]

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Safety GogglesMust be worn at all times to protect from splashes.[7]
Face ShieldRequired over safety goggles when there is a significant risk of splashing or when handling larger quantities.[9]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for perforations or degradation before use. Use proper glove removal technique to avoid skin contact.[9][10]
Body Protection Flame-Resistant Lab CoatMust be fully buttoned to provide maximum skin coverage.[9]
Chemical-Resistant ApronRecommended to be worn over the lab coat for additional protection against spills and splashes.[7]
Full-Length Pants & Closed-Toe ShoesPants and shoes must cover all exposed skin on the lower body and feet. Do not use perforated shoes or sandals.[9]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside of a certified chemical fume hood, if aerosolization is possible, or if ventilation is inadequate. Use requires proper training and fit-testing.[9][11][12]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is paramount for safety. The following protocol outlines the key steps for handling this compound in a laboratory setting.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Certification & Airflow prep2 Don Full PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Assemble All Glassware & Equipment prep2->prep3 prep4 Prepare Quenching & Waste Containers prep3->prep4 handle1 Carefully Weigh Solid Compound prep4->handle1 Begin Experiment handle2 Perform Chemical Transformation handle1->handle2 handle3 Monitor Reaction Progress handle2->handle3 clean1 Quench Reaction (If Applicable) handle3->clean1 Conclude Experiment clean2 Segregate & Transfer Waste to Labeled Container clean1->clean2 clean3 Decontaminate Glassware & Work Surfaces clean2->clean3 clean4 Doff & Dispose of Contaminated Gloves clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Standard workflow for handling chemical compounds.

Detailed Procedural Steps:
  • Preparation (Engineering Controls):

    • All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[13]

    • Ensure safety equipment, including an eyewash station and safety shower, is accessible and operational.

  • Donning PPE:

    • Before entering the lab area where the chemical is stored or handled, don the appropriate PPE as specified in the table above.

  • Handling the Compound:

    • Handle the compound in the smallest quantities feasible for the experiment.

    • Avoid actions that could generate dust or aerosols.

    • Keep the container tightly closed when not in use.[3]

    • Do not eat, drink, or smoke in the work area.[6]

  • In Case of Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][13]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Spill Management Protocol

Accidental spills must be handled promptly and safely by trained personnel.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but do not compromise the containment of the fume hood.

  • Contain: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[1][15]

  • Collect: Carefully collect the absorbed material and contaminated items into a designated, labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate environmental health and safety (EHS) office.

Disposal Plan: Ensuring a Safe End-of-Life

The disposal of this compound and any associated contaminated materials must be treated as hazardous chemical waste.[1][16]

Waste Management Workflow

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.